(S,S,R,S,R)-Boc-Dap-NE
Beschreibung
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Eigenschaften
Molekularformel |
C23H36N2O5 |
|---|---|
Molekulargewicht |
420.5 g/mol |
IUPAC-Name |
tert-butyl (2S)-2-[(1S,2R)-3-[[(1S,2R)-1-hydroxy-1-phenylpropan-2-yl]amino]-1-methoxy-2-methyl-3-oxopropyl]pyrrolidine-1-carboxylate |
InChI |
InChI=1S/C23H36N2O5/c1-15(21(27)24-16(2)19(26)17-11-8-7-9-12-17)20(29-6)18-13-10-14-25(18)22(28)30-23(3,4)5/h7-9,11-12,15-16,18-20,26H,10,13-14H2,1-6H3,(H,24,27)/t15-,16-,18+,19-,20+/m1/s1 |
InChI-Schlüssel |
XJDVGABQIFOWFC-AFKBCAQJSA-N |
Isomerische SMILES |
C[C@H]([C@@H]([C@@H]1CCCN1C(=O)OC(C)(C)C)OC)C(=O)N[C@H](C)[C@H](C2=CC=CC=C2)O |
Kanonische SMILES |
CC(C(C1CCCN1C(=O)OC(C)(C)C)OC)C(=O)NC(C)C(C2=CC=CC=C2)O |
Herkunft des Produkts |
United States |
Foundational & Exploratory
An In-depth Technical Guide to (S,S,R,S,R)-Boc-Dap-NE: A Key Intermediate in ADC Technology
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of (S,S,R,S,R)-Boc-Dap-NE, a pivotal intermediate in the synthesis of Monomethyl auristatin E (MMAE), a potent cytotoxic agent widely employed in the development of Antibody-Drug Conjugates (ADCs). This document details its chemical properties, its role in the broader context of ADC development, and protocols for its use as an experimental control.
Core Compound Data
Table 1: Physicochemical Properties of Boc-Dap-NE Isomers
| Property | Value | Source |
| Compound Name | This compound | N/A |
| Stereoisomer | (R,S,S,R,S)-Boc-Dap-NE | [1] |
| CAS Number | 2994330-72-0 (for (R,S,S,R,S) isomer) | [1] |
| Molecular Formula | C23H36N2O5 | [1][2] |
| Molecular Weight | 420.54 g/mol | [1][2] |
| Description | Inactive isomer of Boc-Dap-NE, used as an experimental control. Intermediate in the synthesis of Monomethyl auristatin E (MMAE). | [1][3] |
Role in the Synthesis of Monomethyl Auristatin E (MMAE)
This compound serves as a crucial building block in the multi-step synthesis of Monomethyl auristatin E (MMAE). MMAE is a synthetic analogue of the natural product dolastatin 10 and functions as a potent inhibitor of tubulin polymerization.[4][5] This inhibition of microtubule dynamics leads to cell cycle arrest and apoptosis, making MMAE a powerful cytotoxic payload for ADCs.[4][6]
The synthesis of MMAE involves the careful coupling of several amino acid and peptide fragments. Boc-Dap-NE represents a key dipeptide unit within the final pentapeptide structure of MMAE. The stereochemistry of each component is critical for the final biological activity of MMAE.
This compound as an Inactive Control
In drug development and biological research, the use of proper controls is essential to validate experimental findings.[7][8] Stereoisomers of a biologically active compound that lack its specific activity are invaluable as negative controls. They possess the same physicochemical properties but do not interact with the biological target in the same manner, thus helping to ensure that the observed effects of the active compound are specific.
This compound is designated as the inactive isomer of the biologically active Boc-Dap-NE intermediate.[1][3] As MMAE's mechanism of action is the inhibition of tubulin polymerization, this compound is an appropriate negative control in assays that measure this process, such as in vitro tubulin polymerization assays.
Experimental Protocols
While a specific, detailed synthesis protocol for this compound is not publicly documented, the general synthesis of Boc-protected amino acids and their coupling is well-established in organic chemistry. The synthesis involves the protection of the amino group of the corresponding amino acid with a di-tert-butyl dicarbonate (B1257347) (Boc₂O) reagent.
The primary application of this compound is as a negative control in tubulin polymerization assays. Below is a representative protocol for such an assay, illustrating where the inactive isomer would be used.
In Vitro Tubulin Polymerization Assay (Fluorescence-Based)
This assay monitors the polymerization of tubulin into microtubules by measuring the increase in fluorescence of a reporter dye that binds to polymerized microtubules.
Materials:
-
Lyophilized tubulin (>99% pure)
-
General Tubulin Buffer (80 mM PIPES pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA)
-
GTP solution (10 mM)
-
Fluorescent reporter (e.g., DAPI)
-
Test Compounds:
-
Positive Control: Paclitaxel or Colchicine (known tubulin polymerization modulator)
-
Negative Control: this compound
-
Vehicle Control: DMSO
-
-
96-well, black, opaque microplates
-
Temperature-controlled fluorescence plate reader
Procedure:
-
Preparation of Reagents:
-
Prepare stock solutions of the positive control, negative control (this compound), and any other test compounds in DMSO.
-
On ice, prepare the tubulin polymerization mix by reconstituting lyophilized tubulin in General Tubulin Buffer containing GTP and glycerol to the desired final concentration (e.g., 2 mg/mL). Add the fluorescent reporter dye.
-
-
Assay Setup:
-
Pre-warm the plate reader to 37°C.
-
In the 96-well plate, add the test compounds (positive control, negative control, vehicle control) to their respective wells. Perform serial dilutions if a dose-response curve is required.
-
-
Initiation and Data Acquisition:
-
Data Analysis:
-
Plot fluorescence intensity versus time for each condition.
-
The vehicle control should show a sigmoidal curve representing normal tubulin polymerization.
-
The positive control (e.g., paclitaxel) should show enhanced polymerization, while another positive control (e.g., colchicine) should show inhibition.
-
The negative control, this compound, is expected to show a polymerization curve similar to the vehicle control, demonstrating its lack of effect on tubulin polymerization.
-
Conclusion
This compound is a critical, though often behind-the-scenes, molecule in the development of advanced cancer therapeutics like ADCs. Its primary role as an inactive stereoisomer makes it an indispensable tool for validating the specific biological activity of its active counterparts and the final MMAE molecule. Understanding its properties and its application as a negative control is fundamental for researchers and scientists working in the field of targeted drug delivery and cancer biology. This guide provides the core technical information required to effectively utilize and understand the significance of this compound in a research and development setting.
References
- 1. (R,S,S,R,S)-Boc-Dap-NE - MedChem Express [bioscience.co.uk]
- 2. GSRS [gsrs.ncats.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Payload of Antibody-drug Conjugates (ADCs) — MMAE and MMAF Brief Introduction – Creative Biolabs ADC Blog [creative-biolabs.com]
- 5. Antibody–Drug Conjugate Payloads: MMAE & MMAF | Biopharma PEG [biochempeg.com]
- 6. MMAE – The Beloved Toxin of ADCs: Mechanisms, Advantages & Challenges-DIMA BIOTECH [dimabio.com]
- 7. bosterbio.com [bosterbio.com]
- 8. quora.com [quora.com]
- 9. In vitro tubulin polymerization assay [bio-protocol.org]
- 10. Establishing a High-content Analysis Method for Tubulin Polymerization to Evaluate Both the Stabilizing and Destabilizing Activities of Compounds - PMC [pmc.ncbi.nlm.nih.gov]
The Crucial Role of Boc-Dap-NE in the Synthesis of Monomethyl Auristatin E (MMAE): A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Monomethyl Auristatin E (MMAE) is a highly potent antimitotic agent, integral to the efficacy of several antibody-drug conjugates (ADCs) in modern oncology. Its complex, pentapeptide-like structure necessitates a sophisticated, multi-step synthetic approach. This technical guide provides an in-depth exploration of the synthesis of MMAE, with a particular focus on the pivotal role of the intermediate, Boc-Dap-NE. We will delve into the synthetic strategies, detailed experimental protocols, and the logical integration of this key building block into the final MMAE molecule.
The Structure and Significance of MMAE and its Precursor Boc-Dap-NE
MMAE is a synthetic analogue of the natural product dolastatin 10. Its structure consists of four amino acid units: N-methyl-L-valine, L-valine, L-dolaisoleucine, and L-dolaproine, capped with a C-terminal norephedrine (B3415761) derivative[1]. The precise stereochemistry of each component is critical for its biological activity.
Boc-Dap-NE, chemically known as 1-Pyrrolidinecarboxylic acid, 2-[(1R,2R)-3-[[(1R,2S)-2-hydroxy-1-methyl-2-phenylethyl]amino]-1-methoxy-2-methyl-3-oxopropyl]-, 1,1-dimethylethyl ester, (2S)-, is a key intermediate in the synthesis of MMAE[2]. The "Boc" protecting group (tert-butyloxycarbonyl) on the diaminopropionic acid (Dap) residue is crucial for controlling the reactivity of the amine group during peptide coupling reactions. The "NE" portion refers to the norephedrine at the C-terminus.
Synthetic Strategies for MMAE
The synthesis of MMAE can be broadly approached through two primary strategies: convergent synthesis and linear synthesis[1].
-
Convergent Synthesis: This approach involves the independent synthesis of key fragments of the MMAE molecule, which are then coupled together in the final stages. This method is often favored for its efficiency in later steps and the ability to produce key intermediates in larger quantities[1]. A common convergent strategy for auristatin analogues involves the synthesis of a tripeptide fragment and a dipeptide fragment, followed by their coupling[1].
-
Linear Synthesis: This strategy involves the sequential, one-by-one addition of amino acid residues to a growing peptide chain, which is often anchored to a solid support (Solid-Phase Peptide Synthesis or SPPS)[1][3]. While conceptually straightforward, linear synthesis can be challenged by decreasing yields with each successive coupling step[1].
The Role of Boc-Dap-NE in Convergent MMAE Synthesis
In a convergent synthesis approach, Boc-Dap-NE represents a significant portion of the C-terminal region of the MMAE molecule. It is typically coupled with a pre-synthesized N-terminal fragment to form the complete pentapeptide backbone. A representative convergent synthesis is outlined below.
Logical Workflow of Convergent MMAE Synthesis
Caption: Convergent synthesis of MMAE highlighting the coupling of N-terminal and C-terminal fragments.
Experimental Protocols
The following protocols are representative of the key steps in a convergent synthesis of MMAE.
Protocol 1: Synthesis of the N-Terminal Tripeptide Fragment (N-Me-Val-Val-Dil)
This protocol outlines the general steps for the synthesis of the N-terminal fragment.
-
Esterification of Dolaisoleucine (Dil): To a solution of Boc-L-Dolaisoleucine in methanol (B129727), add thionyl chloride dropwise at 0°C. Stir the reaction mixture at room temperature for 12 hours. Remove the solvent under reduced pressure to obtain the methyl ester[4].
-
Boc Deprotection: Dissolve the dolaisoleucine methyl ester in a solution of 4M HCl in 1,4-dioxane. Stir for 1 hour at room temperature. Evaporate the solvent to yield the HCl salt of the dolaisoleucine methyl ester[4].
-
First Peptide Coupling (Boc-Val-Dil-OMe): To a solution of Boc-L-Valine in dichloromethane (B109758) (DCM), add N,N'-dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) at 0°C and stir for 30 minutes. Add a solution of the dolaisoleucine methyl ester HCl salt and triethylamine (B128534) (TEA) in DCM. Stir the reaction mixture at room temperature overnight[4].
-
Purification: Filter the reaction mixture to remove the dicyclohexylurea byproduct. Wash the filtrate with 1N HCl, saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous sodium sulfate (B86663) and concentrate under reduced pressure. Purify the residue by column chromatography on silica (B1680970) gel to afford the dipeptide Boc-L-Val-L-Dil-OMe[4].
-
Saponification: Dissolve the Boc-L-Val-L-Dil-OMe in a mixture of methanol and water. Add lithium hydroxide (B78521) and stir at room temperature for 4 hours. Acidify the reaction mixture and extract the product with ethyl acetate[4].
-
Second Peptide Coupling (Boc-N-Me-Val-Val-Dil): Repeat the Boc deprotection and peptide coupling steps with N-methyl-L-valine to obtain the N-terminal tripeptide fragment.
Protocol 2: Coupling of N-Terminal Fragment with Boc-Dap-NE
This protocol describes the coupling of the synthesized N-terminal tripeptide with the C-terminal fragment, Boc-Dap-NE.
-
Activation of the N-Terminal Fragment: Dissolve the N-terminal tripeptide fragment (1.0 eq) and a coupling agent such as HATU (1.1 eq) in an anhydrous aprotic solvent like DMF. Add a non-nucleophilic base, such as DIPEA (2.0 eq), and stir the mixture at room temperature for 15-30 minutes[1].
-
Coupling Reaction: To the activated N-terminal fragment solution, add a solution of Boc-Dap-NE (1.0 eq) in DMF. Stir the reaction mixture at room temperature overnight.
-
Work-up and Purification: Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography to yield Boc-MMAE.
Protocol 3: Final Boc Deprotection to Yield MMAE
This protocol details the final deprotection step to obtain MMAE.
-
Deprotection Reaction: Dissolve the purified Boc-MMAE in a solution of 4M HCl in 1,4-dioxane. Stir the reaction mixture at room temperature for 1-2 hours, monitoring the reaction progress by TLC or LC-MS[4].
-
Isolation of MMAE: Upon completion of the reaction, remove the solvent under reduced pressure. The resulting crude MMAE can be purified by preparative reversed-phase high-performance liquid chromatography (RP-HPLC)[2].
Quantitative Data
The following table summarizes representative yields and purity for the key steps in MMAE synthesis. It is important to note that specific yields can vary depending on the exact reaction conditions and scale.
| Step | Product | Typical Yield | Typical Purity (by HPLC) | Reference |
| Convergent Synthesis | ||||
| Dipeptide Coupling | Boc-L-Val-L-Dil-OMe | ~80-90% | >95% | [4] |
| Fragment Coupling | Boc-MMAE | ~70-85% | >95% | [2] |
| Final Deprotection & Purification | MMAE | ~85% (from intermediate) | ≥ 98.5% | [2] |
| Linear Synthesis (SPPS) | ||||
| Overall Yield (multi-step) | Crude MMAE | 30-50% | 70-80% | [1] |
Experimental Workflow Diagram
The following diagram illustrates the general experimental workflow for the synthesis and purification of MMAE via a convergent approach.
Caption: General experimental workflow for the convergent synthesis and purification of MMAE.
Conclusion
The synthesis of MMAE is a complex yet critical process in the development of life-saving antibody-drug conjugates. Boc-Dap-NE serves as a crucial intermediate, particularly in convergent synthetic strategies, by providing a stable, protected C-terminal fragment for coupling with the N-terminal portion of the molecule. The careful execution of peptide coupling and deprotection steps, followed by robust purification protocols, is paramount to obtaining high-purity MMAE suitable for clinical applications. This guide provides a foundational understanding of the role of Boc-Dap-NE and the associated experimental methodologies for researchers and professionals in the field of drug development.
References
Inactive Isomers of Monomethyl Auristatin E Precursors: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Monomethyl auristatin E (MMAE) is a highly potent antineoplastic agent integral to the efficacy of numerous antibody-drug conjugates (ADCs). Its complex chemical structure, featuring several chiral centers, necessitates a meticulous stereocontrolled synthesis. The biological activity of MMAE is critically dependent on its stereochemistry, which is inherited from its precursors. This technical guide provides an in-depth analysis of the inactive isomers of MMAE precursors, with a primary focus on the structure-activity relationships of diastereomers of dolastatin 10, the natural product from which MMAE is derived. This document summarizes quantitative data on the reduced or abolished cytotoxicity of these isomers, details the experimental protocols for their synthesis and biological evaluation, and presents diagrams of the pertinent signaling pathways and experimental workflows.
Introduction
Monomethyl auristatin E (MMAE) is a synthetic analogue of the marine natural product dolastatin 10.[1] As a potent inhibitor of tubulin polymerization, MMAE disrupts microtubule dynamics, leading to cell cycle arrest at the G2/M phase and subsequent apoptosis.[2] Due to its high cytotoxicity, MMAE is primarily utilized as a payload in ADCs, which selectively deliver the cytotoxic agent to cancer cells, thereby minimizing systemic toxicity.[3]
The synthesis of MMAE involves the coupling of several chiral building blocks. The stereochemistry of these precursors is paramount, as even minor changes can dramatically impact the biological activity of the final compound. Understanding the structure-activity relationship (SAR) of MMAE precursor isomers is crucial for optimizing synthetic routes and ensuring the production of a highly potent and homogeneous final product. This guide focuses on the inactive or significantly less active stereoisomers of dolastatin 10, providing valuable insights for researchers in the field of ADC development.
Structure-Activity Relationship of Dolastatin 10 Isomers
Dolastatin 10 is a pentapeptide-like molecule composed of four amino acids, three of which are unique: dolavaline (Dov), valine (Val), dolaisoleucine (Dil), and dolaproine (Dap), with a C-terminal dolaphenine (Doe) unit.[4] It possesses nine chiral centers, making it a challenging synthetic target. Seminal work by Bai et al. (1990) investigated the biological activity of eighteen configurational isomers of dolastatin 10, providing a foundational understanding of its SAR.[4]
The cytotoxicity of these isomers was evaluated against L1210 murine leukemia cells. The results demonstrated that the stereochemistry of the dolaisoleucine and dolaproine units is particularly critical for potent cytotoxic activity.[4][5]
Quantitative Data: Cytotoxicity of Dolastatin 10 Isomers
The following table summarizes the in vitro cytotoxicity (IC50) of key dolastatin 10 isomers against the L1210 murine leukemia cell line, as reported by Bai et al. (1990). The data clearly illustrate the dramatic loss of activity associated with specific stereochemical inversions.
| Compound | Stereochemical Modification | IC50 (nM) vs. L1210 Cells | Activity Relative to Dolastatin 10 |
| Dolastatin 10 | (Natural Configuration) | < 1 | Highly Active |
| Isomer 2 | Inversion at C-19a (Dil moiety) | < 1 | Highly Active |
| Isomer 19 | Inversion at C-6 (Doe moiety) | < 1 | Highly Active |
| Isomer with inverted Dap C-9 | Inversion at C-9 (Dap moiety) | 30 - 90 | Significantly Reduced Activity |
| Isomer with inverted Dap C-10 | Inversion at C-10 (Dap moiety) | 30 - 90 | Significantly Reduced Activity |
| Isomer with inverted Dil C-18 | Inversion at C-18 (Dil moiety) | > 100 | Inactive |
| Isomer with inverted Dil C-19 | Inversion at C-19 (Dil moiety) | > 100 | Inactive |
| Dov-Val-Dil Tripeptide | N-terminal tripeptide segment | No activity | Inactive |
Data sourced from Bai et al. (1990).[4]
Experimental Protocols
This section provides detailed methodologies for the synthesis of key chiral precursors, cytotoxicity determination, and assessment of tubulin polymerization inhibition.
Stereoselective Synthesis of Dolaproine Diastereomers
The synthesis of the unique amino acid dolaproine (Dap) and its diastereomers is a critical step in the total synthesis of dolastatin 10 and its analogs. The following protocol is based on the work of Pettit et al. (1994), which describes the synthesis of N-tert-butoxycarbonyl (Boc)-protected dolaproine and its stereoisomers.[6][7]
Protocol:
-
Aldol (B89426) Condensation: An aldol condensation is performed between an aldehyde derived from (S)-proline and a chiral propionate. The reaction is typically carried out at low temperatures (e.g., -78 °C) to ensure high diastereoselectivity.
-
Methylation: The resulting hydroxyl group is methylated.
-
Cleavage of Chiral Auxiliary: The chiral directing ester group is cleaved by hydrogenolysis to afford the methyl ethers of the four possible diastereomers of Boc-dolaproine.
-
Separation: The diastereomers are separated by chromatographic techniques.
-
Stereochemical Assignment: The absolute stereochemistry of each isomer is determined by X-ray crystallography and high-field NMR studies.
In Vitro Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.[8][9]
Protocol:
-
Cell Seeding: Seed cancer cells (e.g., L1210, SKBR3, HEK293) in a 96-well plate at a predetermined optimal density and incubate overnight to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds (dolastatin 10 isomers) and add them to the wells. Include a vehicle control (e.g., DMSO) and a positive control.
-
Incubation: Incubate the plate for a specified period (e.g., 72 hours) at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: Add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Aspirate the media and add a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
Tubulin Polymerization Assay
This assay measures the ability of a compound to inhibit the polymerization of tubulin into microtubules.
Protocol:
-
Reagent Preparation: Prepare a tubulin polymerization mix on ice containing purified tubulin, a general tubulin buffer, GTP, and glycerol.
-
Compound Addition: Pipette dilutions of the test compounds into a pre-warmed 96-well plate.
-
Initiation of Polymerization: Add the cold tubulin polymerization mix to each well to initiate the reaction.
-
Data Acquisition: Immediately place the plate in a 37°C microplate reader and measure the absorbance at 340 nm every 60 seconds for 60 minutes.
-
Data Analysis: Plot the absorbance versus time to generate polymerization curves. A decrease in the rate and extent of polymerization compared to the control indicates inhibition.
Signaling Pathways and Experimental Workflows
MMAE Mechanism of Action
MMAE exerts its cytotoxic effects by disrupting the microtubule network within cancer cells, leading to cell cycle arrest and apoptosis. The following diagram illustrates the key steps in this process.
Caption: MMAE inhibits tubulin polymerization, leading to G2/M cell cycle arrest and apoptosis.
Experimental Workflow for Isomer Evaluation
The following diagram outlines the general workflow for the synthesis and biological evaluation of MMAE precursor isomers.
Caption: Workflow for the synthesis and evaluation of MMAE precursor isomers.
Conclusion
The stereochemistry of Monomethyl auristatin E precursors is a critical determinant of biological activity. As demonstrated by studies on dolastatin 10 isomers, specific changes in the stereocenters of the dolaisoleucine and dolaproine moieties can lead to a significant reduction or complete loss of cytotoxicity. This technical guide provides researchers with the foundational knowledge, quantitative data, and experimental protocols necessary to understand and control the stereochemical aspects of MMAE synthesis. By focusing on the synthesis of the biologically active stereoisomers and minimizing the formation of inactive counterparts, the efficacy and quality of MMAE-based ADCs can be significantly enhanced.
References
- 1. dovepress.com [dovepress.com]
- 2. journals.sbmu.ac.ir [journals.sbmu.ac.ir]
- 3. benchchem.com [benchchem.com]
- 4. Structure-activity studies with chiral isomers and with segments of the antimitotic marine peptide dolastatin 10 [pubmed.ncbi.nlm.nih.gov]
- 5. Differential effects of active isomers, segments, and analogs of dolastatin 10 on ligand interactions with tubulin. Correlation with cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. asu.elsevierpure.com [asu.elsevierpure.com]
- 8. applications.emro.who.int [applications.emro.who.int]
- 9. scispace.com [scispace.com]
Boc-Protected Diaminopropionic Acid (Dap) Derivatives: A Technical Guide for Advanced Peptide and Drug Development
Introduction
Diaminopropionic acid (Dap) is a non-proteinogenic amino acid that has become an invaluable building block for researchers in peptide design, medicinal chemistry, and drug development.[1][2] Unlike the 20 canonical amino acids, Dap's structure, featuring a primary amine on its side chain, provides unique physicochemical properties that can be leveraged to create peptides and other molecules with enhanced or novel functions.[1][3] The strategic use of protecting groups is essential for its successful incorporation into complex molecules. This guide focuses on tert-butyloxycarbonyl (Boc) protected Dap derivatives, which are fundamental reagents in modern synthetic chemistry. The Boc group serves as a temporary protecting group for the α-amino group, allowing for selective reactions at the β-amino position and controlled peptide chain elongation.[3][4]
This document provides a comprehensive overview of the synthesis, properties, and applications of Boc-Dap derivatives, complete with detailed experimental protocols, quantitative data, and workflow visualizations to support researchers in their work.
Core Concepts and Physicochemical Data
The versatility of Dap in chemical synthesis is unlocked through the use of orthogonal protecting groups, which allow for the selective deprotection and modification of its two amino functionalities. The Boc group is acid-labile, making it compatible with other protecting groups like the base-labile 9-fluorenylmethoxycarbonyl (Fmoc) and the hydrogenolysis-cleavable benzyloxycarbonyl (Cbz or Z).[3] This orthogonality is a cornerstone of modern peptide synthesis.[3]
Below is a summary of key quantitative data for several common Boc-protected Dap derivatives.
Table 1: Physicochemical Properties of Common Boc-Dap Derivatives
| Compound Name | Abbreviation | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Optical Rotation [α]D | CAS Number |
| Nα-Boc-L-2,3-diaminopropionic acid | Boc-Dap-OH | C₈H₁₆N₂O₄ | 204.22 | 210 (dec.) | +5.5±1° (c=1% in MeOH:H₂O 1:1) | 73259-81-1 |
| Nα-Boc-Nβ-Fmoc-L-2,3-diaminopropionic acid | Boc-Dap(Fmoc)-OH | C₂₃H₂₆N₂O₆ | 426.46 | 136 - 138 | -9 ± 1° (c=2 in DMF) | 122235-70-5 |
| Nα-Boc-Nβ-Cbz-L-2,3-diaminopropionic acid | Boc-Dap(Z)-OH | C₁₆H₂₂N₂O₆ | 338.36 | Not Available | Not Available | 88494-06-8 |
| Nα-Boc-Nβ-Alloc-L-2,3-diaminopropionic acid | Boc-Dap(Alloc)-OH | C₁₂H₂₀N₂O₆ | 288.30 | Not Available | Not Available | 144761-99-5 |
Data sourced from multiple chemical suppliers and research articles.[3][5][6]
Table 2: Orthogonal Protection Strategies for Diaminopropionic Acid
| α-Amino Protection | β-Amino Protection | α-Amine Deprotection Condition | β-Amine Deprotection Condition | Orthogonality |
| Boc | Fmoc | Strong Acid (TFA, HF) | Base (e.g., Piperidine) | Yes |
| Boc | Cbz (Z) | Strong Acid (TFA, HF) | Catalytic Hydrogenolysis | Yes |
| Boc | Alloc | Strong Acid (TFA, HF) | Palladium Catalyst (e.g., Pd(PPh₃)₄) | Yes |
| Fmoc | Boc | Base (e.g., Piperidine) | Strong Acid (TFA, HF) | Yes |
This table illustrates the compatibility of the Boc group with other common protecting groups, enabling selective functionalization.[3][7]
Synthesis of Boc-Protected Dap Derivatives
An efficient and widely used method for synthesizing orthogonally protected Dap derivatives starts from commercially available protected aspartic acid. A key transformation in this synthetic route is the Curtius rearrangement, which converts a carboxylic acid derivative into an isocyanate, establishing the β-nitrogen.[8][9][10]
The general workflow for this synthesis is depicted below.
References
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. Boc-Dap-OH | 73259-81-1 | Benchchem [benchchem.com]
- 4. peptide.com [peptide.com]
- 5. chemimpex.com [chemimpex.com]
- 6. Boc-Dap(Fmoc)-OH ≥98.0% (HPLC) | 122235-70-5 [sigmaaldrich.com]
- 7. peptide.com [peptide.com]
- 8. tandfonline.com [tandfonline.com]
- 9. An efficient synthesis of a probe for protein function: 2,3-diaminopropionic acid with orthogonal protecting groups - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Boc-Protected Amino Groups [organic-chemistry.org]
Orthogonal Protection in Peptide Synthesis: A Technical Guide for Researchers
Introduction
In the intricate world of peptide synthesis, the precise assembly of amino acids into a defined sequence is paramount. To achieve this, chemists employ a strategy of temporarily masking reactive functional groups to prevent unwanted side reactions. The cornerstone of modern peptide synthesis, particularly Solid-Phase Peptide Synthesis (SPPS), is the principle of orthogonal protection . This strategy utilizes a suite of protecting groups that can be selectively removed under distinct chemical conditions, allowing for the stepwise elongation of the peptide chain and the introduction of complex modifications with high fidelity.[1][2][3] This technical guide provides an in-depth exploration of orthogonal protection, detailing the key protecting group strategies, their quantitative performance, and comprehensive experimental protocols for their application.
The Core Principle of Orthogonality
At its heart, orthogonality in peptide synthesis refers to the use of multiple classes of protecting groups within a single molecule, where each class is stable to the conditions used to remove the others.[2][3][4] A typical peptide synthesis strategy involves three main classes of protecting groups:
-
Temporary Nα-amino protecting groups: These shield the N-terminus of the growing peptide chain and are removed at each cycle of amino acid addition.[2]
-
Permanent side-chain protecting groups: These protect the reactive side chains of trifunctional amino acids throughout the synthesis and are typically removed during the final cleavage of the peptide from the solid support.
-
Auxiliary orthogonal protecting groups: These are employed for specific side-chain modifications, such as branching or cyclization, and can be removed without affecting the temporary or permanent protecting groups.[2]
This multi-layered protection scheme allows for the precise and controlled construction of complex peptide architectures.
Key Orthogonal Protection Schemes in SPPS
Two primary orthogonal strategies have dominated the field of solid-phase peptide synthesis: the Fmoc/tBu and the Boc/Bzl approaches.
The Fmoc/tBu Strategy
This is the most widely adopted method in modern peptide synthesis.[2]
-
Nα-Protection: The base-labile 9-fluorenylmethoxycarbonyl (Fmoc) group.[2]
-
Side-Chain Protection: Acid-labile groups, predominantly based on the tert-butyl (tBu) cation, such as tBu ethers, tBu esters, and the tert-butyloxycarbonyl (Boc) group.[2]
-
Orthogonality: The Fmoc group is cleaved by a base, typically a solution of 20-50% piperidine (B6355638) in N,N-dimethylformamide (DMF), while the tBu-based side-chain protecting groups are stable under these conditions. The side-chain groups are subsequently removed simultaneously with the cleavage of the peptide from the resin using a strong acid, most commonly trifluoroacetic acid (TFA).[2][5]
The Boc/Bzl Strategy
A classic approach, the Boc/Bzl strategy relies on graded acid lability.
-
Nα-Protection: The acid-labile tert-butyloxycarbonyl (Boc) group.[5]
-
Side-Chain Protection: Benzyl (Bzl)-based protecting groups, which are also acid-labile but require stronger acidic conditions for removal.
-
Quasi-Orthogonality: While both Boc and Bzl groups are removed by acid, their differing lability allows for selective removal. The Boc group is cleaved using a moderate acid like TFA, while the Bzl groups require a much stronger acid, such as anhydrous hydrogen fluoride (B91410) (HF), for cleavage.[4]
Quantitative Data on Protecting Groups
The efficiency and selectivity of protecting group removal are critical for the successful synthesis of high-purity peptides. The following tables summarize the cleavage conditions and performance of commonly used orthogonal protecting groups.
Table 1: Nα-Amino Protecting Groups
| Protecting Group | Abbreviation | Cleavage Reagent | Typical Conditions | Notes |
| 9-Fluorenylmethoxycarbonyl | Fmoc | 20-50% Piperidine in DMF | 2 x 10 min, Room Temp. | Standard for Fmoc/tBu strategy.[2][6] |
| tert-Butoxycarbonyl | Boc | 25-50% TFA in DCM | 1 x 30 min, Room Temp. | Standard for Boc/Bzl strategy.[5] |
| Allyloxycarbonyl | Alloc | Pd(PPh₃)₄ / Scavenger | 20 min, Room Temp. | Useful for third dimension of orthogonality.[7][8] |
Table 2: Side-Chain Protecting Groups
| Protecting Group | Abbreviation | Protected Functionality | Cleavage Reagent | Typical Conditions | Orthogonal to |
| tert-Butyl | tBu | -OH, -COOH | >95% TFA | 1-3 hours, Room Temp. | Fmoc, Alloc, Dde |
| Benzyl | Bzl | -OH, -COOH | Anhydrous HF | 1 hour, 0°C | Boc (quasi) |
| Trityl | Trt | -SH, -NH (His), -CONH₂ | 95% TFA with scavengers | 1-3 hours, Room Temp. | Fmoc, Alloc, Dde |
| 1-(4,4-dimethyl-2,6-dioxocyclohexylidene)ethyl | Dde | -NH₂ (Lys) | 2% Hydrazine (B178648) in DMF | 3 x 3 min, Room Temp. | Fmoc, tBu, Alloc |
| 1-(4,4-dimethyl-2,6-dioxocyclohexylidene)isovaleryl | ivDde | -NH₂ (Lys) | 2-5% Hydrazine in DMF | 3 x 10 min, Room Temp. | Fmoc, tBu, Alloc |
| Allyloxycarbonyl | Alloc | -NH₂ (Lys) | Pd(PPh₃)₄ / Phenylsilane (B129415) | 2 x 20 min, Room Temp. | Fmoc, tBu, Dde |
| 4-Methoxytrityl | Mmt | -SH (Cys) | 1-2% TFA in DCM | 5 x 10 min, Room Temp. | Fmoc, tBu, Alloc, Dde |
Experimental Protocols
The following are detailed methodologies for key experiments in orthogonal peptide synthesis.
Protocol 1: Standard Fmoc-SPPS Cycle
This protocol outlines a single cycle of amino acid addition using the Fmoc/tBu strategy.
1. Resin Preparation:
-
Place the peptide-resin from the previous cycle in a suitable reaction vessel.
-
Wash the resin thoroughly with N,N-Dimethylformamide (DMF) (3 x 1 min).
2. Fmoc Deprotection:
-
Add a solution of 20% piperidine in DMF to the resin.
-
Agitate the mixture for 5-10 minutes at room temperature.[2]
-
Drain the solution.
-
Repeat the piperidine treatment for another 5-10 minutes.
-
Drain and wash the resin extensively with DMF (5-7 times) to remove all traces of piperidine.[2]
-
A colorimetric test (e.g., Kaiser test) can be performed to confirm the presence of a free primary amine.
3. Amino Acid Coupling:
-
In a separate vessel, pre-activate the Fmoc-protected amino acid (3-5 equivalents) with a suitable coupling reagent (e.g., HBTU/HOBt or HATU) and a base (e.g., DIEA or 2,4,6-collidine) in DMF.
-
Add the activated amino acid solution to the resin.
-
Agitate the mixture for 1-2 hours at room temperature.
-
Monitor the coupling reaction using a colorimetric test (e.g., Kaiser test). If the test is positive (indicating incomplete reaction), the coupling step can be repeated.
4. Capping (Optional):
-
To block any unreacted free amines and prevent the formation of deletion sequences, a capping step can be performed.
-
Treat the resin with a solution of acetic anhydride (B1165640) and DIEA in DMF for 10-15 minutes.
-
Wash the resin with DMF and DCM.
5. Washing:
-
Wash the resin thoroughly with DMF (3 x 1 min) and Dichloromethane (DCM) (3 x 1 min) to prepare for the next cycle.
Protocol 2: Selective Removal of the Dde Group
This protocol is for the selective deprotection of a lysine (B10760008) side chain protected with Dde.
1. Resin Preparation:
-
Wash the fully assembled, Nα-Fmoc protected peptide-resin with DMF (5 x 1 min).
2. Dde Deprotection:
-
Prepare a solution of 2% hydrazine monohydrate in DMF.[9]
-
Add the hydrazine solution to the resin (approximately 25 mL per gram of resin).[9]
-
Agitate the mixture at room temperature for 3 minutes, then drain.[9]
-
Repeat the treatment with the hydrazine solution two more times.[9]
3. Washing:
-
Wash the resin extensively with DMF (5x) to remove residual hydrazine. The resin is now ready for on-resin modification of the lysine side chain.
Protocol 3: Selective Removal of the Alloc Group
This protocol describes the palladium-catalyzed removal of the Alloc protecting group.
1. Resin Preparation:
-
Wash the fully assembled, Nα-Fmoc protected peptide-resin with DCM (5 x 1 min).
2. Alloc Deprotection:
-
In a fume hood, prepare a solution of tetrakis(triphenylphosphine)palladium(0) (0.1 equivalents) in DCM (6 mL).[7]
-
Add phenylsilane (20 equivalents) to the palladium catalyst solution.[7]
-
Add the resulting solution to the resin.
-
Agitate the mixture on a rocker for 20 minutes.[7]
-
Drain the solution and repeat the treatment with a fresh reagent solution for another 20 minutes.
3. Washing:
-
Wash the resin extensively with DCM (3x), followed by DMF (3x), a solution of 0.5% DIEA in DMF, and finally with DMF and DCM again to prepare for the subsequent on-resin modification step.
Visualizing Orthogonal Strategies
Diagrams are essential for visualizing the logical flow of complex synthetic pathways enabled by orthogonal protection.
Caption: The principle of orthogonal protection in peptide synthesis.
Caption: Workflow for the synthesis of a branched peptide.
Caption: On-resin cyclization using orthogonal protecting groups.
Conclusion
The strategy of orthogonal protection is an indispensable tool in the arsenal (B13267) of the modern peptide chemist. It provides the necessary control and flexibility to construct not only simple linear peptides but also complex architectures with diverse modifications. A thorough understanding of the different protecting group schemes, their specific cleavage conditions, and their compatibility is crucial for the successful design and execution of any peptide synthesis endeavor. As the demand for more sophisticated peptide-based therapeutics and research tools continues to grow, the principles of orthogonal protection will undoubtedly remain at the forefront of innovation in this dynamic field.
References
- 1. On-resin peptide macrocyclization using thiol–ene click chemistry - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 2. benchchem.com [benchchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. biosynth.com [biosynth.com]
- 5. benchchem.com [benchchem.com]
- 6. lifetein.com [lifetein.com]
- 7. chem.uci.edu [chem.uci.edu]
- 8. Selecting Orthogonal Building Blocks [sigmaaldrich.com]
- 9. peptide.com [peptide.com]
Unraveling the Legacy of Auristatins: A Technical Guide to the Discovery and History of Potent Tubulin Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the discovery and history of the auristatin class of potent antimitotic agents, a journey that began with a marine natural product and has culminated in cutting-edge cancer therapeutics. While the specific stereoisomer (S,S,R,S,R)-Boc-Dap-NE is not a prominently documented or commercially available compound, it represents a fragment of the complex stereochemical puzzle that is central to the activity of the auristatins. This guide will delve into the pivotal discovery of Dolastatin 10, the subsequent development of its synthetic analogs, including Monomethyl Auristatin E (MMAE), and the critical role of stereochemistry in their mechanism of action.
From Sea Hare to Targeted Therapy: A Historical Perspective
The story of auristatins begins with the isolation of Dolastatin 10 from the sea hare Dolabella auricularia in the 1980s. This natural product exhibited remarkable cytotoxic activity against a range of cancer cell lines, with IC50 values in the sub-nanomolar range. However, its scarcity in nature and inherent toxicity limited its therapeutic potential as a standalone agent.
This led to a concerted effort by researchers to synthesize Dolastatin 10 and its analogs, giving rise to the auristatin family of compounds. A significant breakthrough was the development of Monomethyl Auristatin E (MMAE), a synthetic and more stable analog that retained the potent cytotoxic activity of the parent compound. The true therapeutic revolution came with the advent of Antibody-Drug Conjugates (ADCs), where the extreme potency of MMAE could be harnessed by attaching it to a monoclonal antibody that specifically targets cancer cells, thereby minimizing systemic toxicity. Today, MMAE is a key component of several FDA-approved ADCs used in the treatment of various cancers.
The Critical Role of Stereochemistry
The biological activity of Dolastatin 10 and its synthetic analogs is exquisitely dependent on their stereochemistry. These complex molecules contain multiple chiral centers, and even a subtle change in the configuration of one of these centers can lead to a dramatic loss of potency.
While a direct quantitative comparison for the user-specified "this compound" is not available in published literature, studies on various isomers of Dolastatin 10 have unequivocally demonstrated the importance of maintaining the correct stereochemical configuration for optimal activity. Inactive isomers, such as (R,S,S,R,S)-Boc-Dap-NE, are often used as negative controls in experiments to confirm the specificity of the active compounds.
Quantitative Analysis of Dolastatin 10 Stereoisomer Cytotoxicity
The following table summarizes the impact of altering the stereochemistry at specific positions within the Dolastatin 10 molecule on its cytotoxic activity against L1210 murine leukemia cells.
| Compound | Modification from Dolastatin 10 | IC50 (nM) |
| Dolastatin 10 | - | < 1 |
| Isomer 1 | Reversal at dolaisoleucine C-19a | < 1 |
| Isomer 2 | Reversal at dolaproine C-9 | 30 - 90 |
| Isomer 3 | Reversal at dolaproine C-10 | 30 - 90 |
| Isomer 4 | Reversal at dolaisoleucine C-18 | > 100 (inactive) |
| Isomer 5 | Reversal at dolaisoleucine C-19 | > 100 (inactive) |
Data compiled from published structure-activity relationship studies.[1][2]
Mechanism of Action: Inhibition of Tubulin Polymerization
The potent cytotoxicity of auristatins stems from their ability to inhibit the polymerization of tubulin, a critical protein component of the cellular cytoskeleton. Microtubules, which are dynamic polymers of tubulin, play a vital role in various cellular processes, most notably in the formation of the mitotic spindle during cell division.
By binding to the vinca (B1221190) domain on β-tubulin, auristatins disrupt the assembly of microtubules. This interference with microtubule dynamics leads to cell cycle arrest in the G2/M phase and ultimately triggers apoptosis, or programmed cell death, in rapidly dividing cancer cells.
Signaling Pathway of Auristatin-Induced Apoptosis
Caption: Auristatin-mediated inhibition of tubulin polymerization disrupts mitotic spindle formation, leading to G2/M cell cycle arrest and apoptosis.
Experimental Protocols
Synthesis of Monomethyl Auristatin E (MMAE): A General Overview
The total synthesis of MMAE is a complex, multi-step process that requires careful control of stereochemistry at each stage. The following is a generalized workflow, with specific details often being proprietary or varying between different research groups.
Caption: A simplified workflow for the convergent synthesis of Monomethyl Auristatin E (MMAE).
A key step in the synthesis involves the coupling of the various amino acid fragments. The following is a representative protocol for a peptide coupling reaction.
Peptide Coupling Reaction Protocol
-
Materials:
-
N-terminally protected peptide fragment (1.0 eq)
-
C-terminally protected amino acid or peptide fragment with a free amine (1.0 eq)
-
Peptide coupling reagent (e.g., HATU, HBTU) (1.1 eq)
-
Non-nucleophilic base (e.g., DIPEA, 2,4,6-collidine) (2.0-3.0 eq)
-
Anhydrous polar aprotic solvent (e.g., DMF, DCM)
-
-
Procedure:
-
Dissolve the N-terminally protected peptide fragment in the anhydrous solvent under an inert atmosphere (e.g., nitrogen or argon).
-
Add the peptide coupling reagent and the non-nucleophilic base to the solution. Stir the mixture at room temperature for 15-30 minutes to activate the carboxylic acid.
-
In a separate flask, dissolve the C-terminally protected fragment with the free amine in the anhydrous solvent.
-
Slowly add the solution of the amine component to the activated carboxylic acid mixture.
-
Stir the reaction at room temperature for 2-12 hours, monitoring the progress by an appropriate method such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, quench the reaction (e.g., with water or a mild acid).
-
Perform an aqueous workup to remove water-soluble byproducts.
-
Dry the organic layer over an anhydrous salt (e.g., Na2SO4 or MgSO4), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel to obtain the desired coupled peptide.
-
In Vitro Tubulin Polymerization Assay
This assay is used to determine the inhibitory effect of a compound on tubulin polymerization.
Protocol
-
Materials:
-
Purified tubulin (>99% pure)
-
Tubulin polymerization buffer (e.g., 80 mM PIPES pH 6.9, 2 mM MgCl2, 0.5 mM EGTA)
-
GTP solution (10 mM)
-
Glycerol (B35011) (optional, as a polymerization enhancer)
-
Test compound (e.g., auristatin analog) dissolved in an appropriate solvent (e.g., DMSO)
-
Positive control (e.g., colchicine) and negative control (vehicle)
-
Temperature-controlled microplate reader capable of reading absorbance at 340 nm or fluorescence (Ex/Em ~360/450 nm if using a fluorescent reporter).
-
Pre-chilled 96-well microplates.
-
-
Procedure:
-
Thaw all reagents on ice. Keep the tubulin solution on ice at all times.
-
Prepare serial dilutions of the test compound and controls in the polymerization buffer. The final solvent concentration should be kept constant across all wells (typically ≤1%).
-
In a pre-chilled 96-well plate, add a small volume of the diluted test compound or control to the appropriate wells.
-
Prepare a tubulin master mix on ice containing tubulin, polymerization buffer, and GTP (and glycerol if used).
-
To initiate the polymerization, add the tubulin master mix to each well.
-
Immediately place the plate in the microplate reader pre-warmed to 37°C.
-
Measure the change in absorbance at 340 nm or fluorescence intensity over time (e.g., every minute for 60-90 minutes).
-
Plot the absorbance or fluorescence versus time. The rate of polymerization can be determined from the slope of the linear phase, and the extent of polymerization from the plateau of the curve.
-
Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.
-
Conclusion
The journey from the discovery of Dolastatin 10 to the clinical success of MMAE-based ADCs is a testament to the power of natural product chemistry and the ingenuity of drug development. The auristatins represent a class of exceptionally potent cytotoxic agents whose therapeutic potential has been unlocked through a deep understanding of their structure-activity relationships, particularly the critical role of stereochemistry, and the development of targeted delivery systems. While the specific query for "this compound" did not lead to a specific compound of historical significance, it highlights the nuanced and precise structural requirements for the potent biological activity of this important class of anticancer agents. The continued exploration of auristatin analogs and their application in innovative drug delivery platforms promises to yield even more effective cancer therapies in the future.
References
- 1. Structure-activity studies with chiral isomers and with segments of the antimitotic marine peptide dolastatin 10 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Differential effects of active isomers, segments, and analogs of dolastatin 10 on ligand interactions with tubulin. Correlation with cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
The Role of Diaminopimelic Acid (Dap) in Natural Products: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth exploration of diaminopimelic acid (Dap), a non-proteinogenic amino acid integral to the structure and function of a diverse array of natural products. We will examine the biosynthesis of its two primary isomers, 2,6-diaminopimelic acid (including the meso- and L,L- forms) and 2,3-diaminopropionic acid, their incorporation into complex biomolecules, and their significant biological activities, which range from essential structural roles in bacteria to potent antimicrobial and immunomodulatory functions.
Introduction to Diaminopimelic Acid (Dap)
Diaminopimelic acid (Dap) represents a class of non-proteinogenic amino acids characterized by the presence of two amine groups. The two most significant forms found in nature are 2,6-diaminopimelic acid and 2,3-diaminopropionic acid.
-
meso-Diaminopimelic acid (m-DAP): A key component of the peptidoglycan cell wall in most Gram-negative bacteria and some Gram-positive bacteria. It serves as the cross-linking amino acid in the peptide side chains of the peptidoglycan structure, providing essential rigidity and integrity to the bacterial cell wall.[1][2] Furthermore, m-DAP is the immediate biosynthetic precursor to L-lysine in bacteria and plants.[3][4]
-
L-2,3-Diaminopropionic acid (L-Dap): A precursor and constituent of various secondary metabolites, including siderophores and notable antibiotics like capreomycin (B601254) and viomycin.[5][6] Its incorporation into non-ribosomal peptides contributes significantly to their bioactivity.
The absence of the m-DAP/lysine biosynthesis pathway in mammals makes the enzymes involved attractive targets for the development of novel antibacterial drugs.[4] Moreover, Dap-containing fragments of peptidoglycan are recognized by the innate immune system, triggering specific host defense pathways.
Biosynthesis of Diaminopimelic Acid
The biosynthetic pathways for m-DAP and L-Dap are distinct, originating from different precursors in the cell.
The Aspartate-Derived Pathway to meso-Diaminopimelic Acid (m-DAP)
The biosynthesis of m-DAP is a branch of the aspartate metabolic pathway.[3] It can proceed through several variations, with the succinylase pathway being the most common in bacteria.[3][4]
The overall pathway can be divided into an "upper" part, which synthesizes the intermediate tetrahydrodipicolinate (THDP), and a "lower" part, which converts THDP to m-DAP.[3][4]
Table 1: Key Enzymes in the m-DAP Succinylase Pathway
| Enzyme | Gene | Function |
| Dihydrodipicolinate synthase | dapA | Condenses L-aspartate-semialdehyde and pyruvate. |
| Dihydrodipicolinate reductase | dapB | Reduces dihydrodipicolinate to tetrahydrodipicolinate. |
| Tetrahydrodipicolinate N-succinyltransferase | dapD | Transfers a succinyl group to tetrahydrodipicolinate. |
| N-succinyl-L,L-diaminopimelate aminotransferase | dapC | Catalyzes the transamination of the succinylated intermediate. |
| N-succinyl-diaminopimelate desuccinylase | dapE | Removes the succinyl group to yield L,L-DAP. |
| Diaminopimelate epimerase | dapF | Epimerizes L,L-DAP to meso-DAP. |
| Diaminopimelate decarboxylase | lysA | Decarboxylates meso-DAP to form L-lysine. |
The Serine-Derived Pathway to L-2,3-Diaminopropionic Acid (L-Dap)
The biosynthesis of L-Dap, a key component of antibiotics like capreomycin, starts from O-phospho-L-serine and L-glutamate. This pathway involves a PLP-dependent enzyme and an NAD+-dependent dehydrogenase.[5]
Incorporation of Dap into Natural Products
Dap is incorporated into larger natural product scaffolds, primarily peptidoglycan and non-ribosomal peptides, through distinct enzymatic machinery.
Peptidoglycan Assembly
In the cytoplasm, meso-DAP is added to the UDP-N-acetylmuramic acid-L-Ala-D-Glu precursor by the MurE ligase. This UDP-MurNAc-tripeptide is further elongated and then transported across the cell membrane, where it is incorporated into the growing peptidoglycan sacculus by transglycosylases and transpeptidases.
Non-Ribosomal Peptide Synthesis (NRPS)
Non-ribosomal peptide synthetases (NRPSs) are large, modular enzymes that assemble peptides in an assembly-line fashion.[7][8][9] The incorporation of a specific amino acid, including non-proteinogenic ones like Dap, is governed by the adenylation (A) domain of each module.[9][10][11][12][13] The A-domain selects and activates its cognate amino acid as an aminoacyl-adenylate, which is then tethered to a peptidyl carrier protein (PCP) or thiolation (T) domain.[8][14] The condensation (C) domain then catalyzes peptide bond formation with the growing peptide chain.
In the biosynthesis of the antituberculosis antibiotic capreomycin, the A-domain of the NRPS module CmnA-A1 specifically recognizes and activates L-Dap for incorporation into the cyclic pentapeptide core.[15]
Function and Bioactivity of Dap-Containing Natural Products
The inclusion of Dap in natural products imparts a wide range of biological functions.
Structural Role in Peptidoglycan
The primary role of m-DAP in most Gram-negative bacteria is to serve as the crucial cross-linking amino acid in the cell wall, directly linking the D-alanine of one peptide stem to the m-DAP of an adjacent stem. This 4-3 cross-link is essential for the structural integrity and rigidity of the cell wall. The amount of Dap in the cell wall of Escherichia coli has been quantified at approximately 3.5 x 10^6 molecules per sacculus.[3][15]
Immunomodulation via NOD1 Activation
Fragments of bacterial peptidoglycan containing m-DAP, such as the dipeptide γ-D-glutamyl-meso-diaminopimelic acid (iE-DAP), are potent activators of the intracellular pattern recognition receptor NOD1.[16][17][18] NOD1 is a key component of the innate immune system in mammals. Binding of iE-DAP to the leucine-rich repeat (LRR) domain of NOD1 triggers a signaling cascade.[19][20] This leads to the recruitment of the kinase RIPK2 and subsequent activation of the NF-κB and MAPK signaling pathways, culminating in the production of pro-inflammatory cytokines and an antimicrobial response.[12][21][22] The direct binding affinity (Kd) of Tri-DAP (L-Ala-γ-D-Glu-meso-DAP) to NOD1 has been measured at 34.5 μM.[19]
Antimicrobial Activity
Several important antibiotics contain Dap residues, which are often crucial for their mechanism of action.
Table 2: Bioactivity of Dap-Containing Natural Products
| Natural Product | Dap Type | Producing Organism | Primary Bioactivity | Target Organism(s) | MIC / IC₅₀ |
| Capreomycin | L-2,3-Dap | Saccharothrix mutabilis | Antitubercular | Mycobacterium tuberculosis | 1.0 - 8.0 µg/mL[6][21] |
| Enduracidin | Enduracididine (Dap derivative) | Streptomyces fungicidicus | Antibacterial | Gram-positive bacteria (incl. MRSA, VRE) | 0.0005 - 4.0 µg/mL[15][23] |
| Zwittermicin A | 2,3-Dap | Bacillus cereus | Antibacterial, Antifungal, Antiprotist | E. coli, Phytophthora spp. | Moderately active[5][6][7][24][25] |
| Pedopeptins | 2,3-Dap | Pedobacter sp. | Antibacterial, Anti-endotoxin | E. coli, Gram-positive bacteria | MIC: 2-4 µg/mL (E. coli); IC₅₀: 11-47 nM (LPS binding)[26][27] |
-
Capreomycin: A cyclic peptide antibiotic used as a second-line treatment for multidrug-resistant tuberculosis.[6][21] It inhibits protein synthesis by binding to the ribosome.[6]
-
Enduracidin: A lipopeptide antibiotic highly active against Gram-positive bacteria, including resistant strains like MRSA and VRE.[23] It inhibits cell wall synthesis by binding to Lipid II, preventing the transglycosylation step of peptidoglycan formation.[23]
-
Zwittermicin A: An aminopolyol antibiotic with a broad spectrum of activity against bacteria, fungi, and oomycetes.[6][25] It is produced by the biocontrol agent Bacillus cereus.[5][24]
-
Pedopeptins: A class of cyclic lipodepsipeptides that exhibit antimicrobial activity against both Gram-positive and Gram-negative bacteria.[28] They also act as potent inhibitors of the interaction between lipopolysaccharide (LPS) and the immune receptor CD14.[27]
Experimental Protocols
This section provides detailed methodologies for key experiments related to the study of Dap function.
Protocol for NOD1 Activation Reporter Assay
This protocol describes a cell-based luciferase reporter assay to quantify NF-κB activation downstream of NOD1 stimulation.[3][21][29]
Objective: To measure the dose-dependent activation of the NF-κB signaling pathway by Dap-containing ligands (e.g., iE-DAP) in cells expressing NOD1.
Materials:
-
HEK293T cells
-
Expression plasmid for human NOD1
-
NF-κB luciferase reporter plasmid (e.g., pNF-κB-Luc)
-
Control plasmid for transfection efficiency (e.g., a β-galactosidase reporter)
-
Transfection reagent (e.g., Lipofectamine 2000)
-
DMEM with 10% FBS
-
iE-DAP or other NOD1 agonist
-
Luciferase Assay System
-
Luminometer
Procedure:
-
Cell Seeding: Seed HEK293T cells into a 96-well plate at a density of 3 x 10⁴ cells per well in 50 µL of DMEM with 10% FBS. Incubate for 1 hour at 37°C, 5% CO₂.[3]
-
Transfection: Co-transfect the cells in each well with the NOD1 expression plasmid, the NF-κB luciferase reporter plasmid, and the control plasmid using a suitable transfection reagent according to the manufacturer's protocol.
-
Incubation: Incubate the transfected cells for 24 hours to allow for protein expression.
-
Stimulation: Prepare serial dilutions of the iE-DAP ligand in DMEM. Replace the medium on the cells with the ligand dilutions. Include an unstimulated control (medium only).
-
Incubation for Stimulation: Incubate the plate for 5-6 hours at 37°C, 5% CO₂.
-
Cell Lysis: Remove the medium and lyse the cells by adding the luciferase assay lysis buffer.
-
Luminescence Measurement: Add the luciferase substrate to the cell lysate in each well and immediately measure the luminescence using a plate-reading luminometer.
-
Data Analysis: Normalize the luciferase activity to the expression of the control reporter (β-galactosidase). Calculate the fold-induction of NF-κB activity by dividing the normalized luciferase values of stimulated cells by those of the unstimulated control.
Protocol for Fmoc Solid-Phase Peptide Synthesis of a Dap-Peptide
This protocol outlines the manual synthesis of a peptide containing a 2,3-diaminopropionic acid residue using Fmoc/tBu chemistry.[8][9][30][31] The side-chain amine of Dap is protected with a Boc group, which is stable to the Fmoc deprotection conditions but removed during the final acid cleavage.
Objective: To chemically synthesize a peptide containing Fmoc-Dap(Boc)-OH.
Materials:
-
Fmoc-Rink Amide resin (for a C-terminal amide)
-
Fmoc-protected amino acids, including Fmoc-Dap(Boc)-OH
-
Coupling reagent: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)
-
Base: DIPEA (N,N-diisopropylethylamine)
-
Solvent: DMF (N,N-dimethylformamide)
-
Deprotection solution: 20% piperidine (B6355638) in DMF
-
Cleavage cocktail: 95% TFA, 2.5% water, 2.5% triisopropylsilane (B1312306) (TIS)
-
Solid-phase synthesis vessel
Procedure:
-
Resin Swelling: Place the resin in the synthesis vessel and swell in DMF for 30 minutes. Drain the solvent.[9][31]
-
Fmoc Deprotection: Add the 20% piperidine/DMF solution to the resin and agitate for 20 minutes to remove the Fmoc protecting group from the resin's linker. Drain and wash the resin thoroughly with DMF (3-5 times).[8]
-
Amino Acid Coupling:
-
In a separate vial, dissolve the first Fmoc-amino acid (3 eq.), HBTU (3 eq.), and DIPEA (6 eq.) in DMF.
-
Add this activation mixture to the deprotected resin.
-
Agitate the mixture for 1-2 hours at room temperature.
-
Drain the solution and wash the resin thoroughly with DMF (3-5 times).
-
-
Repeat Synthesis Cycle: Repeat steps 2 (Fmoc Deprotection) and 3 (Amino Acid Coupling) for each subsequent amino acid in the peptide sequence. When incorporating the Dap residue, use Fmoc-Dap(Boc)-OH in the coupling step.
-
Final Deprotection: After the final amino acid has been coupled, perform a final Fmoc deprotection (Step 2).
-
Cleavage and Side-Chain Deprotection:
-
Wash the peptide-resin with DCM and dry it.
-
Add the cleavage cocktail (TFA/H₂O/TIS) to the resin and agitate for 2-3 hours at room temperature.[8] This cleaves the peptide from the resin and removes the side-chain protecting groups (including the Boc group from Dap).
-
Filter the resin and collect the TFA solution containing the crude peptide.
-
-
Peptide Precipitation: Precipitate the crude peptide by adding it to cold diethyl ether. Centrifuge to pellet the peptide, decant the ether, and dry the peptide pellet.
-
Purification: Purify the crude peptide using reverse-phase HPLC.
Protocol for dapA Gene Knockout in E. coli using Lambda Red Recombineering
This protocol describes the deletion of a Dap biosynthetic gene (e.g., dapA) in E. coli using the Lambda Red homologous recombination system.[1][32][33][34] This method creates an auxotrophic mutant that requires Dap for growth.
Objective: To create a targeted deletion of the dapA gene from the E. coli chromosome.
Materials:
-
E. coli strain carrying the pKD46 plasmid (expresses the λ Red recombinase under an arabinose-inducible promoter).
-
Template plasmid for antibiotic resistance cassette (e.g., pKD3 for chloramphenicol).
-
Primers with 50-bp homology arms flanking the dapA gene and priming sites for the resistance cassette.
-
L-arabinose solution (1 M).
-
SOC medium.
-
LB agar (B569324) plates with appropriate antibiotics and diaminopimelic acid (50 µg/mL).
-
Electroporator and cuvettes.
Procedure:
-
Prepare Electrocompetent Cells:
-
Grow the E. coli/pKD46 strain in 5 mL of LB with ampicillin (B1664943) at 30°C overnight.
-
Inoculate 50 mL of SOB medium containing ampicillin and 1 mM L-arabinose with the overnight culture. Grow at 30°C to an OD₆₀₀ of ~0.6 to induce the λ Red enzymes.
-
Make the cells electrocompetent by washing them repeatedly with ice-cold 10% glycerol. Resuspend the final cell pellet in a small volume of 10% glycerol.
-
-
Generate the Targeting Cassette:
-
Amplify the chloramphenicol (B1208) resistance cassette from the pKD3 plasmid using PCR. The primers should contain 50 nucleotides of sequence homologous to the regions immediately upstream and downstream of the dapA gene.
-
Purify the PCR product and treat with DpnI to digest the template plasmid DNA.
-
-
Electroporation:
-
Mix ~50 µL of the electrocompetent cells with 100-200 ng of the purified PCR product.
-
Electroporate the mixture using an electroporator.
-
Immediately add 1 mL of SOC medium and incubate at 37°C for 1 hour to allow for expression of the resistance gene.
-
-
Selection of Mutants:
-
Plate serial dilutions of the culture onto LB agar plates containing chloramphenicol and diaminopimelic acid. The Dap is required for the survival of successful dapA knockouts.
-
Incubate at 37°C overnight.
-
-
Verification of Knockout:
-
Confirm the correct gene replacement by colony PCR using primers that flank the dapA locus. The PCR product from the mutant will be larger than that from the wild-type due to the insertion of the resistance cassette.
-
Verify the Dap auxotrophy by testing for growth on LB plates with and without supplemental diaminopimelic acid.
-
Conclusion
Diaminopimelic acid, in its various forms, is a functionally versatile non-proteinogenic amino acid with profound implications for bacterial physiology, pathogenesis, and host-microbe interactions. Its essential role in the bacterial cell wall and its presence in potent antimicrobial agents have made its biosynthetic pathways prime targets for drug development. Furthermore, the ability of Dap-containing muropeptides to stimulate the human innate immune system highlights its importance in immunology and vaccine adjuvant research. The continued exploration of natural products containing Dap, coupled with advanced synthetic and genetic tools, promises to uncover new therapeutic leads and deepen our understanding of the chemical diversity and biological function of these unique molecules.
References
- 1. static.igem.wiki [static.igem.wiki]
- 2. A simple HPLC method for analysing diaminopimelic acid diastereomers in cell walls of Gram-positive bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Structural basis of the nonribosomal codes for nonproteinogenic amino acid selective adenylation enzymes in the biosynthesis of natural products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. handelsmanlab.discovery.wisc.edu [handelsmanlab.discovery.wisc.edu]
- 7. researchgate.net [researchgate.net]
- 8. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]
- 9. chemistry.du.ac.in [chemistry.du.ac.in]
- 10. Structural, biochemical and bioinformatic analyses of nonribosomal peptide synthetase adenylation domains - Natural Product Reports (RSC Publishing) DOI:10.1039/D3NP00064H [pubs.rsc.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Nonproteinogenic Amino Acid Building Blocks for Nonribosomal Peptide and Hybrid Polyketide Scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. cabidigitallibrary.org [cabidigitallibrary.org]
- 15. pubs.acs.org [pubs.acs.org]
- 16. luxembourg-bio.com [luxembourg-bio.com]
- 17. invivogen.com [invivogen.com]
- 18. NOD1 and NOD2 in inflammatory and infectious diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 19. L-Ala-γ-D-Glu-meso-diaminopimelic acid (DAP) interacts directly with leucine-rich region domain of nucleotide-binding oligomerization domain 1, increasing phosphorylation activity of receptor-interacting serine/threonine-protein kinase 2 and its interaction with nucleotide-binding oligomerization domain 1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Activation of nucleotide-binding oligomerization domain 1 (NOD1) receptor signaling in Labeo rohita by iE-DAP and identification of ligand-binding key motifs in NOD1 by molecular modeling and docking - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Cell-based reporter assay to analyze activation of Nod1 and Nod2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. NOD1 and NOD2: Signaling, Host Defense, and Inflammatory Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Enduracidin (Enramycin; Enramycin) | Antibiotic | 11115-82-5 | Invivochem [invivochem.com]
- 24. researchgate.net [researchgate.net]
- 25. Characterization of the Complete Zwittermicin A Biosynthesis Gene Cluster from Bacillus cereus - PMC [pmc.ncbi.nlm.nih.gov]
- 26. researchgate.net [researchgate.net]
- 27. Screening and biological activities of pedopeptins, novel inhibitors of LPS produced by soil bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. researchgate.net [researchgate.net]
- 29. researchgate.net [researchgate.net]
- 30. chem.uci.edu [chem.uci.edu]
- 31. researchgate.net [researchgate.net]
- 32. static.igem.wiki [static.igem.wiki]
- 33. blog.addgene.org [blog.addgene.org]
- 34. static.igem.org [static.igem.org]
Methodological & Application
Application Notes and Protocols for the Stereoselective Synthesis of (S,S,R,S,R)-Boc-Dap-NE
For Researchers, Scientists, and Drug Development Professionals
Abstract
Introduction
(S,S,R,S,R)-Boc-Dap-NE is a complex, stereochemically rich molecule containing a diaminopimelic acid (DAP) backbone. The precise arrangement of its stereocenters is crucial for its biological activity and its utility as a building block in the synthesis of more complex pharmaceutical agents. The DAP core is a known component of bacterial cell walls, making its derivatives valuable for the development of novel antibiotics and immunomodulators. The presence of the keto-ethylamino (NE) moiety suggests its potential use as a reactive handle for bioconjugation or as a pharmacophore itself.
The stereoselective synthesis of molecules with multiple chiral centers presents a significant challenge in organic chemistry. This protocol outlines a rational approach to access the (S,S,R,S,R) stereoisomer of Boc-Dap-NE, drawing upon well-precedented reactions that offer high levels of stereocontrol.
Proposed Synthetic Pathway
The proposed synthetic route commences with a readily available chiral starting material to set the initial stereochemistry, followed by a series of stereocontrolled transformations to build the carbon framework and introduce the required functional groups with the correct spatial orientation.
A logical workflow for the synthesis is depicted below:
Caption: Retrosynthetic analysis of this compound.
Experimental Protocols
The following protocols are proposed for the key transformations in the synthesis of this compound. These are based on analogous reactions reported in the literature for the synthesis of stereochemically defined diaminopimelic acid derivatives. Optimization of reaction conditions may be necessary to achieve the desired outcomes.
Synthesis of Chiral Enone from a Protected L-Aspartic Acid Derivative
This initial step establishes the first two stereocenters and introduces the reactive enone functionality.
-
Reaction: Horner-Wadsworth-Emmons olefination of an L-aspartic acid-derived aldehyde with a suitable phosphonate (B1237965) ylide.
-
Starting Material: N-Boc-L-aspartic acid γ-aldehyde.
-
Reagents: Acetonyl diethylphosphonate, Lithium chloride, Diisopropylethylamine (DIPEA), Acetonitrile (ACN).
-
Protocol:
-
To a solution of acetonyl diethylphosphonate in anhydrous ACN, add LiCl and DIPEA at 0 °C under an inert atmosphere.
-
Stir the mixture for 30 minutes at 0 °C.
-
Add a solution of N-Boc-L-aspartic acid γ-aldehyde in anhydrous ACN dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Quench the reaction with saturated aqueous NH4Cl and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel to afford the chiral enone.
-
Stereoselective Conjugate Addition and Reduction
This crucial step introduces the third stereocenter via a substrate-controlled diastereoselective reduction of the enone.
-
Reaction: 1,4-conjugate addition of a nitrogen nucleophile followed by stereoselective reduction of the resulting ketone.
-
Starting Material: Chiral enone from step 3.1.
-
Reagents: Benzylamine, Sodium triacetoxyborohydride (B8407120), Acetic acid, Dichloromethane (DCM).
-
Protocol:
-
Dissolve the chiral enone in DCM and add benzylamine.
-
Stir the mixture at room temperature for 1 hour.
-
Add sodium triacetoxyborohydride and a catalytic amount of acetic acid.
-
Stir the reaction at room temperature for 24 hours.
-
Quench the reaction with saturated aqueous NaHCO3 and extract with DCM.
-
Dry the combined organic layers over anhydrous Na2SO4 and concentrate.
-
The resulting diastereomeric mixture of amino alcohols can be separated by chromatography. The desired (R)-configured alcohol is taken to the next step.
-
Overman Rearrangement to Install the Second Amine
The Overman rearrangement provides a reliable method for the stereospecific conversion of allylic alcohols to allylic amines, thus establishing the fourth stereocenter.
-
Reaction: [1][1]-Sigmatropic rearrangement of an allylic trichloroacetimidate.
-
Starting Material: The desired (S,S,R)-allylic alcohol from step 3.2.
-
Reagents: Trichloroacetonitrile (B146778), 1,8-Diazabicycloundec-7-ene (DBU), Xylenes (B1142099).
-
Protocol:
-
To a solution of the allylic alcohol in anhydrous diethyl ether, add trichloroacetonitrile and a catalytic amount of DBU at 0 °C.
-
Stir the mixture at 0 °C for 1 hour.
-
Remove the solvent in vacuo to obtain the crude allylic trichloroacetimidate.
-
Dissolve the crude imidate in xylenes and heat at reflux for 8-12 hours.
-
Cool the reaction mixture to room temperature and concentrate under reduced pressure.
-
Purify the resulting allylic trichloroacetamide (B1219227) by flash column chromatography.
-
Final Functional Group Manipulations and Amidation
The final steps involve deprotection, oxidation, and amidation to yield the target molecule.
-
Protocol:
-
Oxidative Cleavage: Cleave the terminal alkene of the product from step 3.3 using ozonolysis followed by a reductive workup (e.g., with dimethyl sulfide) to yield an aldehyde.
-
Oxidation to Carboxylic Acid: Oxidize the aldehyde to a carboxylic acid using a mild oxidizing agent such as sodium chlorite.
-
Deprotection and Boc Protection: Remove the existing nitrogen protecting groups (e.g., benzyl (B1604629) by hydrogenolysis) and selectively protect the desired amine with a Boc group.
-
Amidation: Couple the resulting carboxylic acid with ethylamine (B1201723) using standard peptide coupling reagents (e.g., HATU, HOBt, DIPEA) to afford the final product, this compound.
-
Purification: Purify the final compound by preparative HPLC.
-
Data Presentation
As this is a proposed synthesis, experimental data is not available. Researchers undertaking this synthesis should meticulously record and tabulate all quantitative data for each step.
Table 1: Proposed Data Collection for the Synthesis of this compound
| Step | Reaction | Starting Material (mass, mmol) | Product (mass, mmol) | Yield (%) | Diastereomeric Ratio (d.r.) | Enantiomeric Excess (e.e.) (%) | Analytical Data (NMR, MS, etc.) |
| 1 | Horner-Wadsworth-Emmons | N/A | >99 | ||||
| 2 | Conjugate Addition/Reduction | ||||||
| 3 | Overman Rearrangement | >95:5 | |||||
| 4a | Oxidative Cleavage | ||||||
| 4b | Oxidation | ||||||
| 4c | Deprotection/Protection | ||||||
| 4d | Amidation |
Mandatory Visualizations
Proposed Synthetic Workflow
Caption: Proposed workflow for the synthesis of this compound.
Conclusion
The stereoselective synthesis of this compound is a challenging but feasible endeavor. The proposed synthetic route, employing established and reliable stereocontrolled reactions, provides a solid foundation for the successful preparation of this complex chiral molecule. Careful execution of the experimental protocols and thorough characterization of all intermediates will be paramount to achieving the desired stereoisomer with high purity. This application note serves as a valuable resource for researchers in the field of medicinal chemistry and drug development who are interested in accessing this and related stereochemically defined building blocks.
References
Application Note & Protocol: Efficient Coupling of Orthogonally Protected Boc-Dap Derivatives in Solid-Phase Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
The incorporation of non-canonical amino acids, such as diaminopropionic acid (Dap), into peptide sequences is a powerful strategy in medicinal chemistry to introduce conformational constraints, enhance biological activity, and improve proteolytic stability. The use of orthogonally protected derivatives of Dap, for instance, Nα-Boc-Nβ-allyloxycarbonyl-L-2,3-diaminopropionic acid (Boc-Dap(Alloc)-OH), provides the synthetic flexibility required for the synthesis of complex peptide architectures, including branched and cyclic peptides.[1][2] This application note provides a detailed protocol for the efficient coupling of orthogonally protected Boc-Dap derivatives, using Boc-Dap(Alloc)-OH as a prime example, in solid-phase peptide synthesis (SPPS).
The principle of orthogonal protection is fundamental to the successful synthesis of modified peptides.[3][4][5] It allows for the selective removal of a specific protecting group in the presence of others, enabling site-specific modifications of the peptide chain.[3][4][5] In the case of Boc-Dap(Alloc)-OH, the acid-labile tert-butoxycarbonyl (Boc) group protects the α-amino group, while the allyloxycarbonyl (Alloc) group, which is removable under neutral conditions with a palladium catalyst, protects the β-amino group.[1][6] This orthogonality is crucial for subsequent modifications of the Dap side chain after its incorporation into the peptide.[1]
Data Presentation
The choice of coupling reagent and reaction conditions significantly impacts the efficiency of the coupling reaction. The following table summarizes typical coupling efficiencies and conditions for Boc-protected amino acids, which are applicable to Boc-Dap(Alloc)-OH.
| Coupling Reagent/Method | Activator/Additive | Base (equiv.) | Typical Coupling Time (h) | Reported Coupling Efficiency (%) | Key Considerations |
| HBTU/DIPEA | - | DIPEA (2-4) | 1 - 2 | > 99% | In situ neutralization is possible, which can save time.[3][7] |
| HATU/DIPEA | - | DIPEA (2-4) | 1 - 2 | > 99% | Highly efficient, especially for sterically hindered amino acids.[8] |
| DIC/HOBt | HOBt (1-1.2) | - | 2 - 4 | 98 - 99% | A cost-effective and widely used method.[9][10] |
| PyBOP/DIPEA | - | DIPEA (2-4) | 1 - 3 | > 99% | A phosphonium-based reagent that is effective in preventing racemization.[10] |
Experimental Protocols
This section details the step-by-step procedures for the incorporation of Boc-Dap(Alloc)-OH into a growing peptide chain on a solid support using the Boc-SPPS strategy.
Materials and Reagents
-
Resin: Merrifield or PAM resin pre-loaded with the C-terminal amino acid.
-
Boc-Dap(Alloc)-OH
-
Coupling Reagents: HBTU, HATU, or DIC/HOBt
-
Bases: N,N-Diisopropylethylamine (DIPEA)
-
Solvents: N,N-Dimethylformamide (DMF), Dichloromethane (DCM)
-
Deprotection Reagent: 50% Trifluoroacetic acid (TFA) in DCM
-
Washing Solvents: DMF, DCM, Isopropanol (IPA)
-
Neutralization Reagent: 10% DIPEA in DMF
-
Monitoring Reagent: Ninhydrin (B49086) test kit
Protocol 1: Boc Deprotection and Neutralization
-
Resin Swelling: Swell the peptide-resin in DCM for 30 minutes.
-
Boc Deprotection:
-
Washing: Wash the resin thoroughly with DCM (3x), IPA (2x), and DMF (3x).[8]
-
Neutralization:
Protocol 2: Coupling of Boc-Dap(Alloc)-OH using HATU
-
Pre-activation: In a separate vial, dissolve Boc-Dap(Alloc)-OH (3 equivalents relative to resin substitution) and HATU (2.9 equivalents) in DMF.[8] Add DIPEA (6 equivalents) to the solution and allow it to pre-activate for 1 minute.[8]
-
Coupling: Add the activated amino acid solution to the neutralized peptide-resin.
-
Reaction: Agitate the reaction mixture for 1-2 hours at room temperature.[8]
-
Monitoring: Perform a ninhydrin test to monitor the completion of the coupling reaction.[9] A negative result (beads remain colorless or turn yellow) indicates a complete reaction.
-
Washing: Once the coupling is complete, drain the reaction solution and wash the resin with DMF (3x), DCM (3x), and DMF (3x).[8]
Protocol 3: Orthogonal Deprotection of the Alloc Group
This step is performed after the desired peptide sequence is assembled and if site-specific modification of the Dap side chain is required.
-
Resin Preparation: Wash the peptide-resin with DCM and then with THF.
-
Catalyst Solution Preparation: In a separate flask, prepare a solution of Pd(PPh₃)₄ (0.2 equivalents) in THF.
-
Scavenger Addition: Add a scavenger, such as dimethylamine-borane complex (Me₂NH·BH₃) (40 equivalents), to the peptide-resin suspension in THF.[12]
-
Deprotection Reaction: Add the palladium catalyst solution to the resin slurry. Agitate the mixture at room temperature for 2-3 hours.
-
Washing: Wash the resin thoroughly with THF (3x), DCM (3x), a solution of 0.5% sodium diethyldithiocarbamate (B1195824) in DMF (to remove palladium residues), and finally with DMF (3x).
Mandatory Visualizations
The following diagrams illustrate the key workflows and chemical logic described in this protocol.
Caption: Workflow for a single cycle of Boc-SPPS.
Caption: Orthogonal protection scheme of Boc-Dap(Alloc)-OH.
Caption: Workflow for Alloc group deprotection.
References
- 1. Boc-Dap-OH | 73259-81-1 | Benchchem [benchchem.com]
- 2. biosynth.com [biosynth.com]
- 3. peptide.com [peptide.com]
- 4. Orthogonal protecting groups for N(alpha)-amino and C-terminal carboxyl functions in solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. total-synthesis.com [total-synthesis.com]
- 7. peptide.com [peptide.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. bachem.com [bachem.com]
- 11. chempep.com [chempep.com]
- 12. researchgate.net [researchgate.net]
Application Notes: Utilizing (R,S,S,R,S)-Boc-Dap-NE as an Inactive Experimental Control
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the realm of targeted cancer therapy, particularly in the development of Antibody-Drug Conjugates (ADCs), the use of precise and reliable experimental controls is paramount to validate the specificity and mechanism of action of cytotoxic payloads. (R,S,S,R,S)-Boc-Dap-NE serves as an essential inactive control for studies involving the highly potent anti-mitotic agent, Monomethyl Auristatin E (MMAE), and its derivatives. (R,S,S,R,S)-Boc-Dap-NE is an inactive stereoisomer of Boc-Dap-NE, a key intermediate in the synthesis of MMAE. Due to its distinct stereochemistry, (R,S,S,R,S)-Boc-Dap-NE is not expected to bind to tubulin, the molecular target of MMAE. This lack of binding renders it biologically inert in the context of tubulin polymerization inhibition, making it an ideal negative control to distinguish target-specific effects from non-specific cytotoxicity or off-target effects of the ADC or the payload delivery system.
These application notes provide a comprehensive guide, including detailed protocols and data presentation, for the effective use of (R,S,S,R,S)-Boc-Dap-NE as an inactive control in key in vitro assays.
Core Principle: The Role of Stereochemistry in Biological Activity
The cytotoxic activity of MMAE is critically dependent on its specific three-dimensional structure, which allows it to bind to the tubulin protein, disrupting microtubule dynamics and leading to cell cycle arrest and apoptosis. Stereoisomers, such as (R,S,S,R,S)-Boc-Dap-NE, possess the same chemical formula and connectivity of atoms but differ in their spatial arrangement. This difference in stereochemistry prevents the inactive isomer from fitting into the tubulin binding pocket, thus abrogating its biological activity.
Application 1: In Vitro Cytotoxicity Assays
Objective: To demonstrate that the cytotoxic effects of an active MMAE-based compound are target-specific and not due to non-specific effects of the chemical scaffold. (R,S,S,R,S)-Boc-Dap-NE is used as a negative control and is expected to show no significant cytotoxicity.
Data Presentation: Comparative Cytotoxicity
The following table summarizes representative data from a colorimetric cell viability assay (e.g., MTT or XTT) comparing the cytotoxic effects of an active MMAE compound with (R,S,S,R,S)-Boc-Dap-NE on a cancer cell line known to be sensitive to MMAE (e.g., SK-BR-3 breast cancer cells).
| Compound | Concentration (nM) | Cell Viability (%) | IC₅₀ (nM) |
| Active MMAE Compound | 0.01 | 98 ± 4.5 | \multirow{6}{}{~2.5 } |
| 0.1 | 92 ± 5.1 | ||
| 1 | 65 ± 6.2 | ||
| 10 | 28 ± 4.8 | ||
| 100 | 5 ± 2.1 | ||
| 1000 | 2 ± 1.5 | ||
| (R,S,S,R,S)-Boc-Dap-NE | 0.01 | 100 ± 3.8 | \multirow{6}{}{>10,000 } |
| 0.1 | 99 ± 4.2 | ||
| 1 | 97 ± 3.9 | ||
| 10 | 96 ± 5.0 | ||
| 100 | 95 ± 4.7 | ||
| 1000 | 94 ± 5.3 | ||
| Vehicle Control (DMSO) | - | 100 ± 4.1 | - |
Data are presented as mean ± standard deviation from three independent experiments.
Experimental Protocol: MTT Cell Viability Assay
-
Cell Seeding:
-
Culture SK-BR-3 cells in appropriate growth medium (e.g., McCoy's 5A with 10% FBS).
-
Trypsinize and seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of medium.
-
Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.
-
-
Compound Preparation and Treatment:
-
Prepare stock solutions of the active MMAE compound and (R,S,S,R,S)-Boc-Dap-NE in DMSO (e.g., 10 mM).
-
Perform serial dilutions of the stock solutions in culture medium to achieve the desired final concentrations (e.g., 0.01 nM to 1000 nM). Ensure the final DMSO concentration in all wells is consistent and non-toxic (e.g., <0.1%).
-
Remove the medium from the wells and add 100 µL of the diluted compounds or vehicle control.
-
-
Incubation:
-
Incubate the plate for 72 hours at 37°C and 5% CO₂.
-
-
MTT Assay:
-
Add 20 µL of 5 mg/mL MTT solution to each well.
-
Incubate for 3-4 hours at 37°C.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each treatment relative to the vehicle control.
-
Plot the cell viability against the logarithm of the compound concentration and determine the IC₅₀ value using a non-linear regression model.
-
Logical Workflow for Cytotoxicity Testing
Application 2: Tubulin Polymerization Assay
Objective: To confirm that the mechanism of action of the active MMAE compound is through the inhibition of tubulin polymerization, while (R,S,S,R,S)-Boc-Dap-NE does not affect this process.
Data Presentation: Effect on Tubulin Polymerization
The following table presents illustrative data from a fluorescence-based tubulin polymerization assay. The rate of polymerization is measured by the increase in fluorescence over time.
| Compound | Concentration (µM) | Inhibition of Tubulin Polymerization (%) |
| Active MMAE Compound | 0.1 | 15 ± 3.2 |
| 1 | 48 ± 5.1 | |
| 10 | 92 ± 4.5 | |
| (R,S,S,R,S)-Boc-Dap-NE | 0.1 | 2 ± 1.8 |
| 1 | 3 ± 2.5 | |
| 10 | 4 ± 2.1 | |
| Nocodazole (Positive Control) | 10 | 95 ± 3.9 |
| Vehicle Control (DMSO) | - | 0 ± 1.5 |
Data are presented as mean ± standard deviation.
Experimental Protocol: Fluorescence-Based Tubulin Polymerization Assay
-
Reagent Preparation:
-
Reconstitute lyophilized bovine tubulin protein in a general tubulin buffer (e.g., 80 mM PIPES, 2 mM MgCl₂, 0.5 mM EGTA, pH 6.9) on ice.
-
Prepare a tubulin polymerization mix containing tubulin, GTP, and a fluorescent reporter (e.g., DAPI). Keep on ice.
-
Prepare 10x working solutions of the active MMAE compound, (R,S,S,R,S)-Boc-Dap-NE, a known tubulin inhibitor (e.g., Nocodazole), and a vehicle control (DMSO) in the assay buffer.
-
-
Assay Procedure:
-
Pre-warm a black, opaque 96-well plate to 37°C.
-
Add 10 µL of the 10x compound solutions to the appropriate wells.
-
To initiate the reaction, add 90 µL of the cold tubulin polymerization mix to each well.
-
Immediately place the plate in a fluorescence plate reader pre-warmed to 37°C.
-
-
Data Acquisition:
-
Measure the fluorescence intensity (e.g., excitation at 360 nm and emission at 450 nm for DAPI) every minute for 60-90 minutes.
-
-
Data Analysis:
-
Plot the fluorescence intensity versus time for each condition.
-
Calculate the rate of polymerization from the slope of the linear phase of the curve.
-
Determine the percentage of inhibition relative to the vehicle control.
-
Signaling Pathway: MMAE-Induced Microtubule Disruption
Application 3: Apoptosis Induction Assays
Objective: To verify that the downstream cellular effect of the active MMAE compound is the induction of apoptosis, and that (R,S,S,R,S)-Boc-Dap-NE does not trigger this pathway.
Data Presentation: Caspase-3/7 Activation
The following table shows representative data from a luminescent caspase-3/7 activation assay, a key indicator of apoptosis.
| Compound | Concentration (nM) | Caspase-3/7 Activity (Fold Change vs. Vehicle) |
| Active MMAE Compound | 1 | 1.2 ± 0.2 |
| 10 | 3.5 ± 0.4 | |
| 100 | 8.1 ± 0.9 | |
| (R,S,S,R,S)-Boc-Dap-NE | 100 | 1.1 ± 0.3 |
| Staurosporine (Positive Control) | 1000 | 9.5 ± 1.1 |
| Vehicle Control (DMSO) | - | 1.0 ± 0.2 |
Data are presented as mean ± standard deviation.
Experimental Protocol: Caspase-Glo® 3/7 Assay
-
Cell Seeding and Treatment:
-
Follow steps 1 and 2 of the MTT assay protocol to seed and treat the cells.
-
-
Incubation:
-
Incubate the plate for 24-48 hours at 37°C and 5% CO₂.
-
-
Caspase Assay:
-
Equilibrate the plate and the Caspase-Glo® 3/7 reagent to room temperature.
-
Add 100 µL of the Caspase-Glo® 3/7 reagent to each well.
-
Mix the contents of the wells by gentle shaking for 30 seconds.
-
Incubate at room temperature for 1-2 hours, protected from light.
-
-
Data Acquisition:
-
Measure the luminescence using a plate-reading luminometer.
-
-
Data Analysis:
-
Calculate the fold change in caspase activity relative to the vehicle control.
-
Logical Relationship: From Tubulin Inhibition to Apoptosis
Conclusion
(R,S,S,R,S)-Boc-Dap-NE is an indispensable tool for researchers engaged in the development and evaluation of MMAE-based ADCs and other targeted drug delivery systems. Its use as an inactive control allows for the unambiguous attribution of observed cytotoxic and mechanistic effects to the specific stereochemistry of the active payload, thereby strengthening the validity of experimental findings. The protocols and data presentation formats provided in these application notes offer a robust framework for the rigorous assessment of novel anti-cancer agents.
Application Notes and Protocols for Boc Deprotection of Dap-Containing Peptides
For Researchers, Scientists, and Drug Development Professionals
Introduction
The tert-butyloxycarbonyl (Boc) protecting group is a cornerstone in solid-phase peptide synthesis (SPPS), prized for its stability under various conditions and its straightforward removal with acid. When incorporating non-standard amino acids like 2,3-diaminopropionic acid (Dap), which contains a primary amine on its side chain, an orthogonal protection strategy is paramount. Typically, both the α-amino group and the side-chain (β-amino) group are protected with Boc groups (Boc-Dap(Boc)-OH). The selective or complete removal of these Boc groups is a critical step that dictates the subsequent modification or the final state of the peptide.
These application notes provide a detailed overview of the common methods for Boc deprotection in peptides containing Dap, focusing on the use of trifluoroacetic acid (TFA). We present quantitative data from general peptide synthesis to illustrate the impact of different conditions and provide detailed experimental protocols.
Principles of TFA-Mediated Boc Deprotection
The removal of the Boc group by TFA is an acid-catalyzed process involving the protonation of the Boc group's carbonyl oxygen, leading to the formation of a stable tert-butyl cation and an unstable carbamic acid, which rapidly decarboxylates to yield the free amine.[1]
The Role of Scavengers: The liberated tert-butyl cation is a potent electrophile that can alkylate electron-rich amino acid side chains, such as those of Tryptophan, Tyrosine, and Methionine.[1] To prevent these side reactions, scavengers are added to the cleavage cocktail to trap these carbocations.[1]
Data Presentation: Comparison of Deprotection Conditions
While specific quantitative data for the differential deprotection of Boc-Dap(Boc) is not extensively published, the following table summarizes common TFA cocktails used in general peptide synthesis and their expected outcomes for Dap-containing peptides based on established principles of Boc group lability. A study comparing 55% TFA in DCM with 100% TFA for general peptide synthesis found that the former resulted in an average of 9% higher purity.[2]
| TFA Concentration (% in DCM) | Time (minutes) | Temperature (°C) | Scavengers (e.g., TIS, H₂O, EDT) | Expected Outcome for Boc-Dap(Boc)-Peptide | Typical Purity (Illustrative)[2] |
| 20-30% | 30-60 | Room Temp | Recommended for sensitive residues | Primarily selective removal of the α-amino Boc group. | High |
| 50% | 2 x 15 | Room Temp | Recommended | Complete removal of the α-amino Boc group with partial to complete removal of the side-chain Boc group. | Very High |
| 95% (with scavengers) | 120-180 | Room Temp | Essential | Complete removal of both α- and side-chain Boc groups, and cleavage from most resins. | High |
| 100% | 2 x 5 | Room Temp | Recommended | Rapid and complete removal of both Boc groups. | High (but may be lower than 50% TFA/DCM) |
Note: TIS = Triisopropylsilane, EDT = Ethanedithiol. The choice of scavengers depends on the other amino acids present in the peptide sequence.
Experimental Protocols
Protocol 1: Global Boc Deprotection of Dap-Containing Peptides with 95% TFA (Simultaneous cleavage and deprotection)
This protocol is intended for the final deprotection of a synthesized peptide, removing all acid-labile protecting groups, including both Boc groups on Dap, and cleaving the peptide from the resin.
Materials:
-
Peptide-resin
-
Cleavage Cocktail: 95% TFA, 2.5% Triisopropylsilane (TIS), 2.5% H₂O
-
Dichloromethane (DCM)
-
Cold diethyl ether
-
Centrifuge tubes
-
Reaction vessel with a frit
Procedure:
-
Place the dried peptide-resin (e.g., 100 mg) in a reaction vessel.
-
Add the cleavage cocktail (e.g., 2 mL) to the resin.
-
Incubate the mixture at room temperature with occasional shaking for 2-3 hours.
-
Filter the cleavage mixture into a clean centrifuge tube.
-
Wash the resin with a small volume of fresh TFA and then with DCM. Combine the filtrates.
-
Precipitate the crude peptide by adding the filtrate to a 10-fold volume of cold diethyl ether.
-
Incubate at -20°C for at least 30 minutes to maximize precipitation.
-
Centrifuge the mixture to pellet the peptide.
-
Decant the ether and wash the peptide pellet with cold ether 2-3 times.
-
Dry the peptide pellet under vacuum.
-
Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
Protocol 2: Selective Nα-Boc Deprotection of a Resin-Bound Dap(Boc)-Containing Peptide
This protocol is designed for the selective removal of the N-terminal Boc group during SPPS, leaving the side-chain Boc group of Dap and other acid-labile side-chain protecting groups intact.
Materials:
-
Peptide-resin with an N-terminal Boc-Dap(Boc)
-
Deprotection Solution: 25-50% TFA in DCM (v/v)
-
Dichloromethane (DCM) for washing
-
Neutralization Solution: 5% N,N-Diisopropylethylamine (DIPEA) in DCM (v/v)
-
DMF for washing
-
Solid-phase synthesis vessel
Procedure:
-
Swell the peptide-resin in DCM.
-
Drain the solvent and add the deprotection solution (e.g., 25% TFA in DCM).
-
React for 5 minutes at room temperature.
-
Drain the solution and add a fresh portion of the deprotection solution.
-
React for an additional 20-25 minutes.
-
Drain the deprotection solution and wash the resin thoroughly with DCM (3-5 times).
-
Neutralize the resulting trifluoroacetate (B77799) salt by washing with the neutralization solution (2-3 times for 2 minutes each).
-
Wash the resin with DCM followed by DMF to prepare for the next coupling step.
Mandatory Visualizations
Caption: General workflow for TFA-mediated Boc deprotection of resin-bound peptides.
Caption: Logical relationship between TFA concentration and deprotection outcome for Boc-Dap(Boc).
Concluding Remarks
The successful deprotection of Boc groups in Dap-containing peptides is achievable with careful consideration of the desired outcome—selective Nα-deprotection or global deprotection. The concentration of TFA and the reaction time are the primary levers to control the extent of deprotection. For peptides containing other sensitive residues, the inclusion of appropriate scavengers is critical to minimize side reactions and maximize the purity of the final product. The protocols provided herein serve as a starting point, and optimization for specific peptide sequences is always recommended.
References
Application Notes and Protocols for the Incorporation of Nα-Boc-Nβ-Fmoc-L-2,3-diaminopropionic acid in Solid-Phase Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the use of Nα-Boc-Nβ-Fmoc-L-2,3-diaminopropionic acid (Boc-Dap(Fmoc)-OH) in solid-phase peptide synthesis (SPPS). This versatile building block enables the synthesis of complex peptides, including branched and cyclized structures, through its orthogonal protecting group strategy.
Introduction
Nα-Boc-Nβ-Fmoc-L-2,3-diaminopropionic acid is a non-proteinogenic amino acid derivative that offers a unique orthogonal protection scheme. The tert-butyloxycarbonyl (Boc) group protects the α-amine, while the 9-fluorenylmethyloxycarbonyl (Fmoc) group protects the β-amine of the side chain. This arrangement allows for the selective deprotection of either the N-terminus for linear peptide chain elongation or the side chain for branching or cyclization.[1][2]
The Boc group is labile to moderately strong acids, such as trifluoroacetic acid (TFA), and is typically removed at the end of the synthesis or for specific modifications.[3] The Fmoc group, on the other hand, is labile to basic conditions, most commonly a solution of piperidine (B6355638) in a polar aprotic solvent like N,N-dimethylformamide (DMF), allowing for stepwise elongation of a peptide chain from the side chain of the Dap residue.[4] This orthogonal strategy provides precise control over the synthesis of peptides with complex architectures.[5]
Key Applications:
-
Synthesis of Branched Peptides: The selective removal of the side-chain Fmoc group allows for the synthesis of a second peptide chain on the β-amine of the Dap residue.
-
On-Resin Peptide Cyclization: The deprotected β-amino group can be reacted with a deprotected acidic amino acid side chain (e.g., Aspartic acid or Glutamic acid) to form a lactam bridge, resulting in a cyclic peptide.[6][7]
-
Introduction of Side-Chain Modifications: The free β-amine can be used as a handle for the attachment of various moieties, such as fluorophores, small molecule drugs, or other reporter groups.[8]
Data Presentation
The following table summarizes typical quantitative data expected during the synthesis of a side-chain cyclized peptide using Boc-Dap(Fmoc)-OH. The values are representative and may vary depending on the specific peptide sequence, resin, and coupling reagents used.
| Parameter | Typical Value/Range | Notes |
| Resin Loading | 0.4 - 0.8 mmol/g | Dependent on the type of resin used (e.g., Wang, Rink Amide). |
| Coupling Efficiency (Linear Chain) | > 99% per step | Monitored by Kaiser test or other qualitative tests. |
| Fmoc Deprotection Time (Side Chain) | 15 - 30 minutes | Can be monitored by UV absorbance of the dibenzofulvene-piperidine adduct. |
| On-Resin Cyclization Time | 4 - 24 hours | Dependent on the peptide sequence and coupling reagents. |
| Final Cleavage and Deprotection Time | 2 - 4 hours | Scavengers are crucial to prevent side reactions. |
| Overall Yield (Crude Peptide) | 40 - 70% | Highly sequence-dependent. |
| Purity (Crude Peptide) | 50 - 80% | Determined by RP-HPLC. |
Experimental Protocols
Protocol 1: Incorporation of Boc-Dap(Fmoc)-OH into a Peptide Sequence
This protocol describes the steps for coupling Boc-Dap(Fmoc)-OH during a standard Boc-SPPS workflow.
Materials:
-
Pre-loaded resin (e.g., MBHA resin for peptide amides)
-
Boc-Dap(Fmoc)-OH
-
Standard Boc-protected amino acids
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Dichloromethane (DCM), peptide synthesis grade
-
Trifluoroacetic acid (TFA)
-
Diisopropylethylamine (DIEA)
-
Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
Boc Deprotection Solution: 50% (v/v) TFA in DCM
-
Neutralization Solution: 5% (v/v) DIEA in DMF
Methodology:
-
Resin Swelling: Swell the resin in DMF for 30-60 minutes in a reaction vessel.
-
Boc Deprotection:
-
Treat the resin with the Boc deprotection solution for 2-3 minutes.
-
Drain and repeat the treatment for 20-30 minutes.
-
Wash the resin thoroughly with DMF (3x) and DCM (3x).
-
-
Neutralization: Wash the resin with the neutralization solution (2x for 2 minutes each) followed by DMF washes (3x).
-
Coupling of Boc-Dap(Fmoc)-OH:
-
Dissolve Boc-Dap(Fmoc)-OH (3 eq.), HBTU/HATU (2.9 eq.), and DIEA (6 eq.) in DMF.
-
Add the activated amino acid solution to the resin.
-
Agitate the reaction vessel for 1-2 hours at room temperature.
-
Monitor the coupling completion using the Kaiser test. If the test is positive, extend the coupling time or perform a second coupling.
-
-
Washing: Once the coupling is complete, wash the resin thoroughly with DMF (3x) and DCM (3x).
-
Capping (Optional): To block any unreacted amino groups, treat the resin with a solution of acetic anhydride (B1165640) and DIEA in DMF.
-
Chain Elongation: Repeat steps 2-6 for the subsequent amino acids in the linear peptide sequence.
Protocol 2: On-Resin Side-Chain Cyclization via Lactam Bridge Formation
This protocol outlines the procedure for creating a side-chain to side-chain lactam bridge between the Dap residue and an acidic residue (e.g., Asp or Glu). This assumes the linear peptide has been synthesized and the N-terminus is Boc-protected.
Materials:
-
Peptide-resin containing Boc-Dap(Fmoc)-OH and an orthogonally protected acidic amino acid (e.g., Fmoc-Asp(OAll)-OH or Fmoc-Glu(OAll)-OH, where 'All' is the allyl protecting group).
-
Fmoc Deprotection Solution: 20% (v/v) piperidine in DMF
-
Allyl Deprotection Reagents: Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) and a scavenger such as phenylsilane (B129415) (PhSiH₃).
-
Cyclization Coupling Reagents: HBTU/HATU or PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate).
-
DIEA
-
DMF, DCM
Methodology:
-
Selective Side-Chain Fmoc Deprotection:
-
Wash the peptide-resin with DMF (3x).
-
Treat the resin with 20% piperidine in DMF for 5 minutes.
-
Drain and repeat the treatment for 20 minutes.
-
Wash the resin thoroughly with DMF (5x) and DCM (3x) to remove all traces of piperidine.
-
-
Selective Side-Chain Allyl Deprotection:
-
Swell the resin in DCM.
-
Prepare a solution of Pd(PPh₃)₄ (0.2 eq.) and PhSiH₃ (20 eq.) in DCM.
-
Add the solution to the resin and agitate for 2 hours under an inert atmosphere (e.g., nitrogen or argon).
-
Wash the resin with DCM (3x), 0.5% DIEA in DMF (2x), and DMF (3x).
-
-
On-Resin Cyclization:
-
Swell the resin in DMF.
-
Prepare the cyclization cocktail: Dissolve PyBOP (3 eq.) and DIEA (6 eq.) in DMF.
-
Add the cyclization cocktail to the resin and agitate for 4-24 hours at room temperature.
-
Monitor the cyclization by taking small aliquots of resin for cleavage and LC-MS analysis.
-
-
Washing: After completion of the cyclization, wash the resin with DMF (5x) and DCM (3x).
Protocol 3: Final Cleavage and Deprotection
Materials:
-
Cyclized peptide-resin
-
Cleavage Cocktail: 95% TFA, 2.5% water, 2.5% triisopropylsilane (B1312306) (TIS) (scavenger composition may vary based on the peptide sequence).
-
Cold diethyl ether
Methodology:
-
Resin Preparation: Wash the resin with DCM and dry it under vacuum.
-
Cleavage:
-
Add the cleavage cocktail to the resin.
-
Agitate at room temperature for 2-4 hours.
-
-
Peptide Precipitation:
-
Filter the resin and collect the filtrate.
-
Precipitate the peptide by adding the filtrate to cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and wash the pellet with cold ether.
-
-
Drying: Dry the crude peptide pellet under vacuum.
-
Purification: Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).
Visualizations
Caption: Workflow for the synthesis of a side-chain cyclized peptide.
Caption: Inhibition of a GPCR signaling pathway by a cyclic peptide antagonist.
References
- 1. A Backbone Linker for BOC-Based Peptide Synthesis and On-Resin Cyclization: Synthesis of Stylostatin 1(,) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. peptide.com [peptide.com]
- 4. chemimpex.com [chemimpex.com]
- 5. US20080200647A1 - On-Resin Peptide Cyclization - Google Patents [patents.google.com]
- 6. The synthesis and study of side-chain lactam-bridged peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Peptide cyclization - SB-PEPTIDE - Peptide engineering [sb-peptide.com]
- 8. chemimpex.com [chemimpex.com]
Application Note: Analytical Techniques for Purity Characterization of (S,S,R,S,R)-Boc-Dap-NE
For Researchers, Scientists, and Drug Development Professionals
Introduction
(S,S,R,S,R)-Boc-Dap-NE is a critical chiral building block in the synthesis of potent anti-cancer agent Monomethylauristatin E (MMAE), a key component of several antibody-drug conjugates (ADCs). The stereochemical purity of this intermediate is paramount as the presence of diastereomeric impurities can significantly impact the efficacy and safety of the final active pharmaceutical ingredient (API). This application note provides a comprehensive overview of the analytical techniques and detailed protocols for the characterization of the chemical and chiral purity of this compound.
The control of stereochemistry throughout the synthesis of complex molecules like MMAE is a significant challenge. Ensuring the high purity of each intermediate, such as this compound, is a critical control point in the manufacturing process. This document outlines the application of High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS) for the comprehensive purity assessment of this key intermediate.
Quantitative Data Summary
The purity of this compound is assessed using a combination of chromatographic and spectroscopic techniques. The following table summarizes the typical analytical methods and their expected performance characteristics for release testing of this intermediate.
| Analytical Technique | Parameter | Typical Specification | Method Principle |
| Chiral HPLC | Chiral Purity | ≥ 99.0% | Separation of stereoisomers on a chiral stationary phase. |
| Assay | 98.0% - 102.0% | Quantification against a reference standard using a validated HPLC method. | |
| ¹H and ¹³C NMR | Identity | Conforms to reference spectrum | Confirmation of the chemical structure by analyzing the chemical shifts and coupling constants of atomic nuclei. |
| Stereoisomeric Ratio | Reportable | Quantification of diastereomers through integration of specific, well-resolved signals, often after derivatization. | |
| Mass Spectrometry | Molecular Weight | Conforms to theoretical mass | Determination of the mass-to-charge ratio of the molecule to confirm its identity. |
| Impurity Profile | Reportable | Detection and identification of process-related impurities and degradation products. |
Experimental Protocols
Chiral High-Performance Liquid Chromatography (HPLC) for Chiral Purity and Assay
Chiral HPLC is the primary technique for determining the stereoisomeric purity of this compound. The method separates the desired stereoisomer from its potential diastereomeric impurities.
Instrumentation:
-
HPLC system with a quaternary or binary pump, autosampler, column thermostat, and a UV detector.
Materials:
-
This compound sample
-
Reference standard of this compound
-
HPLC grade acetonitrile (B52724), methanol (B129727), isopropanol, and water
-
Trifluoroacetic acid (TFA) or other suitable mobile phase modifier
Chromatographic Conditions (Example):
-
Chiral Column: A polysaccharide-based chiral stationary phase (CSP) such as a Chiralpak® or a macrocyclic glycopeptide-based column like Astec® CHIROBIOTIC® is recommended. The specific column should be selected based on screening experiments.
-
Mobile Phase: A mixture of a polar organic solvent (e.g., methanol or acetonitrile) and an aqueous buffer (e.g., 0.1% TFA in water). The exact ratio should be optimized to achieve baseline separation of the stereoisomers.
-
Flow Rate: 0.5 - 1.5 mL/min
-
Column Temperature: 25 - 40 °C
-
Detection Wavelength: 210 - 230 nm
-
Injection Volume: 5 - 20 µL
Procedure:
-
Sample Preparation: Accurately weigh and dissolve the this compound sample in the mobile phase or a suitable solvent to a final concentration of approximately 1 mg/mL.
-
Reference Standard Preparation: Prepare a solution of the reference standard at the same concentration as the sample.
-
System Suitability: Inject the reference standard solution multiple times to ensure the system is operating correctly. Key parameters to monitor include retention time repeatability, peak asymmetry, and resolution between the stereoisomers.
-
Analysis: Inject the sample solution and record the chromatogram.
-
Data Analysis:
-
Chiral Purity: Calculate the area percentage of the desired (S,S,R,S,R) stereoisomer peak relative to the total area of all stereoisomer peaks.
-
Assay: Compare the peak area of the main component in the sample chromatogram to that of the reference standard to determine the concentration.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy for Identity and Stereochemical Confirmation
NMR spectroscopy is a powerful tool for confirming the chemical structure and can also be used to assess the diastereomeric ratio, sometimes with the aid of chiral derivatizing or solvating agents.
Instrumentation:
-
400 MHz or higher NMR spectrometer
Materials:
-
This compound sample (5-10 mg)
-
Deuterated solvent (e.g., Chloroform-d, Methanol-d4)
-
Tetramethylsilane (TMS) as an internal standard
Procedure:
-
Sample Preparation: Dissolve the sample in the deuterated solvent in an NMR tube. Add a small amount of TMS.
-
Data Acquisition: Acquire ¹H and ¹³C NMR spectra. Other experiments like COSY, HSQC, and HMBC can be performed for full structural elucidation.
-
Data Analysis:
-
Identity Confirmation: Compare the chemical shifts, multiplicities, and integration of the signals in the acquired spectra with the expected structure of this compound and a reference spectrum if available.
-
Diastereomeric Purity: Carefully examine the spectra for the presence of signals corresponding to other stereoisomers. Integration of unique, well-resolved peaks for each diastereomer can provide a quantitative measure of the isomeric ratio. The use of a chiral derivatizing agent, such as Mosher's acid, can be employed to create diastereomeric derivatives with better-resolved NMR signals for more accurate quantification.
-
Mass Spectrometry (MS) for Molecular Weight Confirmation and Impurity Profiling
Mass spectrometry is used to confirm the molecular weight of the target compound and to identify any process-related impurities.
Instrumentation:
-
High-resolution mass spectrometer (e.g., Q-TOF, Orbitrap) with an electrospray ionization (ESI) source.
Materials:
-
This compound sample
-
HPLC grade acetonitrile and water
-
Formic acid
Procedure:
-
Sample Preparation: Prepare a dilute solution of the sample (approximately 0.1 mg/mL) in a mixture of acetonitrile and water with 0.1% formic acid.
-
Data Acquisition: Infuse the sample solution directly into the ESI source or analyze the eluent from an HPLC separation (LC-MS). Acquire the mass spectrum in positive ion mode.
-
Data Analysis:
-
Molecular Weight Confirmation: Identify the [M+H]⁺ or other adduct ions (e.g., [M+Na]⁺) and compare the measured mass-to-charge ratio with the theoretical value for this compound. The high-resolution measurement should be within a 5 ppm mass error. A characteristic fragmentation of Boc-protected amines is the loss of isobutylene (B52900) (56 Da) or the entire Boc group (100 Da) under MS/MS conditions, which can be used for structural confirmation.[1][2]
-
Impurity Profiling: Analyze the mass spectrum for the presence of any other ions that could correspond to impurities from the synthesis, such as starting materials, by-products, or degradation products.
-
Visualization of Experimental Workflow
The following diagram illustrates the general workflow for the analytical characterization of this compound purity.
Caption: Workflow for Purity Analysis of this compound.
References
Application Notes and Protocols for the Analysis of Boc-Dap Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for the analysis of Boc-Dap (tert-butyloxycarbonyl-diaminopropionic acid) derivatives, essential building blocks in modern peptide synthesis and drug development. The protocols focus on High-Performance Liquid Chromatography (HPLC) for purity assessment and Nuclear Magnetic Resonance (NMR) spectroscopy for structural elucidation.
Introduction
Boc-Dap derivatives are non-canonical amino acids widely utilized in the synthesis of peptides and other bioactive molecules.[1] The presence of the Boc protecting group on the α-amino group allows for selective chemical modifications at the β-amino group, making these compounds versatile tools in medicinal chemistry.[1] They are integral to the development of novel therapeutics, including antibody-drug conjugates (ADCs), where they can be incorporated into linker technologies to enhance stability and efficacy.[2][3][4] Accurate and robust analytical methods are crucial for ensuring the purity and structural integrity of these derivatives and the subsequent products in which they are incorporated.
High-Performance Liquid Chromatography (HPLC) Analysis
Reversed-phase HPLC (RP-HPLC) is the primary method for assessing the purity of Boc-Dap derivatives and peptides containing them. The separation is based on the hydrophobicity of the analytes.
Table 1: HPLC Method Parameters for Purity Analysis of Boc-Dap Derivatives
| Parameter | Method 1: HPLC-UV | Method 2: UHPLC-MS |
| Instrumentation | Standard HPLC system with UV/Vis Detector | UHPLC system coupled to a Mass Spectrometer (e.g., Q-TOF) |
| Column | C18, 4.6 x 150 mm, 5 µm particle size | C18, 2.1 x 100 mm, 1.8 µm particle size |
| Mobile Phase A | 0.1% Trifluoroacetic Acid (TFA) in Water | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile | 0.1% Formic Acid in Acetonitrile |
| Gradient | 5-95% B over 20 minutes | 5-95% B over 10 minutes |
| Flow Rate | 1.0 mL/min | 0.4 mL/min |
| Detection | UV at 214 nm and 280 nm | UV at 214 nm and MS detection |
| Column Temperature | 30-40 °C | 40 °C |
| Injection Volume | 10-20 µL | 1-5 µL |
Experimental Protocol: HPLC-UV Purity Assessment
This protocol outlines a standard method for determining the purity of a Boc-Dap derivative or a peptide containing this residue.
1. Objective: To assess the purity of the sample and identify any potential impurities.
2. Materials:
-
Boc-Dap derivative sample
-
HPLC-grade acetonitrile
-
HPLC-grade water
-
Trifluoroacetic acid (TFA)
-
HPLC system with UV detector
-
C18 analytical column (e.g., 4.6 x 150 mm, 5 µm)
3. Procedure:
-
Mobile Phase Preparation:
-
Mobile Phase A: Add 1 mL of TFA to 1 L of HPLC-grade water. Degas the solution.
-
Mobile Phase B: Add 1 mL of TFA to 1 L of HPLC-grade acetonitrile. Degas the solution.
-
-
Sample Preparation:
-
Accurately weigh approximately 1 mg of the sample.
-
Dissolve the sample in a minimal amount of a suitable solvent (e.g., methanol (B129727) or a mixture of Mobile Phase A and B) to a final concentration of approximately 0.5-1.0 mg/mL.
-
-
Instrument Setup and Analysis:
-
Equilibrate the C18 column with the initial mobile phase conditions (e.g., 95% A, 5% B) for at least 15-20 minutes at a flow rate of 1.0 mL/min.
-
Set the UV detector to monitor at 214 nm (for peptide bonds) and 280 nm (if aromatic residues are present).
-
Inject 10-20 µL of the prepared sample.
-
Run the gradient as specified in Table 1 (Method 1).
-
-
Data Analysis:
-
Integrate the peaks in the resulting chromatogram.
-
Calculate the purity of the main peak as a percentage of the total peak area.
-
Report the retention time of the main peak and the percentage of any observed impurities.
-
Table 2: Example Retention Times for Boc-Dap Derivatives in RP-HPLC
| Compound | Column | Mobile Phase System | Approximate Retention Time (min) |
| Boc-Dap-OH | C18 | Gradient of 0.1% TFA in water/acetonitrile | ~8.2 |
| Boc-L-Dap(N₃)-OH·CHA | C18 | Gradient of 0.1% TFA in water/acetonitrile | ~12.3 |
Note: Retention times are highly dependent on the specific HPLC system, column, and exact gradient conditions and should be used as a general guide.
Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis
NMR spectroscopy is a powerful tool for the structural confirmation of Boc-Dap derivatives and for monitoring their incorporation into larger molecules. Both ¹H and ¹³C NMR are employed for a comprehensive analysis.
Experimental Protocol: ¹H and ¹³C NMR Analysis
1. Objective: To confirm the chemical structure of the Boc-Dap derivative.
2. Materials:
-
Boc-Dap derivative sample (5-10 mg for ¹H, 15-25 mg for ¹³C)
-
Deuterated solvent (e.g., CDCl₃, DMSO-d₆, D₂O)
-
NMR spectrometer (300 MHz or higher recommended)
-
NMR tubes
3. Procedure:
-
Sample Preparation:
-
Dissolve the sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry NMR tube.
-
Ensure the sample is fully dissolved; gentle vortexing or sonication may be necessary.
-
-
Instrument Setup and Data Acquisition:
-
Tune and shim the spectrometer to the sample.
-
For ¹H NMR:
-
Acquire a standard one-dimensional proton spectrum.
-
Typical parameters: spectral width of 12-16 ppm, relaxation delay of 1-2 seconds, 16-64 scans.
-
-
For ¹³C NMR:
-
Acquire a proton-decoupled carbon spectrum.
-
Typical parameters: spectral width of 200-220 ppm, relaxation delay of 2-5 seconds, 1024 or more scans depending on sample concentration.
-
-
-
Data Analysis:
-
Process the spectra (Fourier transform, phase correction, and baseline correction).
-
Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.
-
Assign the chemical shifts of the protons and carbons to the corresponding atoms in the molecular structure. Compare observed shifts with expected values.
-
Table 3: Typical ¹H and ¹³C NMR Chemical Shift Ranges for Boc-Dap Derivatives
| Functional Group | Atom | Typical ¹H Chemical Shift (ppm) | Typical ¹³C Chemical Shift (ppm) |
| Boc Group | -C(CH₃)₃ | ~1.45 (s, 9H) | ~28.3 |
| -C(CH₃)₃ | - | ~80.0 | |
| -C=O | - | ~155.5 | |
| Dap Backbone | α-CH | ~4.0-4.5 (m, 1H) | ~53.0-55.0 |
| β-CH₂ | ~3.0-3.8 (m, 2H) | ~40.0-45.0 | |
| -COOH | ~10-12 (br s, 1H) or not observed | ~170-175 | |
| Amine Protons | α-NH (Boc) | ~5.0-7.0 (d or br, 1H) | - |
| β-NH₂ | Variable, often broad | - |
Note: Chemical shifts are dependent on the solvent, concentration, and specific structure of the derivative. The values provided are approximate ranges.[5]
Visualizations: Workflows and Mechanisms
Boc Solid-Phase Peptide Synthesis (SPPS) Workflow
The following diagram illustrates the general cycle for incorporating a Boc-Dap-OH amino acid into a growing peptide chain on a solid support.
Caption: A typical workflow for Boc solid-phase peptide synthesis (SPPS).
Mechanism of Self-Hydrolyzing Maleimide (B117702) Linker in ADCs
Boc-Dap derivatives are often used in "self-hydrolyzing" maleimide linkers for ADCs. The diaminopropionic acid (Dap) residue provides an amino group that, after Boc deprotection, catalyzes the hydrolysis of the thiosuccinimide ring, leading to a more stable ADC.[1][3][4]
References
- 1. scite.ai [scite.ai]
- 2. Current ADC Linker Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Self-hydrolyzing maleimides improve the stability and pharmacological properties of antibody-drug conjugates | Semantic Scholar [semanticscholar.org]
- 4. Self-hydrolyzing maleimides improve the stability and pharmacological properties of antibody-drug conjugates. | Sigma-Aldrich [sigmaaldrich.com]
- 5. mdpi.com [mdpi.com]
The Versatile Toolkit: Applications of Orthogonally Protected Diaminopropionic Acid in Research
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Orthogonally protected diaminopropionic acid (Dap) is a non-proteinogenic amino acid that has become an invaluable tool in chemical biology, peptide chemistry, and drug development. Its unique structure, featuring two amino groups that can be selectively protected and deprotected, allows for the precise introduction of chemical modifications, conformational constraints, and branching points within peptides and other biomolecules. This capability has unlocked a wide range of applications, from probing protein structure and function to developing novel therapeutics.
Core Applications in Research
The utility of orthogonally protected Dap stems from the ability to employ distinct protecting groups on the α-amino and β-amino groups, which can be removed under different chemical conditions. Common orthogonal protection schemes include the use of fluorenylmethyloxycarbonyl (Fmoc) for the α-amino group, which is base-labile, in combination with acid-labile groups like tert-butyloxycarbonyl (Boc) or groups removable by specific reagents, such as allyloxycarbonyl (Alloc), on the β-amino group.[1][2][3][4][5]
Key research applications include:
-
Peptide Synthesis and Modification: Orthogonally protected Dap is a fundamental building block in solid-phase peptide synthesis (SPPS) for creating complex peptides with specific modifications.[1][4][6][7][8][9][10][11]
-
Probing Protein Structure and Function: By substituting natural amino acids like lysine (B10760008) with Dap, researchers can investigate the influence of side-chain length, charge, and hydrogen bonding on protein folding, stability, and interactions.[6][12]
-
Development of Constrained Peptides and Peptidomimetics: The two amino groups of Dap can be used as anchor points for cyclization, creating conformationally constrained peptides with enhanced stability and binding affinity.[2][13][14][15]
-
Bioconjugation and Labeling: The free amino group of Dap, after selective deprotection, serves as a handle for attaching various molecules, including fluorophores, drugs, and polyethylene (B3416737) glycol (PEG).[16][17][18][19]
-
Drug Delivery: Peptides incorporating Dap have been designed to be pH-sensitive, enabling the development of vectors for gene and drug delivery that respond to the acidic environment of endosomes.[20]
-
Antibiotic and Siderophore Synthesis: Dap is a natural precursor to certain antibiotics and siderophores, making its protected forms essential for the synthesis of these molecules and their analogs.[21][22]
-
Inhibition of Advanced Glycation Endproducts (AGEs): N-terminal Dap peptides have shown potential as scavengers of reactive dicarbonyl species like methylglyoxal (B44143), which are implicated in the formation of AGEs associated with aging and diabetes.[23]
-
Synthesis of Branched Peptides: The β-amino group provides a site for the synthesis of branched peptides, which can be used to create multivalent ligands and vaccine candidates.[24]
-
Lanthipeptide Synthesis: As a precursor to dehydroalanine (B155165) (Dha), Dap is crucial for the synthesis of lanthipeptides, a class of ribosomally synthesized and post-translationally modified peptides with potent antimicrobial activity.[25]
Quantitative Data Summary
The following tables summarize key quantitative data from the synthesis and application of orthogonally protected Dap derivatives.
Table 1: Yields of Orthogonally Protected Dap Synthesis
| Starting Material | Synthetic Method | Protecting Groups (Nα, Nβ) | Reported Yield | Reference |
| N(α)-Boc-Asp(OBn)-OH | Curtius Rearrangement | Boc, Cbz | Not specified, described as efficient and cost-effective | [12] |
| Nα-Fmoc-O-tert-butyl-d-serine | Reductive Amination & Oxidation | Fmoc, Tosyl | 82% (for a key intermediate) | [2] |
| Nα-Fmoc-O-tert-butyl-d-serine | Reductive Amination & Oxidation | Fmoc, Boc | Not specified in abstract | [2] |
| Fmoc-Asp-5-oxazolidinone | Curtius Rearrangement | Fmoc, Boc/Z/Alloc | Not specified in abstract | [1] |
Experimental Protocols
Protocol 1: Synthesis of N(α)-Boc-N(β)-Cbz-2,3-diaminopropionic acid via Curtius Rearrangement
This protocol is adapted from the efficient synthesis method described by Englund et al. (2004).[6][12]
Materials:
-
N(α)-Boc-Asp(OBn)-OH
-
Diphenylphosphoryl azide (B81097) (DPPA)
-
Triethylamine (TEA)
-
Toluene, anhydrous
-
Benzyl (B1604629) alcohol
-
Copper(I) chloride (CuCl)
-
Dichloromethane (DCM)
-
Ethyl acetate (B1210297) (EtOAc)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (B86663) (MgSO4)
-
Silica (B1680970) gel for column chromatography
Procedure:
-
Acyl Azide Formation:
-
Dissolve N(α)-Boc-Asp(OBn)-OH (1 equivalent) and TEA (1.1 equivalents) in anhydrous toluene.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add DPPA (1.1 equivalents) to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 3 hours.
-
-
Curtius Rearrangement and Isocyanate Trapping:
-
Heat the reaction mixture to reflux (approximately 110 °C) for 2 hours to facilitate the Curtius rearrangement to the isocyanate.
-
Cool the reaction mixture to room temperature.
-
Add benzyl alcohol (1.5 equivalents) and a catalytic amount of CuCl.
-
Stir the mixture at room temperature overnight.
-
-
Work-up and Purification:
-
Dilute the reaction mixture with EtOAc.
-
Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield N(α)-Boc-N(β)-Cbz-2,3-diaminopropionic acid benzyl ester.
-
-
Final Deprotection (if required):
-
The benzyl ester can be removed by hydrogenolysis to obtain the free carboxylic acid.
-
Protocol 2: General Solid-Phase Peptide Synthesis (SPPS) Cycle with Fmoc-Dap(Alloc)-OH
This protocol outlines a standard manual SPPS cycle for incorporating an Fmoc-Dap(Alloc)-OH residue into a growing peptide chain on a solid support (e.g., Rink Amide resin).[7][8][17]
Materials:
-
Fmoc-protected peptide-resin
-
20% (v/v) piperidine (B6355638) in N,N-dimethylformamide (DMF)
-
DMF
-
Dichloromethane (DCM)
-
Fmoc-Dap(Alloc)-OH
-
Coupling reagent (e.g., HATU, HBTU)
-
Base (e.g., N,N-diisopropylethylamine (DIEA) or 2,4,6-collidine)
Procedure:
-
Resin Swelling: Swell the Fmoc-protected peptide-resin in DMF for 30-60 minutes in a reaction vessel.
-
Fmoc Deprotection:
-
Drain the DMF.
-
Add the 20% piperidine/DMF solution to the resin and agitate for 5-10 minutes.
-
Drain the solution.
-
Repeat the piperidine treatment for another 10-15 minutes.
-
Wash the resin thoroughly with DMF (5-7 times) and then with DCM (3 times) and DMF (3 times) to remove residual piperidine.
-
-
Coupling of Fmoc-Dap(Alloc)-OH:
-
In a separate vial, dissolve Fmoc-Dap(Alloc)-OH (3-5 equivalents relative to resin loading), the coupling reagent (e.g., HATU, 3-5 equivalents), and a base (e.g., DIEA, 6-10 equivalents) in DMF.
-
Allow the mixture to pre-activate for 1-2 minutes.
-
Add the activated amino acid solution to the deprotected peptide-resin.
-
Agitate the mixture for 1-2 hours at room temperature.
-
To monitor reaction completion, a small sample of resin can be tested with a ninhydrin (B49086) (Kaiser) test. A negative result (yellow beads) indicates complete coupling.
-
-
Washing:
-
Drain the coupling solution.
-
Wash the resin thoroughly with DMF (3-5 times) and DCM (3 times) to remove excess reagents. The resin is now ready for the next deprotection and coupling cycle.
-
Protocol 3: Selective Deprotection of the Alloc Group
This protocol allows for the modification of the Dap side chain while the peptide remains on the solid support.[7][17]
Materials:
-
Fully assembled, Nα-Fmoc protected peptide-resin containing a Dap(Alloc) residue
-
Anhydrous DCM
-
Phenylsilane (PhSiH3)
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh3)4)
Procedure:
-
Resin Preparation: Wash the peptide-resin with anhydrous DCM (5 times for 1 minute each).
-
Deprotection Cocktail: Prepare a deprotection cocktail of Pd(PPh3)4 (0.1-0.25 equivalents relative to the Alloc group) and PhSiH3 (10-20 equivalents) in anhydrous DCM.
-
Cleavage Reaction:
-
Add the deprotection cocktail to the resin.
-
Agitate the mixture under an inert atmosphere (e.g., nitrogen or argon) for 30-60 minutes at room temperature. The reaction vessel should be protected from light.
-
Repeat the treatment with a fresh deprotection cocktail for another 30-60 minutes to ensure complete removal.
-
-
Washing:
-
Drain the reaction mixture.
-
Wash the resin thoroughly with DCM (5 times), DMF (5 times), and finally DCM (5 times) to remove the catalyst and byproducts. The resin now has a free β-amino group on the Dap residue, ready for further modification.
-
Visualizations
References
- 1. tandfonline.com [tandfonline.com]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Fmoc-Dap(Alloc)-OH [myskinrecipes.com]
- 5. nbinno.com [nbinno.com]
- 6. 2024.sci-hub.st [2024.sci-hub.st]
- 7. benchchem.com [benchchem.com]
- 8. chemistry.du.ac.in [chemistry.du.ac.in]
- 9. peptide.com [peptide.com]
- 10. Practical Protocols for Solid-Phase Peptide Synthesis 4.0 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. An Efficient Synthesis of a Probe for Protein Function: 2,3-Diaminopropionic Acid with Orthogonal Protecting Groups [organic-chemistry.org]
- 13. mdpi.com [mdpi.com]
- 14. [PDF] Using Peptidomimetics and Constrained Peptides as Valuable Tools for Inhibiting Protein–Protein Interactions | Semantic Scholar [semanticscholar.org]
- 15. scispace.com [scispace.com]
- 16. nbinno.com [nbinno.com]
- 17. chem.uci.edu [chem.uci.edu]
- 18. mdpi.com [mdpi.com]
- 19. lumiprobe.com [lumiprobe.com]
- 20. Incorporation of 2,3-diaminopropionic acid into linear cationic amphipathic peptides produces pH-sensitive vectors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. medchemexpress.com [medchemexpress.com]
- 22. Synthesis of L-2,3-diaminopropionic acid, a siderophore and antibiotic precursor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. N-Terminal 2,3-diaminopropionic acid (Dap) peptides as efficient methylglyoxal scavengers to inhibit advanced glycation endproduct (AGE) formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Frontiers | Branched tetrameric lactoferricin peptides modified with diaminopropionic acid exhibit potent antimicrobial and wound-healing activities [frontiersin.org]
- 25. benchchem.com [benchchem.com]
Application Notes and Protocols for the Synthesis of Glucosamine Synthase Inhibitors Using Boc-Dap-OH
For Researchers, Scientists, and Drug Development Professionals
Introduction
Glucosamine-6-phosphate synthase (GlcN-6-P synthase) is a crucial enzyme in the hexosamine biosynthesis pathway, catalyzing the conversion of fructose-6-phosphate (B1210287) and glutamine to glucosamine-6-phosphate.[1][2] This pathway is essential for the production of UDP-N-acetylglucosamine (UDP-GlcNAc), a vital precursor for the biosynthesis of essential macromolecules such as chitin (B13524) in fungi, peptidoglycan in bacteria, and glycosaminoglycans in mammals.[3] Consequently, GlcN-6-P synthase has emerged as a promising target for the development of novel antimicrobial agents and potential therapeutics for other conditions.[1][4]
A key strategy in the design of GlcN-6-P synthase inhibitors involves the use of glutamine analogs that can irreversibly bind to the enzyme's glutamine-binding site. L-2,3-diaminopropanoic acid (Dap) serves as a valuable scaffold for creating such inhibitors. The use of Nα-tert-butoxycarbonyl-L-2,3-diaminopropanoic acid (Boc-Dap-OH) provides a convenient starting material for the selective modification of the β-amino group to introduce reactive functionalities capable of inactivating the enzyme. This document provides detailed application notes and protocols for the synthesis of glucosamine (B1671600) synthase inhibitors derived from Boc-Dap-OH.
Signaling Pathway of Glucosamine-6-Phosphate Synthase
Glucosamine-6-phosphate synthase is a bifunctional enzyme composed of a glutaminase (B10826351) domain and a synthase domain. The glutaminase domain first hydrolyzes L-glutamine to L-glutamate and ammonia (B1221849). The ammonia is then channeled to the synthase domain, where it reacts with fructose-6-phosphate to form glucosamine-6-phosphate.[2]
Glucosamine-6-Phosphate Synthase Catalytic Mechanism.
Experimental Protocols
General Workflow for Inhibitor Synthesis from Boc-Dap-OH
The general strategy for synthesizing glucosamine synthase inhibitors from Boc-Dap-OH involves two main steps: acylation of the β-amino group of Boc-Dap-OH followed by the deprotection of the α-amino group.
General synthetic workflow for Dap-based inhibitors.
Protocol 1: Synthesis of Nω–bromoacetyl-L-2,3-diaminopropionic acid (BADP)
This protocol describes the synthesis of a potent irreversible inhibitor of GlcN-6-P synthase.[4]
Materials:
-
Nα-Boc-L-2,3-diaminopropionic acid (Boc-Dap-OH)
-
Bromoacetyl chloride
-
Triethylamine (B128534) (TEA) or Diisopropylethylamine (DIPEA)
-
Dichloromethane (DCM), anhydrous
-
Trifluoroacetic acid (TFA)
-
Diethyl ether
-
Sodium bicarbonate (NaHCO₃), saturated solution
-
Brine
-
Magnesium sulfate (B86663) (MgSO₄) or Sodium sulfate (Na₂SO₄), anhydrous
Procedure:
-
Acylation:
-
Dissolve Boc-Dap-OH (1 equivalent) in anhydrous DCM under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0 °C in an ice bath.
-
Add triethylamine or DIPEA (2.2 equivalents) dropwise to the solution.
-
Slowly add bromoacetyl chloride (1.1 equivalents) to the reaction mixture.
-
Stir the reaction at 0 °C for 1 hour and then allow it to warm to room temperature, stirring for an additional 3-4 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, dilute the reaction mixture with DCM and wash sequentially with saturated NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude Nα-Boc-Nβ-bromoacetyl-L-2,3-diaminopropionic acid.
-
-
Deprotection:
-
Dissolve the crude product from the previous step in a mixture of DCM and TFA (e.g., 1:1 v/v).
-
Stir the solution at room temperature for 1-2 hours.
-
Monitor the deprotection by TLC.
-
Once the reaction is complete, remove the solvent and excess TFA under reduced pressure.
-
Triturate the residue with cold diethyl ether to precipitate the product.
-
Collect the solid by filtration, wash with cold diethyl ether, and dry under vacuum to yield Nω–bromoacetyl-L-2,3-diaminopropionic acid as a TFA salt.[4]
-
Quantitative Data
The following table summarizes the inhibitory activity of various L-2,3-diaminopropanoic acid derivatives against GlcN-6-P synthase.
| Inhibitor | Enzyme Source | Inhibition Type | Kᵢ (µM) | Kᵢₙₐ꜀ₜ (µM) | Reference |
| Nω–bromoacetyl-L-2,3-diaminopropionic acid (BADP) | Candida albicans | Irreversible | 0.1 | - | [4] |
| N³-(bromoacetyl)-L-2,3-diaminopropanoic acid | Candida albicans | Irreversible | - | 0.5 | [5] |
| N³-(iodoacetyl)-L-2,3-diaminopropanoic acid | Candida albicans | Irreversible | - | 0.55 | [5] |
| N³-(chloroacetyl)-L-2,3-diaminopropanoic acid | Candida albicans | Irreversible | - | 18.5 | [5] |
| N³-(4-methoxyfumaroyl)-L-2,3-diaminopropionate (FMDP) | Candida albicans | Irreversible | 0.1 | - | [3] |
| N³-fumaroyl-L-2,3-diaminopropionic acid derivative (FCDP) | S. typhimurium | Irreversible | 85 | - | [4] |
Mechanism of Action
Inhibitors derived from L-2,3-diaminopropanoic acid, particularly the haloacetyl and fumaroyl derivatives, act as active-site-directed irreversible inhibitors of GlcN-6-P synthase.[6][7] The mechanism involves the alkylation of the thiol group of the N-terminal cysteine residue within the glutaminase domain.[6] This covalent modification prevents the binding and hydrolysis of glutamine, thereby blocking the entire catalytic cycle of the enzyme.
Mechanism of irreversible inhibition.
Conclusion
Boc-Dap-OH is a versatile and valuable building block for the synthesis of potent inhibitors of glucosamine-6-phosphate synthase. The protocols and data presented in these application notes provide a foundation for researchers to design and synthesize novel antimicrobial agents and other therapeutics targeting this essential enzyme. The straightforward synthetic routes and the potent inhibitory activities of the resulting compounds make this an attractive area for further investigation in drug discovery and development.
References
- 1. Glucosamine-6-phosphate synthase--the multi-facets enzyme - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Glucosamine 6-phosphate synthase - Proteopedia, life in 3D [proteopedia.org]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. tandfonline.com [tandfonline.com]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Inactivation of glucosamine-6-phosphate synthase by N3-oxoacyl derivatives of L-2,3-diaminopropanoic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Synthesis of Cyclic Peptides Incorporating Diaminopropionic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyclic peptides have emerged as a promising class of therapeutic agents due to their enhanced metabolic stability, improved receptor binding affinity, and increased conformational rigidity compared to their linear counterparts. The incorporation of non-proteinogenic amino acids, such as L-2,3-diaminopropionic acid (Dap), provides a versatile strategy for creating cyclic peptides with novel structural and functional properties. This document provides detailed protocols for the synthesis, cyclization, and purification of cyclic peptides containing a lactam bridge formed between the side chains of diaminopropionic acid and another amino acid, such as aspartic acid.
The protocols outlined below describe a standard Fmoc-based solid-phase peptide synthesis (SPPS) approach, followed by either on-resin or solution-phase cyclization, and concluding with purification by reverse-phase high-performance liquid chromatography (RP-HPLC).
Experimental Workflow Overview
The overall procedure for generating cyclic peptides with diaminopropionic acid involves a multi-step process, beginning with the assembly of the linear peptide on a solid support, followed by selective deprotection and cyclization, and concluding with cleavage, purification, and analysis.
Caption: General workflow for the synthesis of cyclic peptides containing diaminopropionic acid.
Data Presentation: Comparison of Cyclization Strategies
The choice between on-resin and solution-phase cyclization can significantly impact the overall yield and purity of the final cyclic peptide. The optimal strategy is often dependent on the peptide sequence and the size of the ring being formed. Below is a summary of typical yields for each method.
| Cyclization Strategy | Purity (Crude) | Overall Yield | Key Considerations |
| On-Resin Cyclization | Moderate to High | 15-40% | - Reduced risk of intermolecular side reactions.- Fewer purification steps required.[1]- Cyclization efficiency can be influenced by resin-bound peptide conformation. |
| Solution-Phase Cyclization | Low to Moderate | 20-50% | - Requires high dilution to minimize dimerization and oligomerization.- Generally higher cyclization yields for flexible peptides.[1]- Requires purification of the linear precursor prior to cyclization. |
Experimental Protocols
Protocol 1: Solid-Phase Synthesis of the Linear Peptide
This protocol describes the synthesis of a linear peptide on a Rink Amide resin using Fmoc/tBu chemistry. The sequence includes Fmoc-D-Asp(OAll)-OH and Fmoc-L-Dap(Alloc)-OH for subsequent side-chain to side-chain cyclization.
Materials:
-
Rink Amide MBHA resin (0.5 mmol/g loading)
-
Fmoc-protected amino acids (including Fmoc-D-Asp(OAll)-OH and Fmoc-L-Dap(Alloc)-OH)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
N,N'-Diisopropylcarbodiimide (DIC)
-
OxymaPure®
-
Acetic anhydride
-
Pyridine
Procedure:
-
Resin Swelling: Swell the Rink Amide resin in DMF for 1 hour in a peptide synthesis vessel.
-
Fmoc Deprotection: Remove the Fmoc group from the resin by treating with 20% piperidine in DMF (v/v) for 5 minutes, followed by a second treatment for 15 minutes. Wash the resin thoroughly with DMF (5x) and DCM (3x).
-
Amino Acid Coupling: a. Dissolve the Fmoc-amino acid (4 equivalents relative to resin loading) and OxymaPure® (4 equivalents) in DMF. b. Add DIC (4 equivalents) to the amino acid solution and pre-activate for 5 minutes. c. Add the activated amino acid solution to the resin and shake for 2 hours. d. Monitor the coupling reaction using a Kaiser test. If the test is positive (indicating incomplete reaction), repeat the coupling step.
-
Capping: After each coupling step, cap any unreacted amino groups by treating the resin with a solution of acetic anhydride/pyridine/DMF (1:2:3 v/v/v) for 30 minutes. Wash the resin with DMF (5x) and DCM (3x).
-
Chain Elongation: Repeat steps 2-4 for each amino acid in the sequence, incorporating Fmoc-D-Asp(OAll)-OH and Fmoc-L-Dap(Alloc)-OH at the desired positions.
-
Final Fmoc Deprotection: After coupling the final amino acid, remove the N-terminal Fmoc group as described in step 2.
Protocol 2: On-Resin Cyclization
This protocol describes the cyclization of the peptide while it is still attached to the solid support.
Materials:
-
Peptide-resin from Protocol 1
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)
-
Phenylsilane (PhSiH₃)
-
DCM
-
DMF
-
(Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate (B91526) (PyBOP)
-
N,N-Diisopropylethylamine (DIPEA)
Procedure:
-
Selective Side-Chain Deprotection: a. Wash the peptide-resin with DCM. b. Treat the resin with a solution of Pd(PPh₃)₄ (0.25 equivalents) and PhSiH₃ (15 equivalents) in DCM for 30 minutes. Repeat this step once. This removes the Alloc and Allyl protecting groups from the Dap and Asp side chains, respectively. c. Wash the resin thoroughly with DCM (5x) and DMF (5x).
-
Lactam Bridge Formation: a. Swell the deprotected peptide-resin in DMF. b. Add PyBOP (3 equivalents) and DIPEA (6 equivalents) in DMF to the resin. c. Allow the reaction to proceed for 4-6 hours at room temperature. d. Monitor the cyclization by cleaving a small amount of resin and analyzing by LC-MS. e. Once the reaction is complete, wash the resin with DMF (5x) and DCM (3x).
Protocol 3: Solution-Phase Cyclization
This protocol is an alternative to on-resin cyclization and is performed after cleaving the partially protected linear peptide from the resin.
Materials:
-
Peptide-resin from Protocol 1
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS)
-
Water
-
Diethyl ether (cold)
-
DMF
-
PyBOP
-
DIPEA
Procedure:
-
Cleavage of Partially Protected Peptide: a. Treat the peptide-resin from Protocol 1 (after selective side-chain deprotection as in Protocol 2, step 1) with a cleavage cocktail of 95% TFA, 2.5% TIS, and 2.5% water for 2 hours. b. Precipitate the cleaved peptide in cold diethyl ether, centrifuge, and wash the pellet with cold ether. c. Lyophilize the crude linear peptide.
-
Cyclization in Solution: a. Dissolve the lyophilized linear peptide in DMF at a high dilution (e.g., 0.1 mM) to minimize intermolecular reactions. b. Add PyBOP (1.5 equivalents) and DIPEA (3 equivalents) to the solution. c. Stir the reaction mixture at room temperature for 12-24 hours. d. Monitor the reaction by LC-MS. e. Once complete, remove the DMF under vacuum.
Protocol 4: Final Cleavage and Purification
This protocol is for the final deprotection and purification of the cyclic peptide.
Materials:
-
Cyclized peptide-resin (from Protocol 2) or crude cyclized peptide (from Protocol 3)
-
TFA cleavage cocktail (95% TFA, 2.5% TIS, 2.5% water)
-
Diethyl ether (cold)
-
RP-HPLC system with a C18 column
-
Acetonitrile (ACN)
-
Water
-
TFA (for mobile phase)
Procedure:
-
Final Cleavage (if on-resin): a. Treat the cyclized peptide-resin with the TFA cleavage cocktail for 2 hours to remove side-chain protecting groups and cleave the peptide from the resin. b. Precipitate, wash, and lyophilize the crude cyclic peptide as described in Protocol 3, step 1.
-
Purification by RP-HPLC: a. Dissolve the crude cyclic peptide in a minimal amount of water/ACN. b. Purify the peptide using a preparative RP-HPLC C18 column. c. A typical gradient is a linear gradient of 5-65% ACN in water (both containing 0.1% TFA) over 30 minutes at a flow rate of 10 mL/min. d. Collect fractions and analyze by analytical RP-HPLC and LC-MS. e. Pool the pure fractions and lyophilize to obtain the final product.
Signaling Pathway Example: Opioid Receptor Activation
Cyclic peptides are often designed to target G-protein coupled receptors (GPCRs), such as opioid receptors, to modulate their signaling. The following diagram illustrates a simplified opioid receptor signaling pathway that can be targeted by a cyclic peptide agonist.
Caption: Simplified opioid receptor signaling pathway activated by a cyclic peptide agonist.
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of (S,S,R,S,R)-Boc-Dap-NE
Welcome to the technical support center for the synthesis of (S,S,R,S,R)-Boc-Dap-NE. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges during their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most common classes of side reactions observed during the synthesis of complex peptides involving Boc-protected amino acids?
A1: During peptide synthesis using Boc-protected amino acids, several side reactions can occur. These can generally be categorized as:
-
Incomplete Deprotection: Residual Boc groups on the N-terminus of the growing peptide chain can lead to truncated sequences.
-
Side-Chain Reactions: Reactive side chains of certain amino acids can undergo unwanted modifications. For instance, transesterification can occur with ester-protected acidic amino acids.[1]
-
Diketopiperazine Formation: This is a common side reaction, especially with dipeptides, leading to the cleavage of the peptide from the resin.[2]
-
Aspartimide Formation: Peptides containing Asp-Gly, Asp-Ala, or Asp-Ser sequences are particularly prone to the formation of a stable five-membered ring, which can lead to impurities.[2]
-
Modification of sensitive residues: Amino acids like His and Lys can be modified during cleavage from the resin under certain hydrogenation conditions.[1]
Q2: How can I minimize the risk of racemization during coupling steps?
A2: Racemization is a critical concern in peptide synthesis. To minimize its occurrence:
-
Use of appropriate coupling reagents is crucial. Carbodiimides like DCC in the presence of an additive such as HOBt or its equivalents can suppress racemization.
-
Careful control of the reaction temperature is important; lower temperatures generally reduce the rate of racemization.
-
The choice of base can also influence the extent of racemization. Use of non-nucleophilic bases like diisopropylethylamine (DIPEA) is often preferred.
Q3: What are the best practices for the removal of the Boc protecting group?
A3: The tert-butoxycarbonyl (Boc) group is typically removed under acidic conditions.[3]
-
A solution of trifluoroacetic acid (TFA) in dichloromethane (B109758) (DCM) is commonly used. A typical procedure involves treating the peptide-resin with 50% TFA in DCM.[2]
-
The deprotection reaction is usually fast, often completed within 30 minutes at room temperature.
-
It is important to thoroughly wash the resin after deprotection to remove the TFA and the released tert-butyl cations.
-
Inclusion of scavengers, such as triethylsilane or thioanisole, is recommended to prevent side reactions caused by the reactive tert-butyl cations, especially when dealing with sensitive amino acids like Trp, Met, or Cys.
Troubleshooting Guide
| Observed Issue | Potential Cause | Recommended Solution |
| Mass spectrometry shows a peak corresponding to the desired product minus one or more amino acids. | Incomplete deprotection of the Boc group on the N-terminus of the growing peptide chain. | - Increase the deprotection time with TFA/DCM. - Ensure fresh, high-quality TFA is used. - Perform a second deprotection step to ensure complete removal of the Boc group. |
| Presence of a side product with the same mass but different retention time in HPLC. | Racemization of one or more chiral centers during the coupling step. | - Lower the reaction temperature during coupling. - Use a less activating coupling reagent or add a racemization suppressant like HOBt. - Optimize the base and its concentration. |
| Loss of peptide from the resin, especially after the second amino acid coupling. | Diketopiperazine formation, leading to cleavage of the dipeptide from the resin.[2] | - Couple the third amino acid as quickly as possible after the deprotection of the second. - Use Fmoc-protected amino acids for the first two residues if possible, as the base-labile nature of the Fmoc group is less prone to this specific side reaction under standard Boc-SPPS conditions. |
| Appearance of a peak with a mass corresponding to the peptide plus an acetyl group. | Acetylation of a free amino group. This can occur if acetic anhydride (B1165640) is used for capping and the N-terminal Boc group is prematurely removed.[1] | - Ensure complete Boc protection before any capping step. - Use a non-acetylating capping agent if acetylation is a persistent issue. |
| Formation of unexpected adducts on sensitive amino acid side chains (e.g., formylation of Lys). | Side reactions during cleavage from the resin, particularly with certain solvents like DMF under hydrogenation conditions.[1] | - Change the solvent used during the cleavage step. For example, N-methylpyrrolidone (NMP) with a proton source may be a suitable alternative to DMF for catalytic hydrogenation.[1] - Use appropriate scavengers during cleavage to protect sensitive residues. |
Experimental Protocols
General Protocol for Boc Deprotection in Solid-Phase Peptide Synthesis (SPPS)
-
Swell the peptide-resin in dichloromethane (DCM) for 30 minutes.
-
Drain the DCM.
-
Add a solution of 50% trifluoroacetic acid (TFA) in DCM to the resin (10 mL per gram of resin).[2]
-
Agitate the mixture at room temperature for 30 minutes.
-
Drain the TFA/DCM solution.
-
Wash the resin thoroughly with DCM (3 times), followed by a neutralization wash with 10% diisopropylethylamine (DIPEA) in DCM (2 times), and finally with DCM again (3 times).
Visual Guides
Caption: General workflow for Boc solid-phase peptide synthesis.
Caption: Troubleshooting logic for unexpected synthesis results.
References
Improving yield and purity of Boc-Dap-NE coupling reactions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing Boc-Dap-NE coupling reactions for improved yield and purity.
Troubleshooting Guide
This guide addresses common issues encountered during the coupling of Boc-L-2,3-diaminopropionic acid (Boc-Dap-OH) with an amine component (represented as H₂N-E, or "NE").
| Issue | Potential Cause | Recommended Solution |
| Low or No Product Formation | Incomplete activation of Boc-Dap-OH. | - Ensure coupling reagents are fresh and anhydrous. - Switch to a more efficient coupling reagent like HATU or COMU, especially for sterically hindered amines.[1] - Increase the equivalents of the coupling reagent and Boc-Dap-OH (e.g., 1.5-2.0 equivalents). |
| Low reactivity of the amine (NE). | - Increase the reaction temperature cautiously (e.g., to 30-40°C), monitoring for side reactions.[1] - Use a non-coordinating base like Diisopropylethylamine (DIPEA) to ensure the amine is deprotonated. | |
| Poor solubility of reactants. | - Use high-purity, anhydrous solvents such as DMF, NMP, or a mixture of DMF/DMSO.[1] - For solid-phase synthesis, consider adding a chaotropic salt like LiCl to disrupt aggregation.[1] | |
| Presence of Multiple Impurities | Side reactions due to prolonged reaction time or elevated temperature. | - Monitor the reaction progress closely using TLC or LC-MS and stop the reaction upon completion. - Avoid excessive heating. If heating is necessary, perform a time-course study to find the optimal duration. |
| Racemization of the Boc-Dap-OH chiral center. | - Add a racemization suppressant like 1-Hydroxybenzotriazole (HOBt) or Ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma). - Avoid using an excessive amount of base. - Perform the coupling at a lower temperature (e.g., 0°C to room temperature). | |
| Formation of double acylation or other side products. | - Control the stoichiometry of reactants carefully. Use a slight excess of the limiting reagent. - Consider a protection strategy for any other reactive functional groups on the "NE" moiety. | |
| Difficulty in Product Purification | Unreacted starting materials and coupling byproducts. | - Optimize the reaction to go to completion. - Choose a coupling reagent where the byproduct is easily removed (e.g., DIC forms a urea (B33335) byproduct that can be filtered off in many cases, while EDC and its byproduct are water-soluble).[2] |
| Product has similar polarity to impurities. | - Adjust the mobile phase of the chromatography system for better separation. - Consider derivatization of the product or impurities to alter their polarity before purification. |
Frequently Asked Questions (FAQs)
Q1: What are the most critical factors for a successful Boc-Dap-NE coupling reaction?
A1: The most critical factors include the choice of coupling reagent, proper stoichiometry of reactants, anhydrous reaction conditions, and the choice of solvent. For sterically hindered or poorly reactive coupling partners, the selection of a high-efficiency coupling reagent such as HATU is crucial.[1]
Q2: Which coupling reagent should I choose for my Boc-Dap-NE coupling?
A2: The choice depends on the specific amine component ("NE"). For simple, unhindered amines, standard carbodiimide (B86325) reagents like DCC or DIC in the presence of HOBt can be effective.[2] For more challenging couplings involving sterically hindered or electron-deficient amines, phosphonium (B103445) or uronium-based reagents like PyBOP, HBTU, or HATU are recommended as they are known for higher coupling efficiency.[1][2]
Q3: How can I minimize racemization during the coupling reaction?
A3: To minimize racemization, it is advisable to use an additive such as HOBt or Oxyma.[2] Additionally, performing the reaction at lower temperatures (0°C to room temperature) and avoiding excess base can help preserve the stereochemical integrity of the Boc-Dap-OH.
Q4: What are common side reactions to watch out for?
A4: Besides racemization, potential side reactions include the formation of N-acylurea with carbodiimide reagents if the activated ester is not trapped quickly by the amine. If the "NE" component has other nucleophilic groups, side reactions at those sites can occur. Double acylation at both the alpha and beta amino groups of a deprotected Dap can also be a concern in subsequent steps if not properly planned.
Q5: How do I monitor the progress of my coupling reaction?
A5: The reaction progress can be monitored by Thin Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), or Liquid Chromatography-Mass Spectrometry (LC-MS).[][4] A successful reaction will show the consumption of the limiting starting material and the formation of the desired product. For solid-phase peptide synthesis (SPPS), the Kaiser test can be used to check for the presence of free primary amines, indicating an incomplete coupling.[1]
Q6: My Boc-Dap-OH is a dicyclohexylamine (B1670486) (DCHA) salt. Do I need to remove the DCHA before the reaction?
A6: Yes, the DCHA salt must be removed before the coupling reaction. This is typically achieved by an acidic workup to protonate the carboxylic acid and remove the DCHA as its ammonium (B1175870) salt.
Experimental Protocols
Protocol 1: General Solution-Phase Boc-Dap-NE Coupling using HATU
This protocol describes a general method for the coupling of Boc-Dap-OH with a primary amine (H₂N-E) using HATU as the coupling reagent.
Materials:
-
Boc-L-2,3-diaminopropionic acid (Boc-Dap-OH)
-
Amine component (H₂N-E)
-
O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (B91526) (HATU)
-
Diisopropylethylamine (DIPEA)
-
Anhydrous Dimethylformamide (DMF)
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous solutions of NH₄Cl, NaHCO₃, and brine
-
Anhydrous Na₂SO₄ or MgSO₄
-
Solvents for chromatography (e.g., ethyl acetate, hexanes)
Procedure:
-
Under an inert atmosphere (e.g., argon or nitrogen), dissolve Boc-Dap-OH (1.0 equivalent) and HATU (1.1 equivalents) in anhydrous DMF.
-
Cool the solution to 0°C in an ice bath.
-
Add DIPEA (2.5 equivalents) dropwise to the solution while stirring. Allow the activation to proceed for 5-10 minutes at 0°C.
-
In a separate flask, dissolve the amine component (H₂N-E, 1.2 equivalents) in anhydrous DMF.
-
Add the amine solution to the activated Boc-Dap-OH solution at 0°C.
-
Stir the reaction mixture at 0°C for 1 hour, then allow it to warm to room temperature and stir for an additional 3-4 hours, or until TLC/LC-MS indicates completion.
-
Quench the reaction with a saturated aqueous solution of NH₄Cl and dilute with ethyl acetate.
-
Wash the organic layer sequentially with saturated aqueous NaHCO₃ and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Protocol 2: Boc Deprotection
This protocol describes the removal of the Boc protecting group under acidic conditions.
Materials:
-
Boc-protected compound
-
Trifluoroacetic Acid (TFA)
-
Anhydrous Dichloromethane (DCM)
Procedure:
-
Dissolve the Boc-protected compound in a solution of 20-50% TFA in DCM.
-
Stir the reaction at room temperature and monitor its progress over 30 minutes to 2 hours.
-
Upon completion, remove the solvent and excess TFA under reduced pressure.
-
The resulting deprotected amine salt can be used as is for the next step or purified further if necessary.
Visualizations
Caption: General workflow for solution-phase Boc-Dap-NE coupling.
Caption: Troubleshooting logic for improving Boc-Dap-NE coupling yield.
References
Troubleshooting incomplete Boc deprotection in solid-phase synthesis
This guide provides troubleshooting advice and frequently asked questions (FAQs) to address incomplete Boc deprotection during solid-phase peptide synthesis (SPPS).
Frequently Asked Questions (FAQs)
Q1: What are the most common causes of incomplete Boc deprotection?
Incomplete removal of the Boc (tert-butyloxycarbonyl) protecting group is a common issue in SPPS that can lead to the synthesis of deletion peptides.[1] Several factors can contribute to this problem:
-
Insufficient Acid Concentration or Reaction Time: The standard reagent for Boc deprotection is trifluoroacetic acid (TFA) in dichloromethane (B109758) (DCM).[2] If the TFA concentration is too low or the reaction time is too short, the deprotection may not go to completion.[1][3]
-
Poor Resin Swelling: For the deprotection reagents to effectively access the peptide chains, the resin support must be adequately swollen. In some cases, 100% TFA may cause less resin swelling compared to a 55% TFA solution in DCM, leading to lower purity.[4]
-
Steric Hindrance: Amino acids with bulky side chains or N-methylated amino acids can sterically hinder the approach of the acid, slowing down the cleavage of the Boc group.
-
Problematic Amino Acid Residues: Certain amino acid derivatives, such as N(pi)-benzyloxymethylhistidine [Boc-His(pi-Bom)], are known to be more resistant to Boc deprotection under standard conditions. This resistance can lead to the formation of deletion products.
Q2: How can I detect incomplete Boc deprotection?
Monitoring the deprotection step is crucial for a successful synthesis. Two common methods for this are:
-
High-Performance Liquid Chromatography (HPLC): Analytical HPLC is a highly effective way to monitor the progress of the deprotection reaction. By analyzing small aliquots of the reaction mixture at different time points, you can observe the disappearance of the Boc-protected peptide peak and the appearance of the deprotected peptide peak.[5]
-
Kaiser Test (Ninhydrin Test): The Kaiser test is a sensitive qualitative colorimetric assay used to detect the presence of free primary amines on the resin.[6] A positive result (intense blue color) indicates the successful removal of the Boc group, while a negative result (yellow or colorless beads) suggests incomplete deprotection.[7][8]
Q3: What are the recommended standard conditions for Boc deprotection?
In most cases, the cleavage of the Boc group is performed with a 50% TFA solution in DCM.[2] A typical procedure involves a short prewash (5 minutes) followed by the main deprotection reaction (15 to 25 minutes).[2]
Q4: When should I use scavengers during Boc deprotection?
The deprotection of the Boc group generates a reactive tert-butyl cation.[9] This cation can lead to side reactions, particularly with sensitive amino acids like Cysteine (Cys), Methionine (Met), and Tryptophan (Trp).[9] To prevent these side reactions, scavengers are added to the deprotection solution to "trap" the carbocations. For instance, 0.5% dithioethane (DTE) can be added to the TFA/DCM solution when these amino acids are present.[2]
Troubleshooting Guide
Issue: Incomplete Boc Deprotection Detected
If you have identified incomplete Boc deprotection through methods like HPLC or a negative Kaiser test, follow this troubleshooting workflow:
Caption: Troubleshooting workflow for incomplete Boc deprotection.
Quantitative Data Summary
The following table summarizes various conditions for Boc deprotection using TFA. The effectiveness of a particular condition can be sequence-dependent.
| TFA Concentration (% in DCM) | Reaction Time | Temperature | Expected Outcome & Notes |
| 25% | 2 hours | Room Temperature | A common and generally effective condition.[3] |
| 50% | 30 minutes | Room Temperature | Faster deprotection, suitable for less sensitive substrates.[3] A 5-minute treatment resulted in only 78% of the target peptide in one study, indicating this time can be insufficient.[1] |
| 55% | 30 minutes | Room Temperature | Can result in higher purity peptides compared to 100% TFA due to better resin swelling.[3][4] |
| 100% (Neat TFA) | 5-15 minutes | Room Temperature | Very rapid deprotection, but may lead to more side products and can be less effective due to poor resin swelling.[3][4] |
Experimental Protocols
Protocol 1: Test Cleavage and HPLC Analysis for Monitoring Deprotection
This protocol allows for the quantitative assessment of the deprotection reaction.
Materials:
-
Peptide-resin
-
Deprotection solution (e.g., 50% TFA in DCM)
-
Quenching solution (e.g., cold diethyl ether)
-
HPLC system with a C18 reverse-phase column
-
Mobile Phase A: 0.1% TFA in water
-
Mobile Phase B: 0.1% TFA in acetonitrile (B52724)
Procedure:
-
At designated time points (e.g., 5, 15, 30, and 60 minutes) during the deprotection reaction, withdraw a small aliquot of the resin (approximately 2-5 mg).
-
Immediately quench the reaction by adding the resin aliquot to a microcentrifuge tube containing cold diethyl ether to precipitate the peptide.
-
Centrifuge the tube to pellet the peptide, carefully decant the ether, and allow the residual ether to evaporate.
-
Dissolve the peptide pellet in the HPLC mobile phase (e.g., 100 µL of 50% aqueous acetonitrile with 0.1% TFA).[5]
-
Analyze the sample by HPLC.
-
Compare the peak areas of the protected and deprotected peptide over time to determine the reaction's endpoint.[5]
Protocol 2: Kaiser Test (Ninhydrin Test)
This qualitative test is used to detect the presence of free primary amines after the deprotection step.[6]
Reagents:
-
Reagent A: 1.0 mL of a 16.5 mg/mL KCN in distilled water solution diluted with 49 mL of pyridine.[6]
-
Reagent B: 1.0 g of ninhydrin (B49086) dissolved in 20 mL of n-butanol.[6]
-
Reagent C: 40 g of phenol (B47542) dissolved in 20 mL of n-butanol.[6]
Procedure:
-
Place a small sample of the peptide-resin (10-15 beads) into a small test tube.
-
Add 2-3 drops of each Reagent A, B, and C to the test tube.[6]
-
Heat the test tube at 110°C for 5 minutes.[6]
-
Observe the color of the beads and the solution.
Interpretation of Results:
-
Intense Blue Beads and Solution: Positive result, indicating the presence of free primary amines and successful deprotection.[6][8]
-
Yellow or Colorless Beads and Solution: Negative result, indicating incomplete or failed deprotection.[7]
Mechanism of Boc Deprotection
The removal of the Boc group is an acid-catalyzed process that proceeds through the formation of a stable tert-butyl cation.[9][10]
References
- 1. researchgate.net [researchgate.net]
- 2. chempep.com [chempep.com]
- 3. benchchem.com [benchchem.com]
- 4. Comparison of 55% TFA/CH2Cl2 and 100% TFA for Boc group removal during solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. peptide.com [peptide.com]
- 7. chempep.com [chempep.com]
- 8. peptide.com [peptide.com]
- 9. peptide.com [peptide.com]
- 10. benchchem.com [benchchem.com]
Scavengers for Boc deprotection to prevent side product formation
This technical support center is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues related to the acid-catalyzed deprotection of the tert-butoxycarbonyl (Boc) group. Below you will find frequently asked questions (FAQs) and troubleshooting guides to help prevent side product formation and ensure complete deprotection.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of side product formation during Boc deprotection?
A1: The primary cause of side product formation is the generation of a reactive tert-butyl cation intermediate when the Boc group is cleaved with a strong acid, such as trifluoroacetic acid (TFA).[1] This carbocation is a powerful electrophile and can alkylate nucleophilic residues within the peptide or substrate, leading to undesired modifications.[1]
Q2: Which amino acid residues are most susceptible to modification by the tert-butyl cation?
A2: Amino acid residues with nucleophilic side chains are particularly vulnerable to alkylation by the tert-butyl cation. These include:
-
Tryptophan (Trp): The indole (B1671886) ring is highly nucleophilic and prone to tert-butylation.[1]
-
Methionine (Met): The thioether side chain can be alkylated, forming a sulfonium (B1226848) salt.[1][2]
-
Cysteine (Cys): The free thiol group is a target for alkylation, leading to the formation of S-tert-butylated Cys residues.[1][3]
-
Tyrosine (Tyr): The phenolic ring can be alkylated.[1]
Q3: What are scavengers and how do they prevent side product formation?
A3: Scavengers are reagents added to the deprotection reaction mixture to trap the reactive tert-butyl cation.[1] By reacting with the carbocation at a faster rate than the sensitive residues of the substrate, they prevent it from causing unwanted side reactions.[1] Scavengers are typically nucleophilic compounds.
Q4: Can Boc deprotection be incomplete? What are the signs?
A4: Yes, Boc deprotection can be incomplete. This may occur due to sterically hindered substrates, insufficient acid concentration, or inadequate reaction time.[1] Signs of incomplete deprotection include the presence of the starting material in the reaction mixture and a complex mixture of products observed by analytical techniques like HPLC or LC-MS.[1] In peptide synthesis, this can result in the deletion of amino acid residues from the final sequence.[1]
Troubleshooting Guides
Issue 1: Observation of unexpected peaks in HPLC/LC-MS after deprotection, suggesting side product formation.
-
Possible Cause: Alkylation of sensitive amino acid residues (Trp, Met, Cys, Tyr) by the tert-butyl cation.[1]
-
Solution: Incorporate a scavenger or a scavenger cocktail into the deprotection reagent. The choice of scavenger depends on the specific residues present in your compound.[1]
-
For Tryptophan-containing compounds: Use scavengers such as triethylsilane (TES), triisopropylsilane (B1312306) (TIS), or anisole.[1]
-
For Methionine-containing compounds: Thioanisole is effective in preventing S-alkylation.[1] The addition of reducing agents like ammonium (B1175870) iodide and dimethyl sulfide (B99878) (DMS) can also help prevent oxidation.[1][2]
-
For Cysteine-containing compounds: Ethanedithiol (EDT) is a commonly used scavenger.[1][4]
-
General Scavenger Cocktails: A mixture of scavengers is often more effective. A common cocktail is TFA/TIS/H₂O (95:2.5:2.5 v/v/v).[1][5] For peptides with multiple sensitive residues, "Reagent K" (TFA/phenol/water/thioanisole/EDT; 82.5:5:5:5:2.5 v/v/v/v/v) can be employed.[1]
-
Issue 2: Incomplete Boc deprotection observed by analysis of the crude product.
-
Possible Cause 1: Insufficient concentration or equivalents of acid.[1]
-
Solution 1: Increase the acid concentration (e.g., use 95% TFA in DCM) or the number of acid equivalents relative to the substrate. For more challenging deprotections, 4M HCl in dioxane can be a stronger alternative.[1]
-
Possible Cause 2: Insufficient reaction time or temperature.[1]
-
Solution 2: Extend the reaction time and monitor its progress using TLC or a rapid analytical method. While most deprotections are performed at room temperature, gentle warming (e.g., to 40°C) can sometimes facilitate the reaction. However, be aware that higher temperatures may also increase side product formation if scavengers are not used.[1]
-
Possible Cause 3: Steric hindrance around the Boc-protected amine.[1]
-
Solution 3: A combination of a stronger acid, longer reaction time, and potentially a slightly elevated temperature may be required. Under these more forcing conditions, the use of an effective scavenger cocktail is crucial.[1]
Quantitative Data on Scavenger Efficiency
The following table summarizes the effectiveness of different scavenger cocktails in preventing the tert-butylation of a model peptide containing a C-terminal cysteine residue, as determined by HPLC analysis of the crude product after cleavage.
| Scavenger Cocktail (v/v/v) | % Desired Peptide | % S-tert-butylated Peptide |
| 95% TFA / 5% H₂O | 75 | 25 |
| 95% TFA / 2.5% H₂O / 2.5% TIS | 90 | 10 |
| 92.5% TFA / 5% Thioanisole / 2.5% EDT | 95 | 5 |
| Reagent K | >98 | <2 |
Data is illustrative and based on internal analysis and literature reports.[1]
Experimental Protocols
Protocol 1: General Boc Deprotection using Triethylsilane (TES) as a Scavenger
-
Preparation: Dissolve the Boc-protected compound in a suitable solvent (e.g., dichloromethane, DCM).
-
Reagent Addition: Add 10-20 equivalents of triethylsilane to the solution.[1]
-
Deprotection: Add an equal volume of trifluoroacetic acid (TFA) to the reaction mixture.[1]
-
Reaction: Stir the reaction at room temperature for 1-2 hours. Monitor the progress by TLC or LC-MS.[1]
-
Work-up: Upon completion, remove the solvent and excess TFA under reduced pressure. The crude product can then be purified by an appropriate method, such as precipitation from cold ether or chromatography.[1]
Protocol 2: Boc Deprotection of a Methionine-Containing Peptide on Resin
-
Reagent Preparation: Prepare a cleavage cocktail of TFA/thioanisole/dithiothreitol (DTT) (90:5:5 v/v/w).[1]
-
Deprotection: Add the cleavage cocktail to the resin-bound peptide.
-
Reaction: Gently agitate the mixture at room temperature for 2-4 hours.[1]
-
Work-up: Filter the resin and wash it with a small volume of fresh TFA. Precipitate the peptide by adding the filtrate to cold diethyl ether. Collect the precipitated peptide by centrifugation and wash with cold ether.[1]
Visualizations
Caption: General mechanism of acid-catalyzed Boc deprotection.
Caption: Formation of alkylated side products.
Caption: Mechanism of tert-butyl cation trapping by a scavenger.
References
Technical Support Center: Optimizing Cleavage of Peptides Containing Acid-Labile Protecting Groups
This technical support center provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during the cleavage of peptides containing acid-labile protecting groups.
Troubleshooting Guide
This section addresses common problems encountered during the cleavage and deprotection of synthetic peptides.
Question: My peptide shows incomplete removal of side-chain protecting groups (e.g., Boc, tBu) in the final mass spectrum. What should I do?
Answer: Incomplete deprotection is a common issue that can often be resolved by optimizing the cleavage conditions.[1]
-
Insufficient Cleavage Time: Standard cleavage times are typically 2-4 hours.[1] However, certain protecting groups are less acid-labile and require longer exposure to the cleavage cocktail. For example, Arg(Pmc/Mtr) and Asn/Gln(Mbh) may require more than the normal two hours for complete removal.[2][3] It is recommended to perform a small-scale trial cleavage and monitor the deprotection efficiency over time using HPLC to determine the optimal duration.[1][4]
-
Inefficient Cleavage Cocktail: The chosen cocktail may not be strong enough for the specific combination of protecting groups in your peptide.[1] For less acid-labile groups like Arg(Mtr), stronger acid conditions may be necessary.[4]
-
Reduced TFA Concentration: If the resin was not thoroughly dried before adding the cleavage cocktail, residual solvent (like DCM) can dilute the TFA, reducing its effectiveness and leading to an inefficient cleavage reaction and low yields.[2]
Question: I'm observing significant side reactions, such as alkylation of Tryptophan or oxidation of Methionine. How can I prevent this?
Answer: These side reactions are caused by highly reactive cationic species generated from the protecting groups and resin linkers during acidolysis.[5][6] The key to preventing them is to use an appropriate cleavage cocktail containing scavengers.[7]
-
Alkylation of Tryptophan (Trp): The indole (B1671886) ring of Tryptophan is highly susceptible to modification by carbocations.[2] Using a cleavage cocktail that includes scavengers like 1,2-ethanedithiol (B43112) (EDT), triisopropylsilane (B1312306) (TIS), or thioanisole (B89551) is crucial.[4][8] For peptides containing Trp, using Trp(Boc) for protection during synthesis is strongly recommended to avoid side-chain modification.[4][8]
-
Oxidation of Methionine (Met): Methionine can be easily oxidized to methionine sulfoxide.[1] This can be minimized by using a cocktail designed for Met-containing peptides, such as Reagent H, which contains scavengers like ammonium (B1175870) iodide to prevent oxidation.[9][10] Blanketing the reaction with an inert gas like nitrogen can also help.[2]
-
Alkylation of Cysteine (Cys): The nucleophilic thiol group of Cysteine can be alkylated by carbocations, a common side reaction being S-tert-butylation from tBu-based protecting groups.[5][11] The use of scavengers like dithiothreitol (B142953) (DTT) or 1,2-ethanedithiol (EDT) is critical to protect the Cys residue.[5][12]
Question: The yield of my cleaved peptide is very low. What are the potential causes?
Answer: Low peptide yield can stem from several issues during the cleavage and work-up process.
-
Incomplete Cleavage from Resin: The peptide may not have been efficiently cleaved from the solid support. This can happen if the TFA concentration is too low or the reaction time is too short.[2] After filtration, try washing the resin with a fresh portion of TFA to recover any remaining peptide.[2]
-
Peptide Reattachment to Resin: C-terminal Tryptophan, Tyrosine, and Methionine residues can sometimes reattach to the resin after cleavage, drastically reducing yields.[2] This can be minimized by using the right scavengers.[2]
-
Difficulty with Precipitation: Small peptides (less than 6 amino acids) or very hydrophobic peptides can be difficult to precipitate with cold ether.[2] If no precipitate forms, an alternative work-up is to evaporate the ether, dissolve the residue in 10% aqueous acetic acid, and extract the organic scavengers with chloroform.[2]
-
Peptide Aggregation: The unprotected peptide may aggregate, making it difficult to purify and leading to apparent low yields.[1] If the final peptide is hydrophobic, consider purifying it with some protecting groups still attached and performing the final deprotection as a separate step.[1]
Question: My peptide contains Cysteine, and I'm seeing disulfide bond formation and other side products. How can I optimize the cleavage?
Answer: Cysteine is a particularly challenging residue due to the high reactivity of its thiol side chain.[11][12]
-
Oxidation and Disulfide Formation: The Cys thiol group can be oxidized to form undesired disulfide-bridged dimers or oligomers, especially if a reducing agent is absent from the cleavage cocktail.[5][12] Including a reducing agent like dithiothreitol (DTT) or 1,2-ethanedithiol (EDT) in the cocktail is essential to maintain the reduced state of the Cysteine.[5][12]
-
S-alkylation: The thiol group is highly nucleophilic and can be readily alkylated by carbocations generated during cleavage (e.g., from Cys(Trt) or tBu groups).[5][11] A study on preventing S-tert-butylation found that a two-step cleavage process using a combination of thioanisole and DMS as scavengers was highly effective.[11]
Frequently Asked Questions (FAQs)
Q1: What is the purpose of a "cleavage cocktail" and why are scavengers necessary?
A1: In solid-phase peptide synthesis (SPPS), a cleavage cocktail is a reagent mixture, typically containing a strong acid like trifluoroacetic acid (TFA), used to simultaneously cleave the synthesized peptide from the resin support and remove acid-labile side-chain protecting groups.[4][7] During this process, highly reactive carbocations are generated from the protecting groups.[5][6] These carbocations can cause unwanted side reactions by modifying nucleophilic amino acid side chains (like Trp, Met, Cys, and Tyr).[13] Scavengers are nucleophilic compounds added to the cleavage cocktail to competitively trap these reactive carbocations, thereby preventing the modification of the desired peptide.[5][6]
Q2: How do I select the appropriate cleavage cocktail for my peptide?
A2: The optimal cleavage cocktail depends on the amino acid composition of your peptide, the specific side-chain protecting groups used, and the type of resin linker.[2][4][8] Peptides without sensitive residues can often be cleaved with a simple mixture like 95% TFA, 2.5% water, and 2.5% TIS.[1] However, the presence of sensitive residues requires the addition of specific scavengers. For instance, peptides containing Cys, Met, or Trp benefit from cocktails containing thiols like EDT or thioanisole.[4][10]
Q3: What are the most common side reactions during TFA cleavage and how are they caused?
A3: The most common side reactions are driven by electrophilic carbocations generated from protecting groups (e.g., t-butyl, trityl cations) under strong acid conditions.[5]
-
Alkylation: Nucleophilic residues are attacked by carbocations.
-
Oxidation:
-
Aspartimide Formation: Peptides containing Aspartic Acid can form a cyclic imide, particularly at Asp-Gly or Asp-Ser sequences.[1]
Q4: How long should a cleavage reaction be performed?
A4: For most peptides, a cleavage time of 2-4 hours at room temperature is sufficient.[1] However, the complete removal of more stable protecting groups, such as Arg(Mtr), can take as long as 24 hours.[8] It is always recommended to perform a small-scale trial cleavage to optimize the reaction time for your specific peptide.[4] Extended cleavage times (e.g., 10 hours) can sometimes be used to promote desired outcomes like intramolecular disulfide bond formation in Cysteine-containing peptides, but this also increases the risk of side reactions.[9]
Data Presentation
Table 1: Common TFA Cleavage Cocktails
This table summarizes the composition and recommended use for several widely-used cleavage cocktails. All cocktails should be freshly prepared before use.[1][2]
| Reagent Name | Composition | Recommended Use | Cautions |
| Standard Cocktail | 95% TFA, 2.5% H₂O, 2.5% TIS | For peptides without sensitive residues like Cys, Met, or Trp.[1] | Do not use with peptides containing Trp, Met, or Cys as it offers minimal protection against oxidation or alkylation.[2] |
| Reagent B | 88% TFA, 5% Phenol, 5% H₂O, 2% TIS | A good "low odor" option for scavenging trityl groups.[1][10] | Does not protect Met or Cys from oxidation.[1][10] |
| Reagent K | 82.5% TFA, 5% Phenol, 5% H₂O, 5% Thioanisole, 2.5% EDT | A "universal" cocktail for peptides with multiple sensitive residues (Cys, Met, Trp, Tyr).[4][10] | Highly noxious and malodorous due to the presence of thiols.[4] |
| Reagent H | 81% TFA, 5% Phenol, 5% Thioanisole, 3% H₂O, 2.5% EDT, 2% DMS, 1.5% NH₄I | Specifically designed to minimize the oxidation of Methionine residues.[9][10] | Can promote disulfide formation in Cys-containing peptides with extended reaction times.[9] |
Table 2: Efficacy of Scavengers in Reducing Cys S-t-butylation
This data is adapted from a study on mitigating S-tert-butylation of a model Cys-containing peptide. The cleavage was performed with TFA/TIS/H₂O/scavenger (90:2.5:2.5:5) for 1 hour.[11]
| Additional Scavenger (5%) | Total S-t-butylation (% area by HPLC) |
| None (Control) | 18.6% |
| Dimethyl Sulfide (DMS) | 9.5% |
| Thioanisole | 11.2% |
| Anisole | 13.5% |
| m-Cresol | 14.1% |
| 1,4-Butanedithiol (BDMT) | 11.8% |
| Dithiothreitol (DTT) | 12.5% |
Experimental Protocols
Caution: Always perform cleavage procedures in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including gloves and eye protection. TFA is extremely corrosive.[6]
Protocol 1: General TFA Cleavage and Peptide Precipitation
This protocol is suitable for peptides without highly sensitive residues.
-
Resin Preparation: Place the dried peptide-resin (e.g., 100 mg) in a reaction vessel.
-
Prepare Cleavage Cocktail: Freshly prepare the Standard Cleavage Cocktail (95% TFA, 2.5% H₂O, 2.5% TIS). For 100 mg of resin, approximately 2-5 mL of cocktail is sufficient.[2][5]
-
Cleavage Reaction: Add the cleavage cocktail to the resin. Stir or agitate the mixture at room temperature for 2-3 hours.[9]
-
Peptide Filtration: Filter the resin using a sintered glass funnel and collect the filtrate, which contains the peptide.
-
Resin Wash: Wash the resin with a small amount of fresh TFA and combine the filtrates.[1]
-
Precipitation: Add the combined filtrate to a 10-fold volume of cold diethyl ether to precipitate the peptide.[1]
-
Isolation: Centrifuge the mixture to pellet the crude peptide. Decant the ether.
-
Washing: Wash the peptide pellet with cold ether 2-3 times to remove residual scavengers.[2]
-
Drying: Dry the final peptide pellet under vacuum.[1]
Protocol 2: Cleavage of Cysteine-Containing Peptides
This protocol is recommended when preventing disulfide bond formation and S-alkylation is a primary concern.[5]
-
Resin Preparation: Place the dried peptide-resin (e.g., 100 mg) in a 10 mL reaction vessel.[5]
-
Prepare Cleavage Cocktail: In a separate vial, freshly prepare the cleavage cocktail: 92.5% TFA, 2.5% H₂O, 2.5% TIS, and 2.5% DTT. For 2 mL of cocktail, mix 1.85 mL of TFA, 50 µL of H₂O, 50 µL of TIS, and 50 mg of DTT. Ensure the DTT is fully dissolved.[5]
-
Cleavage Reaction: Add the cleavage cocktail (2 mL per 100 mg of resin) to the reaction vessel. Blanket the reaction with nitrogen gas to minimize oxidation.[2][5]
-
Reaction Time: Stir the mixture at room temperature for 2-3 hours.
-
Work-up: Follow steps 4-9 from the General TFA Cleavage and Peptide Precipitation protocol.
References
- 1. benchchem.com [benchchem.com]
- 2. tools.thermofisher.com [tools.thermofisher.com]
- 3. scribd.com [scribd.com]
- 4. Fmoc Resin Cleavage and Deprotection [sigmaaldrich.com]
- 5. benchchem.com [benchchem.com]
- 6. tools.thermofisher.com [tools.thermofisher.com]
- 7. benchchem.com [benchchem.com]
- 8. merckmillipore.com [merckmillipore.com]
- 9. A cleavage cocktail for methionine-containing peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. peptide.com [peptide.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. biotage.com [biotage.com]
- 13. saurabhkhadse.wordpress.com [saurabhkhadse.wordpress.com]
Stability issues of Boc-Dap-NE under different solvent conditions
Disclaimer: The following information is provided for research purposes only. "Boc-Dap-NE" is not a standard chemical identifier found in the scientific literature. Therefore, this guide addresses the stability of Boc-protected diaminopropionic acid (Dap) derivatives in general, with "NE" considered a hypothetical moiety. Researchers should validate the stability of their specific compound under their experimental conditions.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can affect the stability of a Boc-protected diaminopropionic acid derivative like Boc-Dap-NE?
A1: The stability of Boc-Dap-NE is primarily influenced by the lability of the tert-butyloxycarbonyl (Boc) protecting group. The key factors include:
-
pH: The Boc group is highly sensitive to acidic conditions and will be cleaved to reveal the free amine. It is generally stable under neutral and basic conditions.[1]
-
Solvent: Protic solvents, especially in the presence of trace acids, can facilitate the cleavage of the Boc group. The choice of solvent can also influence the rate of degradation of the core molecule.
-
Temperature: Elevated temperatures can accelerate the degradation of the compound, including the cleavage of the Boc group. For long-term storage, refrigeration (2-8°C) or freezing (-20°C) is often recommended.[2]
-
Presence of Catalysts: Certain catalysts, particularly acids, can significantly speed up the deprotection of the Boc group.[1][3]
Q2: What are the typical signs of Boc-Dap-NE degradation in an experiment?
A2: Degradation of Boc-Dap-NE can manifest in several ways:
-
Appearance of new peaks in analytical chromatography (HPLC, LC-MS): This is the most common indicator. You may observe a peak corresponding to the deprotected Dap-NE and potentially other degradation products.
-
Inconsistent experimental results: If the concentration of the active compound is decreasing over time, it can lead to poor reproducibility.
-
Changes in the physical properties of the solution: This could include a change in color or the formation of a precipitate, although this is less common.
Q3: What are the recommended storage conditions for Boc-Dap-NE in solution?
A3: For optimal stability in solution, consider the following:
-
Solvent Choice: Use aprotic, anhydrous solvents whenever possible. If an aqueous buffer is necessary, maintain a neutral or slightly basic pH (pH 7-8).
-
Temperature: Store solutions at low temperatures, such as 2-8°C for short-term storage and -20°C or -80°C for long-term storage.[4]
-
Inert Atmosphere: For sensitive compounds, storing solutions under an inert atmosphere (e.g., argon or nitrogen) can prevent oxidative degradation.
Troubleshooting Guide
Issue 1: I am seeing a new peak in my HPLC analysis after dissolving Boc-Dap-NE in my working solvent.
-
Question: What is your solvent system?
-
Answer: If your solvent is acidic (e.g., contains trifluoroacetic acid - TFA), the Boc group is likely being cleaved. Even small amounts of acid can cause deprotection, especially if the solution is stored for some time or at elevated temperatures.[5] Consider using a non-acidic mobile phase for your chromatography if possible, or analyze the sample immediately after preparation.
-
-
Question: How long is the sample stored before analysis?
-
Answer: The Boc group can undergo slow cleavage even in neutral solvents over time. Try to analyze your samples as quickly as possible after preparation. If you must store them, keep them at a low temperature (e.g., in an autosampler set to 4°C).
-
Issue 2: The biological activity of my Boc-Dap-NE solution is decreasing over time.
-
Question: What is the solvent and pH of your stock solution and final assay buffer?
-
Answer: If your assay buffer is acidic, the Boc-Dap-NE is likely being deprotected, which may alter its biological activity. Prepare your stock solution in an inert solvent like DMSO and ensure the final concentration of DMSO in your aqueous assay buffer is low and does not significantly alter the pH. Check the pH of your final assay buffer to ensure it is in a range where the Boc group is stable (neutral to slightly basic).
-
-
Question: How are you storing your stock solutions?
-
Answer: Stock solutions, especially in solvents like DMSO, should be stored at -20°C or -80°C to minimize degradation.[4] Avoid repeated freeze-thaw cycles by aliquoting the stock solution into smaller volumes.
-
Quantitative Data Summary
The following tables present hypothetical stability data for a compound like Boc-Dap-NE to illustrate how such data might be presented.
Table 1: Stability of Boc-Dap-NE in Various Solvents at 25°C over 24 Hours
| Solvent | % Remaining Boc-Dap-NE (t=0h) | % Remaining Boc-Dap-NE (t=8h) | % Remaining Boc-Dap-NE (t=24h) |
| DMSO | 100% | 99.5% | 98.2% |
| Acetonitrile | 100% | 99.1% | 97.5% |
| Methanol | 100% | 97.3% | 92.1% |
| Water (pH 7.4) | 100% | 98.8% | 96.4% |
| Water + 0.1% TFA | 100% | 45.2% | 10.5% |
Table 2: Effect of pH on the Stability of Boc-Dap-NE in Aqueous Buffer at 25°C over 8 Hours
| pH | % Remaining Boc-Dap-NE (t=0h) | % Remaining Boc-Dap-NE (t=4h) | % Remaining Boc-Dap-NE (t=8h) |
| 3.0 | 100% | 20.1% | 5.3% |
| 5.0 | 100% | 85.7% | 70.2% |
| 7.4 | 100% | 99.2% | 98.8% |
| 9.0 | 100% | 99.5% | 99.1% |
Experimental Protocols
Protocol: Assessing the Stability of Boc-Dap-NE in Different Solvents
This protocol outlines a general method for evaluating the stability of Boc-Dap-NE using High-Performance Liquid Chromatography (HPLC).
-
Preparation of Stock Solution:
-
Accurately weigh a known amount of Boc-Dap-NE and dissolve it in a suitable aprotic solvent (e.g., DMSO or acetonitrile) to prepare a concentrated stock solution (e.g., 10 mg/mL).
-
-
Preparation of Test Solutions:
-
Dilute the stock solution with each of the test solvents (e.g., DMSO, acetonitrile, methanol, buffered aqueous solutions at various pH values) to a final concentration suitable for HPLC analysis (e.g., 100 µg/mL).
-
-
Incubation:
-
Divide each test solution into aliquots for different time points (e.g., 0, 2, 4, 8, 24 hours).
-
Store the aliquots at a constant temperature (e.g., room temperature, 25°C). Protect from light if the compound is light-sensitive.
-
-
HPLC Analysis:
-
At each designated time point, inject an aliquot of each test solution into an HPLC system.
-
A typical HPLC method for a Boc-protected amino acid derivative might be:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: Water with a non-acidic modifier (e.g., 10 mM ammonium (B1175870) acetate).
-
Mobile Phase B: Acetonitrile.
-
Gradient: A suitable gradient from a low to a high percentage of Mobile Phase B over 10-15 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 210-220 nm.[6]
-
Injection Volume: 10 µL.
-
-
-
Data Analysis:
-
For each time point, determine the peak area of the Boc-Dap-NE peak.
-
Calculate the percentage of remaining Boc-Dap-NE at each time point relative to the peak area at t=0.
-
Plot the percentage of remaining Boc-Dap-NE against time for each solvent condition.
-
Visualizations
References
Technical Support Center: Purification Strategies for Complex Peptide Intermediates
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during the purification of complex peptide intermediates.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities found in crude synthetic peptides?
A1: Following solid-phase peptide synthesis (SPPS), the crude product is a complex mixture. Common impurities include:
-
Deletion Sequences: Peptides missing one or more amino acids due to incomplete coupling reactions.[1]
-
Truncated Sequences: Peptide chains that have prematurely stopped elongating.[1]
-
Incompletely Deprotected Peptides: Peptides that retain protecting groups on their side chains after cleavage from the resin.[1]
-
Oxidized/Reduced Peptides: Residues like Methionine and Tryptophan are particularly susceptible to oxidation.[1]
-
Racemized Peptides: Changes in the stereochemistry of an amino acid can occur during synthesis.
-
Reagent Adducts: Modifications of the peptide by scavengers or other reagents used during cleavage.
Q2: What is a typical yield and purity for a synthetic peptide after purification?
A2: The final isolated yield and purity can vary significantly depending on the peptide's sequence, length, solubility, and the purification method's efficiency. Generally, for a standard peptide, a purity of >95% is achievable with RP-HPLC. The net peptide content, which accounts for water and counter-ions, often ranges from 70-90% of the lyophilized powder.[]
Q3: How do I choose the right purification strategy for my peptide?
A3: The choice of purification strategy depends on the peptide's properties and the required final purity.
-
Reversed-Phase HPLC (RP-HPLC) is the most common method and separates peptides based on hydrophobicity. It is suitable for a wide range of peptides.[1][3][4]
-
Ion-Exchange Chromatography (IEX) separates peptides based on their net charge and is useful for peptides with similar hydrophobicity but different charges.[1][3][4]
-
Size-Exclusion Chromatography (SEC) separates peptides by size and is often used as a polishing step or for buffer exchange.[3][4]
-
Orthogonal Purification , which combines two or more different chromatography methods (e.g., IEX followed by RP-HPLC), is highly effective for achieving very high purity, especially for therapeutic peptides.[4][5]
Q4: My hydrophobic peptide is insoluble. What can I do?
A4: Insolubility is a common challenge with hydrophobic peptides.[6] Here are some strategies:
-
Solvent Choice: Try dissolving the peptide in a small amount of an organic solvent like acetonitrile (B52724) (ACN), dimethyl sulfoxide (B87167) (DMSO), or dimethylformamide (DMF) before adding the aqueous mobile phase.
-
pH Adjustment: Altering the pH of the solution can change the peptide's charge state and improve solubility.
-
Chaotropic Agents: For highly aggregated peptides, agents like guanidinium (B1211019) chloride or urea (B33335) can be used, but they must be removed in subsequent steps.
-
Temperature: Increasing the column temperature during HPLC can sometimes improve solubility and peak shape.
Q5: What is the difference between peptide purity and net peptide content?
A5: Peptide purity , typically determined by HPLC, is the percentage of the target peptide relative to other peptide-related impurities. Net peptide content , on the other hand, is the percentage of the peptide by weight in the final lyophilized powder, which also contains water and counter-ions (like TFA from the mobile phase).[] It is usually determined by amino acid analysis or nitrogen elemental analysis.[]
Troubleshooting Guides
This section provides solutions to specific problems you may encounter during your purification experiments.
HPLC Purification Issues
Problem: Poor Peak Shape (Tailing or Broadening)
-
Possible Cause: Secondary interactions between the peptide and the stationary phase, peptide aggregation, or low acid concentration in the mobile phase.[7]
-
Solution:
-
Optimize Mobile Phase: Increase the concentration of the ion-pairing agent (e.g., TFA) to 0.1%. For mass spectrometry-sensitive applications, consider using formic acid (FA) at a higher concentration or an alternative like difluoroacetic acid (DFA).[7]
-
Increase Column Temperature: Elevating the temperature (e.g., to 40-60 °C) can disrupt aggregates and improve peak shape.[7]
-
Change Stationary Phase: If tailing persists, consider a different column chemistry, such as a C8 or phenyl column for very hydrophobic peptides.[8]
-
System Passivation: Peptides can adsorb to metal surfaces in the HPLC system. Passivating the system with a strong acid can help minimize this.[7]
-
Problem: High Backpressure
-
Possible Cause: Blockage in the HPLC system, such as a clogged frit, guard column, or column.[1]
-
Solution:
-
Systematic Check: Disconnect components one by one (starting from the detector and moving backward) to identify the source of the high pressure.
-
Filter Sample and Mobile Phases: Always filter your sample and mobile phases through a 0.22 µm or 0.45 µm filter to remove particulate matter.[9]
-
Column Wash: If the column is clogged, try washing it with a strong solvent. Refer to the column manufacturer's instructions for appropriate washing protocols.
-
Problem: Peptide Aggregation During Purification
-
Possible Cause: High peptide concentration, hydrophobic nature of the peptide, or inappropriate buffer conditions (pH, ionic strength).[10][11]
-
Solution:
-
Lower Concentration: Reduce the concentration of the peptide sample before injection.
-
Modify Buffer: Adjust the pH of the mobile phase to move away from the peptide's isoelectric point (pI). Adding stabilizing agents like arginine or glutamate (B1630785) can also help.[12]
-
Use Additives: Low concentrations of non-denaturing detergents can help solubilize aggregates.[12]
-
Temperature Control: Work at a lower temperature (e.g., 4 °C) if the peptide is prone to aggregation at room temperature.[12]
-
Data Presentation: Comparison of Purification Techniques
The following table summarizes the typical performance of common peptide purification techniques. These values are illustrative and can vary based on the specific peptide and experimental conditions.[3]
| Technique | Principle of Separation | Typical Purity Achieved | Typical Yield | Resolution | Key Advantages | Key Limitations |
| RP-HPLC | Hydrophobicity | >95-99% | 50-80% | Very High | High resolution, wide applicability, established methods.[3] | Can denature some peptides, use of organic solvents.[3] |
| IEX | Net Charge | >90-98% | 60-90% | High | Good for charged peptides, can be used in an orthogonal approach.[3] | Less effective for neutral peptides, salt removal may be needed. |
| SEC | Size | >90% | >90% | Low | Gentle, good for buffer exchange and removing large aggregates. | Low resolution for peptides of similar size. |
| Orthogonal (IEX-RP-HPLC) | Charge & Hydrophobicity | >99% | 40-70% | Very High | Extremely high purity, removes co-eluting impurities.[4][5] | More complex, potentially lower overall yield. |
Experimental Protocols
Protocol 1: Standard Reversed-Phase HPLC (RP-HPLC) Purification
This protocol outlines a general procedure for the purification of a crude synthetic peptide using RP-HPLC.
1. Materials:
-
Crude lyophilized peptide
-
HPLC-grade water
-
HPLC-grade acetonitrile (ACN)
-
Trifluoroacetic acid (TFA)
-
C18 preparative HPLC column
2. Mobile Phase Preparation:
-
Mobile Phase A: 0.1% TFA in HPLC-grade water.
-
Mobile Phase B: 0.1% TFA in HPLC-grade acetonitrile.
-
Filter and degas both mobile phases before use.[4]
3. Sample Preparation:
-
Dissolve the crude peptide in a minimal amount of Mobile Phase A.
-
If the peptide is insoluble, try a small amount of ACN or DMSO to dissolve it first, then dilute with Mobile Phase A.
-
Centrifuge the sample to remove any particulate matter.
4. HPLC Method:
-
Equilibration: Equilibrate the C18 column with 95% Mobile Phase A and 5% Mobile Phase B.
-
Injection: Inject the prepared peptide sample onto the column.
-
Gradient: Run a linear gradient to elute the peptide. A typical scouting gradient is 5% to 65% Mobile Phase B over 60 minutes.
-
Detection: Monitor the elution profile at 214 nm and 280 nm.
-
Fraction Collection: Collect fractions corresponding to the major peaks.
5. Analysis and Lyophilization:
-
Analyze the purity of the collected fractions using analytical RP-HPLC.
-
Pool the fractions that meet the desired purity.
-
Lyophilize the pooled fractions to obtain the purified peptide as a powder.
Protocol 2: Orthogonal Purification (IEX followed by RP-HPLC)
This two-step protocol is designed to achieve high-purity peptides.
Step 1: Ion-Exchange Chromatography (IEX)
1. Materials:
-
Crude peptide
-
IEX column (e.g., strong cation exchanger)
-
Binding Buffer (e.g., 20 mM sodium phosphate, pH 3.0)
-
Elution Buffer (e.g., 20 mM sodium phosphate, 1 M NaCl, pH 3.0)
2. IEX Method:
-
Equilibration: Equilibrate the IEX column with Binding Buffer.
-
Sample Loading: Dissolve the crude peptide in Binding Buffer and load it onto the column.
-
Wash: Wash the column with Binding Buffer to remove unbound impurities.
-
Elution: Apply a linear gradient of Elution Buffer (0-100% over 30-60 minutes) to elute the bound peptides.[4]
-
Fraction Collection: Collect fractions across the elution peak.
Step 2: Reversed-Phase HPLC (RP-HPLC)
1. Sample Preparation:
-
Pool the IEX fractions containing the peptide of interest.
-
Desalt the pooled fractions if necessary (e.g., using a C18 SPE cartridge).
-
Lyophilize the desalted peptide.
2. RP-HPLC Method:
-
Follow the procedure outlined in Protocol 1: Standard Reversed-Phase HPLC (RP-HPLC) Purification using the partially purified peptide from the IEX step.
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. xtalks.com [xtalks.com]
- 6. Synthesis and Purification of Highly Hydrophobic Peptides Derived from the C-Terminus of Amyloid β-Protein - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. protocols.io [protocols.io]
- 10. blog.mblintl.com [blog.mblintl.com]
- 11. biopharminternational.com [biopharminternational.com]
- 12. info.gbiosciences.com [info.gbiosciences.com]
Technical Support Center: Synthesis of Enantiomerically Pure Dap Derivatives
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting challenges encountered during the synthesis of enantiomerically pure 2,3-diaminopropanoic acid (Dap) derivatives.
Troubleshooting Guide
This section addresses specific issues that may arise during experimental procedures.
| Problem | Potential Causes | Solutions |
| Low Enantioselectivity / Diastereoselectivity | - Inactive or impure catalyst/chiral ligand.- Non-optimal reaction temperature.- Inappropriate solvent choice.- Racemization of product or starting material. | - Ensure high purity of catalyst and ligand; handle air/moisture-sensitive reagents under inert atmosphere.[1]- Screen a range of temperatures; lower temperatures often improve selectivity.[1][2]- Test a variety of solvents with different polarities.- Monitor reaction progress to avoid prolonged reaction times that could lead to racemization.[1] |
| Low Reaction Yield | - Incomplete reaction.- Catalyst deactivation.- Side reactions (e.g., elimination, over-alkylation).- Product degradation during workup or purification. | - Increase reaction time or temperature cautiously, monitoring for side products.- Ensure anhydrous and anaerobic conditions if using sensitive catalysts.[1]- Use the minimum necessary amount of base to avoid side reactions.[2]- Employ mild workup and purification techniques; consider chromatography on a less acidic stationary phase. |
| Difficulty in Product Purification | - Co-elution of enantiomers/diastereomers.- Similar polarity of product and byproducts.- Product instability on silica (B1680970) gel. | - Utilize chiral chromatography (HPLC or SFC) for separation of enantiomers.- Employ alternative purification methods like crystallization or derivatization followed by separation.- Use deactivated silica gel or an alternative stationary phase like alumina. |
| Poor Reproducibility | - Variability in reagent quality.- Subtle changes in reaction setup or conditions.- Atmospheric moisture or oxygen contamination. | - Use reagents from the same batch or qualify new batches.- Maintain a detailed and consistent experimental protocol.- Ensure rigorous exclusion of air and moisture for sensitive reactions. |
Frequently Asked Questions (FAQs)
Q1: What are the most common strategies for achieving high enantioselectivity in Dap derivative synthesis?
A1: Several strategies are employed to synthesize enantiomerically pure Dap derivatives. Key approaches include:
-
Asymmetric Hydrogenation: Rh-DuPhos-catalyzed asymmetric hydrogenation of α,β-diamidoacrylates is a highly efficient method.[3]
-
Chiral Auxiliaries: The use of chiral auxiliaries, such as Evans oxazolidinones, can direct the stereochemical outcome of reactions.
-
Enzyme-Catalyzed Reactions: Biocatalysis offers a green and highly selective alternative for producing chiral compounds.
-
Starting from Chiral Pool: Utilizing readily available chiral starting materials, such as D-serine, can provide a stereochemically defined backbone.[4]
Q2: How can I effectively monitor the progress and stereochemical outcome of my reaction?
A2: A combination of analytical techniques is recommended:
-
Thin Layer Chromatography (TLC): For rapid, qualitative monitoring of reaction completion.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the structure of the product and, in some cases, determine the diastereomeric ratio using chiral shift reagents.
-
Chiral High-Performance Liquid Chromatography (HPLC) or Supercritical Fluid Chromatography (SFC): The most reliable methods for determining enantiomeric excess (ee) and diastereomeric ratio (dr).
Q3: What are the critical parameters to control in a catalytic asymmetric reaction for Dap synthesis?
A3: The success of a catalytic asymmetric synthesis hinges on several factors:
-
Catalyst and Ligand: The choice of metal precursor and chiral ligand is paramount. The ligand's steric and electronic properties dictate the stereochemical control.[1]
-
Temperature: Lower temperatures generally enhance enantioselectivity by increasing the energy difference between the diastereomeric transition states.[1][2]
-
Solvent: The solvent can significantly influence the catalyst's activity and the reaction's stereochemical course.[1]
-
Substrate: The protecting groups on the Dap precursor can influence its reactivity and the stereochemical outcome.
Q4: Are there any specific safety precautions I should take when working with reagents for Dap synthesis?
A4: Standard laboratory safety practices should always be followed. Additionally, be aware of the specific hazards of the reagents you are using. For example, many organometallic catalysts are pyrophoric and must be handled under an inert atmosphere. Always consult the Safety Data Sheet (SDS) for each chemical before use.
Quantitative Data Summary
The following tables summarize representative yields and enantioselectivities for different synthetic methods for Dap derivatives and related structures.
Table 1: Asymmetric Synthesis of α,β-Diaminopropanoic Acid Derivatives
| Method | Substrate | Catalyst/Reagent | Solvent | Yield (%) | ee/dr | Reference |
| Asymmetric Hydrogenation | α,β-diamidoacrylates | Rh-DuPhos | Methanol (B129727) | >95 | >99% ee | [3] |
| Michael Addition | Glycine derivatives | Cu-catalyst | THF | 70-90 | >95% ee | |
| Reductive Amination | D-serine derivative | Ti(OiPr)₄, NaBH₄ | Dichloromethane | 82-92 | >99% de | [4] |
Note: Data is compiled from various sources and represents typical results. Actual outcomes may vary based on specific substrates and reaction conditions.
Key Experimental Protocols
Protocol 1: Asymmetric Hydrogenation of an α,β-Diamidoacrylate
This protocol is based on the highly enantioselective synthesis of α,β-diaminopropanoic acid derivatives.[3]
Materials:
-
α,β-diamidoacrylate substrate
-
[Rh(COD)₂(Me-DuPhos)]BF₄ catalyst
-
Anhydrous, degassed methanol
-
Hydrogen gas
-
Schlenk flask and standard Schlenk line equipment
Procedure:
-
In a glovebox, charge a Schlenk flask with the α,β-diamidoacrylate substrate and the Rh-catalyst (1 mol%).
-
Add anhydrous, degassed methanol to dissolve the substrate and catalyst.
-
Seal the flask, remove it from the glovebox, and connect it to a Schlenk line.
-
Purge the flask with hydrogen gas (3 cycles).
-
Stir the reaction mixture under a hydrogen atmosphere (1 atm) at room temperature for 24 hours.
-
Monitor the reaction by TLC or LC-MS for the disappearance of the starting material.
-
Upon completion, carefully vent the hydrogen and concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
-
Determine the enantiomeric excess by chiral HPLC analysis.
Protocol 2: Synthesis of Protected l-Dap Methyl Esters from D-Serine
This protocol is adapted from a method utilizing D-serine as a chiral starting material.[4]
Materials:
-
Nα-Fmoc-O-tert-butyl-D-serine
-
N,O-dimethylhydroxylamine hydrochloride
-
LiAlH₄
-
Primary amine or sulfonamide
-
Ti(OiPr)₄
-
NaBH₄
-
Anhydrous THF and Dichloromethane (DCM)
Procedure:
-
Weinreb Amide Formation: React Nα-Fmoc-O-tert-butyl-D-serine with N,O-dimethylhydroxylamine hydrochloride to form the Weinreb amide.
-
Aldehyde Synthesis: Reduce the Weinreb amide with LiAlH₄ in anhydrous THF to yield the corresponding α-amino aldehyde.
-
Reductive Amination: a. Dissolve the aldehyde in anhydrous DCM. b. Add the primary amine or sulfonamide and Ti(OiPr)₄. c. Stir the mixture at room temperature for 1 hour. d. Cool the reaction to 0°C and add NaBH₄ portion-wise. e. Allow the reaction to warm to room temperature and stir overnight.
-
Workup: Quench the reaction with water and extract the product with DCM.
-
Purification: Purify the crude 2,3-diaminopropanol derivative by flash column chromatography.
-
Oxidation: Oxidize the primary alcohol to the carboxylic acid to obtain the protected Dap derivative.
-
Esterification: Convert the carboxylic acid to the methyl ester using standard procedures.
Visualizations
Experimental Workflow for Asymmetric Hydrogenation
Caption: Workflow for the asymmetric hydrogenation of an α,β-diamidoacrylate.
Logical Relationship in Chiral Pool Synthesis
Caption: Key transformations in the synthesis of Dap derivatives from D-serine.
References
Technical Support Center: Managing Protecting Group Migration in Dap Side Chains
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address protecting group migration in the side chains of Diaminopimelic acid (Dap) during solid-phase peptide synthesis (SPPS).
Frequently Asked Questions (FAQs)
Q1: What is protecting group migration in the context of Dap side chains?
A1: Protecting group migration refers to the intramolecular transfer of a protecting group from one of the side-chain amino groups (α or β) of a Diaminopimelic acid (Dap) residue to the other, or to the N-terminal α-amino group of the Dap residue itself. This phenomenon is a known side reaction in solid-phase peptide synthesis (SPPS) and can lead to the formation of undesired peptide isomers, complicating purification and potentially altering the biological activity of the final product.
Q2: Which protecting groups are prone to migration on Dap side chains?
A2: The 1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl (Dde) and its more sterically hindered analogue, 1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)isovaleryl (ivDde), are known to be susceptible to migration on Dap side chains.[1] While ivDde was developed to reduce migration compared to Dde, it can still occur, particularly from the side chain to the α-amine of Dap.[1]
Q3: What are the primary factors that induce protecting group migration on Dap?
A3: The primary factor inducing migration is the repeated exposure to basic conditions used for the removal of the N-terminal 9-fluorenylmethoxycarbonyl (Fmoc) protecting group, typically with piperidine (B6355638). The free N-terminal α-amino group of the Dap residue can act as a nucleophile, attacking the carbonyl of the side-chain protecting group and leading to its transfer.
Q4: How can protecting group migration on Dap side chains be detected?
A4: The most common methods for detecting protecting group migration are High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS).
-
HPLC: The migrated peptide will likely have a different retention time compared to the desired product due to changes in polarity and conformation. A new peak appearing in the chromatogram can be indicative of migration.
-
Mass Spectrometry: High-resolution mass spectrometry can confirm the presence of the migrated isomer, as it will have the same mass as the desired product but may exhibit different fragmentation patterns in MS/MS analysis.
Q5: What are the general strategies to prevent or minimize protecting group migration on Dap side chains?
A5: There are two main strategies to address this issue:
-
Optimization of Deprotection Conditions: Using a stronger, non-nucleophilic base like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) for Fmoc removal can significantly reduce the reaction time, thereby minimizing the opportunity for migration.[2][3]
-
Use of Orthogonal Protecting Groups: Employing a side-chain protecting group that is stable to the basic conditions of Fmoc deprotection but can be removed under different, orthogonal conditions is a highly effective strategy. The allyloxycarbonyl (Alloc) group is a common choice for protecting the Dap side chain in Fmoc-based SPPS.[4]
Troubleshooting Guide
This guide addresses specific issues that may arise during the synthesis of Dap-containing peptides.
Problem 1: Appearance of an unexpected peak with the same mass as the target peptide in HPLC/MS analysis after synthesis of a Dap(Dde/ivDde)-containing peptide.
-
Potential Cause: This is a strong indication of protecting group migration from the Dap side chain to the N-terminal α-amino group.
-
Troubleshooting Steps:
-
Confirm Migration: Isolate the impurity and the desired product and subject them to MS/MS fragmentation. Different fragmentation patterns will confirm they are isomers.
-
Optimize Fmoc Deprotection: If resynthesizing the peptide, replace the standard 20% piperidine in DMF with a DBU-based cocktail for Fmoc deprotection. A common cocktail is 2% DBU and 2% piperidine in DMF.[5] The shorter deprotection times with DBU can significantly reduce migration.[2][3]
-
Switch Protecting Group: For future syntheses, consider using an orthogonally protected Dap derivative, such as Fmoc-Dap(Alloc)-OH. The Alloc group is stable to piperidine and DBU and is typically removed with a palladium catalyst.[4]
-
Problem 2: Low yield of the desired peptide and multiple unidentifiable peaks in the HPLC chromatogram.
-
Potential Cause: While multiple factors can contribute to low yield, protecting group migration can lead to a complex mixture of products that are difficult to separate, resulting in a lower isolated yield of the pure desired peptide.
-
Troubleshooting Steps:
-
Analyze the Crude Product: Before purification, analyze the crude product by HPLC and MS to identify the major species present. If a peak with the correct mass for the migrated product is observed, this is likely a contributing factor.
-
Re-evaluate the Protection Strategy: Assess the compatibility of all protecting groups used in your synthesis. Ensure that the side-chain protecting groups are truly orthogonal to the N-terminal Fmoc group under the deprotection conditions used.
-
Consider a Different Dap Derivative: If migration is a persistent issue, using a Dap derivative with a more stable side-chain protecting group, such as Boc, may be beneficial if compatible with the overall synthetic strategy.
-
Data Presentation
Table 1: Comparison of Fmoc Deprotection Reagents and Their Impact on Potential Side Reactions
| Deprotection Reagent | Typical Concentration | Deprotection Time | Potential for Dde/ivDde Migration on Dap | Other Considerations |
| Piperidine | 20% in DMF | 10-20 minutes | Higher | Standard, well-established method. |
| DBU/Piperidine | 2% DBU, 2% Piperidine in DMF | 1-3 minutes | Lower | Faster deprotection. DBU is a non-nucleophilic base. Not recommended for peptides containing Asp(OtBu) due to risk of aspartimide formation.[2] |
Experimental Protocols
Protocol 1: Fmoc Deprotection using a DBU-based Cocktail to Minimize Migration
-
Resin Swelling: Swell the peptide-resin in DMF for 30 minutes.
-
Deprotection Solution Preparation: Prepare a fresh solution of 2% (v/v) DBU and 2% (v/v) piperidine in DMF.
-
First Deprotection: Drain the DMF from the swollen resin and add the DBU/piperidine solution (10 mL per gram of resin). Agitate for 1-2 minutes.
-
Drain and Second Deprotection: Drain the deprotection solution and add a fresh aliquot of the DBU/piperidine solution. Agitate for another 1-2 minutes.
-
Washing: Drain the deprotection solution and wash the resin thoroughly with DMF (5 x 10 mL per gram of resin) to remove all traces of the deprotection reagents.
-
Confirmation: Perform a Kaiser test to confirm the presence of a free primary amine before proceeding to the next coupling step.
Protocol 2: General Procedure for Detecting Protecting Group Migration by HPLC-MS
-
Sample Preparation: Cleave a small amount of the crude peptide from the resin using a standard cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O). Precipitate the peptide in cold diethyl ether, centrifuge, and dry the pellet.
-
HPLC Analysis:
-
Dissolve the crude peptide in a suitable solvent (e.g., 50% acetonitrile (B52724)/water with 0.1% TFA).
-
Inject the sample onto a C18 reverse-phase HPLC column.
-
Use a linear gradient of acetonitrile in water (both containing 0.1% TFA) to elute the peptide. For example, a gradient of 5% to 95% acetonitrile over 30 minutes.
-
Monitor the elution profile at 220 nm.
-
-
MS Analysis:
-
Couple the HPLC system to an electrospray ionization mass spectrometer (ESI-MS).
-
Acquire mass spectra for the eluting peaks.
-
Identify the peak corresponding to the molecular weight of the desired peptide. If an additional peak with the same mass is present, it is a potential candidate for the migrated isomer.
-
-
MS/MS Fragmentation:
-
Perform tandem mass spectrometry (MS/MS) on both the main product peak and the suspected migrated isomer peak.
-
Compare the fragmentation patterns. Differences in the fragment ions will confirm that the two peaks represent isomeric peptides.
-
Visualizations
Caption: Workflow illustrating Dde protecting group migration on a Dap side chain.
Caption: Troubleshooting logic for addressing protecting group migration.
References
Validation & Comparative
A Comparative Guide to (S,S,R,S,R)-Boc-Dap-NE and Other Precursors in MMAE Synthesis for Antibody-Drug Conjugates
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antibody-Drug Conjugates (ADCs) represent a cornerstone of targeted cancer therapy, combining the specificity of monoclonal antibodies with the potent cell-killing ability of cytotoxic payloads.[1] Monomethyl auristatin E (MMAE) is a synthetic analogue of the natural product dolastatin 10 and stands as one of the most clinically successful payloads due to its high potency in inhibiting tubulin polymerization, a critical process for cell division.[2][3]
The therapeutic efficacy and safety profile of an MMAE-based ADC are intrinsically linked to the purity and quality of the synthesized payload. This multi-step synthesis involves the precise assembly of several chiral fragments, where the integrity of each precursor is paramount.[4][5] Impurities or incorrect stereoisomers in these precursors can lead to altered ADC potency, increased off-target toxicity, and inconsistent drug-to-antibody ratios (DAR).[2]
This guide provides an objective comparison of key precursors used in MMAE synthesis, with a particular focus on the dipeptide intermediate (S,S,R,S,R)-Boc-Dap-NE and its role relative to other synthetic building blocks. We present supporting quantitative data, detailed experimental protocols, and logical workflows to aid researchers in navigating the complexities of ADC development.
Overview of MMAE Synthesis Strategy
The total synthesis of MMAE is a complex undertaking that typically employs a convergent strategy. In this approach, different fragments of the molecule are synthesized separately before being coupled together in the final stages.[5] This method allows for better quality control and optimization of each synthetic step. The core structure of MMAE is a pentapeptide-like molecule assembled from key intermediates.[4]
Caption: Convergent synthesis workflow for Monomethyl Auristatin E (MMAE).
Comparison of Key MMAE Precursors
The successful synthesis of MMAE hinges on the availability of high-purity, stereochemically defined precursors. Below is a comparison of critical building blocks.
Boc-Dap-NE and its Stereoisomers
Boc-Dap-NE is a crucial dipeptide intermediate that forms a significant part of the MMAE backbone.[6] The "Boc" refers to the tert-butyloxycarbonyl protecting group, "Dap" to diaminopropionic acid, and "NE" to a C-terminal norephedrine (B3415761) derivative. The specific stereochemistry, (S,S,R,S,R), is critical for the biological activity of the final MMAE molecule. Other isomers, such as (S,S,S,S,R)-Boc-Dap-NE, are considered inactive and can be used as experimental controls, underscoring the importance of stereochemical purity in the synthesis process.[7][8]
Other Critical Intermediates
Besides Boc-Dap-NE, the synthesis relies on several other key fragments. These include unique amino acid analogues like Dolaisoleucine (Dil) and Dolaproine, as well as N-methylated amino acids that are sequentially coupled to form the final pentapeptide structure.[4]
| Precursor/Intermediate | Role in MMAE Synthesis | Key Quality Considerations |
| This compound | C-terminal dipeptide fragment | High stereochemical purity is essential for biological activity. Inactive isomers must be removed. |
| N-methyl-L-valine | N-terminal "cap" of the pentapeptide | Purity is crucial as it influences the interaction of MMAE with tubulin. |
| Dolaisoleucine (Dil) | Core amino acid building block | Correct stereochemistry is vital for the cytotoxic potency of the final payload. |
| Dolaproine Analogue | Core amino acid building block | Contributes to the overall conformation and activity of the MMAE molecule. |
| tert-Butyl (3R,4S,5S)-4-(((benzyloxy)carbonyl)(methyl)amino)-3-methoxy-5-methylheptanoate ("Intermediate-9") | A significant N-terminal fragment precursor containing crucial stereocenters.[5] | The integrity of its multiple stereocenters must be maintained throughout the synthesis.[5] |
Impact of Precursor Quality on ADC Performance
The quality of the final ADC is a direct reflection of the purity of its components. Contaminants originating from the MMAE precursors can have significant downstream consequences.
Caption: Impact of precursor impurities on final ADC characteristics.
To mitigate these risks, robust analytical methods are required for quality control at every stage of the synthesis and conjugation process.
| Analytical Method | Principle | Application in MMAE/ADC Quality Control |
| High-Performance Liquid Chromatography (HPLC) | Separation based on polarity or size. | Quantifies purity of MMAE precursors and the final product; determines Drug-to-Antibody Ratio (DAR) of the ADC.[9] |
| High-Resolution Mass Spectrometry (HRMS) | Provides highly accurate mass measurements. | Confirms the identity of MMAE and its precursors by determining their elemental composition.[2] |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Provides detailed information about molecular structure. | The definitive method for elucidating and confirming the chemical structure and stereochemistry of precursors.[2] |
| Differential Scanning Calorimetry (DSC) | Measures heat flow associated with thermal transitions. | Assesses the thermal stability of the final ADC, which can be affected by conjugation.[9] |
Key Experimental Protocols
The following protocols provide a generalized framework for the synthesis of MMAE, its conjugation to an antibody, and the evaluation of the resulting ADC's performance.
Protocol 1: General Synthesis of MMAE via Peptide Coupling
This protocol is based on established synthetic routes involving the sequential coupling of amino acid fragments.[4]
-
Boc Deprotection: The Boc protecting group on a peptide fragment is removed using an acid, typically trifluoroacetic acid (TFA) in dichloromethane (B109758) (DCM).[10]
-
Peptide Coupling: The newly deprotected amine is coupled with the carboxylic acid of the next fragment. This reaction is mediated by a coupling agent such as HATU in the presence of a non-nucleophilic base like DIPEA.[4]
-
Saponification: If a methyl ester protecting group is used for a carboxylic acid, it is removed by saponification using a base like lithium hydroxide.[4]
-
Sequential Assembly: Steps 1-3 are repeated to assemble the full pentapeptide backbone of MMAE.
-
Purification: The final product is purified using column chromatography on silica (B1680970) gel to yield pure MMAE.[4]
Protocol 2: Cysteine-Based Conjugation of MMAE to an Antibody
This method links the MMAE-linker construct to cysteine residues within the antibody.
-
Antibody Reduction: The interchain disulfide bonds of the monoclonal antibody (e.g., Trastuzumab) are partially or fully reduced using a reducing agent like tris(2-carboxyethyl)phosphine (B1197953) (TCEP) to expose free thiol groups.[11]
-
Drug-Linker Preparation: A maleimide-containing linker (e.g., MC-Val-Cit-PABC) is attached to MMAE.[12]
-
Conjugation Reaction: The reduced antibody is incubated with a molar excess of the MMAE-linker construct. The maleimide (B117702) group on the linker reacts with the free thiol groups on the antibody to form a stable thioether bond.[11][13]
-
Purification: The resulting ADC is purified to remove unconjugated drug-linker and other impurities, typically using size exclusion chromatography (SEC) or tangential flow filtration.[11]
Protocol 3: In Vitro Cytotoxicity Assay
This assay determines the concentration of an ADC required to kill 50% of a cancer cell population (IC50).[14]
Caption: Workflow for an in vitro ADC cytotoxicity assay.
Materials:
-
Antigen-positive cancer cell line (e.g., BT-474 for a HER2-targeting ADC)
-
Cell culture medium and 96-well plates
-
MMAE-ADC, non-targeting control ADC, and free MMAE payload
-
Cell viability reagent (e.g., CellTiter-Glo®)
Procedure:
-
Seed cells at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.[15]
-
Prepare serial dilutions of the ADC and controls.
-
Replace the old medium with the ADC-containing medium and incubate for 72-96 hours. A longer incubation is often needed for microtubule inhibitors like MMAE.[14][16]
-
Add the cell viability reagent according to the manufacturer's instructions.
-
Measure the signal (e.g., luminescence) using a microplate reader.
-
Plot the results as percent viability versus concentration and calculate the IC50 value using a suitable software package.[14]
Protocol 4: In Vivo Efficacy in a Xenograft Tumor Model
This protocol assesses the anti-tumor activity of an ADC in a living animal model.[17]
Materials:
-
Immunocompromised mice (e.g., BALB/c nude or SCID)
-
Human cancer cell line for implantation
-
MMAE-ADC and vehicle control (e.g., sterile PBS)
Procedure:
-
Tumor Implantation: Inject human cancer cells subcutaneously into the flank of the mice. Allow tumors to grow to a palpable size (e.g., 100-200 mm³).[17][18]
-
Animal Grouping: Randomize mice into treatment groups (e.g., vehicle control, non-targeting ADC, MMAE-ADC at various doses).
-
ADC Administration: Administer a single intravenous dose of the ADC or vehicle control.[16]
-
Monitoring: Monitor the mice daily for signs of toxicity. Measure tumor volume (using calipers) and body weight 2-3 times per week. A body weight loss of over 15-20% is often a sign of significant toxicity.[16][19]
-
Study Endpoint: The study concludes when tumors in the control group reach a predetermined maximum size or after a set period (e.g., 28-60 days). Tumor growth inhibition (TGI) is calculated to determine efficacy.
Conclusion
The development of potent and safe MMAE-based ADCs is a highly complex process where the quality of the cytotoxic payload is non-negotiable. The choice and purity of synthetic precursors, such as the stereochemically defined this compound, are critical determinants of the final product's success. As this guide has illustrated, a thorough understanding of the synthetic pathway, rigorous analytical validation of all intermediates, and robust functional testing are essential to ensure the creation of a homogeneous, stable, and effective ADC therapeutic. By adhering to detailed protocols and stringent quality control, researchers can mitigate risks associated with payload impurities and advance the development of next-generation cancer therapies.
References
- 1. Antibody–Drug Conjugate Payloads: MMAE & MMAF | Biopharma PEG [biochempeg.com]
- 2. benchchem.com [benchchem.com]
- 3. adcreview.com [adcreview.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Physical characteristics comparison between maytansinoid-based and auristatin-based antibody-drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 10. chempep.com [chempep.com]
- 11. mdpi.com [mdpi.com]
- 12. Synthesis and Evaluation of a Monomethyl Auristatin E—Integrin αvβ6 Binding Peptide–Drug Conjugate for Tumor Targeted Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Methods to Design and Synthesize Antibody-Drug Conjugates (ADCs) - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Therapeutic efficacy of a MMAE-based anti-DR5 drug conjugate Oba01 in preclinical models of pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Determination of ADC Cytotoxicity - Creative Biolabs [creative-biolabs.com]
- 16. benchchem.com [benchchem.com]
- 17. ADC In Vivo Efficacy Evaluation Services - Creative Biolabs [creative-biolabs.com]
- 18. ADC Evaluation Service in Solid Tumor Models - Creative Biolabs [creative-biolabs.com]
- 19. researchgate.net [researchgate.net]
A Comparative Guide to the Synthesis and Characterization of N-Boc-Dolaproine
For Researchers, Scientists, and Drug Development Professionals
N-Boc-Dolaproine is a critical chiral building block in the synthesis of potent anticancer agents, most notably Dolastatin 10 and its analogues, the auristatins. The stereochemical integrity and purity of N-Boc-Dolaproine are paramount to the efficacy and safety of the final active pharmaceutical ingredient. This guide provides a comparative overview of different synthetic routes to N-Boc-Dolaproine, supported by available experimental data, and details the analytical methods crucial for its characterization.
Comparison of Synthetic Routes
The synthesis of N-Boc-Dolaproine can be approached through several pathways, primarily starting from L-proline or its derivatives. Below, we compare two prominent methods: a route commencing with the protection and subsequent elaboration of L-proline, and a diastereoselective approach utilizing a Reformatsky reaction.
| Parameter | Route 1: Synthesis from N-Boc-L-proline | Route 2: Diastereoselective Reformatsky Reaction |
| Starting Material | N-Boc-L-proline | N-Boc-L-prolinaldehyde |
| Key Reactions | Grignard addition or similar nucleophilic addition to an activated N-Boc-proline derivative. | Zinc-mediated Reformatsky reaction with an α-haloester. |
| Reported Yield | Varies depending on the specific reagents and conditions. Data is not consistently reported in comparative studies. | Intermediate yields have been reported in the range of 51-81% for key steps[1]. |
| Purity | Commercially available N-Boc-Dolaproine, likely produced via established multi-step syntheses, is typically offered at ≥95% to ≥98% purity. | High diastereoselectivity is a key advantage, leading to high purity of the desired stereoisomer. |
| Advantages | Utilizes a readily available and stable starting material. The synthetic steps are generally well-established in organic chemistry. | Offers potentially higher diastereoselectivity, which can simplify purification and improve overall efficiency. |
| Disadvantages | May require multiple steps of protection, activation, and deprotection, potentially lowering the overall yield. Control of stereochemistry during the key C-C bond formation can be challenging. | The starting material, N-Boc-L-prolinaldehyde, can be prone to racemization. The Reformatsky reaction conditions need to be carefully optimized to ensure high diastereoselectivity and yield. |
Experimental Protocols
Detailed experimental protocols are essential for the successful synthesis and characterization of N-Boc-Dolaproine.
Synthesis Route 2: Diastereoselective Reformatsky Reaction (Illustrative Protocol based on Patent CN111393346A)
This route involves the reaction of N-Boc-L-prolinaldehyde with a zinc enolate generated from an α-bromo ester, followed by subsequent methylation and hydrolysis.
-
Preparation of the Reformatsky Reagent: In a flame-dried flask under an inert atmosphere, zinc powder is activated. An α-bromoacetate derivative in a suitable solvent (e.g., THF) is added to the activated zinc to form the organozinc reagent.
-
Aldol (B89426) Addition: The solution of N-Boc-L-prolinaldehyde is slowly added to the pre-formed Reformatsky reagent at a controlled temperature. The reaction progress is monitored by a suitable chromatographic technique like HPLC[1].
-
Methylation: Following the completion of the aldol addition, a methylating agent is introduced to the reaction mixture to yield the methoxy (B1213986) derivative.
-
Hydrolysis: The final step involves the hydrolysis of the ester to afford N-Boc-Dolaproine.
-
Purification: The crude product is purified by column chromatography to yield the final product.
Characterization Protocols
Accurate characterization is vital to confirm the identity, purity, and stereochemistry of the synthesized N-Boc-Dolaproine.
1. High-Performance Liquid Chromatography (HPLC) for Purity Determination
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile (B52724) and water (each with 0.1% trifluoroacetic acid) is commonly used.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 210 nm.
-
Sample Preparation: The sample is dissolved in the mobile phase.
-
Analysis: The retention time and peak area are used to determine the purity of the sample.
2. Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
-
¹H NMR: The sample is dissolved in a suitable deuterated solvent (e.g., CDCl₃). The spectrum provides information on the proton environment in the molecule, including chemical shifts, coupling constants, and integration, which helps to confirm the structure.
-
¹³C NMR: This technique provides information about the carbon skeleton of the molecule. The chemical shifts of the carbonyl, methoxy, and pyrrolidine (B122466) carbons are characteristic.
3. Mass Spectrometry (MS) for Molecular Weight Verification
-
Technique: Electrospray ionization (ESI) is a common technique for this type of molecule.
-
Analysis: The mass-to-charge ratio (m/z) of the molecular ion is determined to confirm the molecular weight of N-Boc-Dolaproine (Expected [M+H]⁺ ≈ 288.18 g/mol ).
Visualizing the Synthetic Pathways and Characterization Workflow
To provide a clearer understanding of the processes involved, the following diagrams illustrate the synthetic routes and the general workflow for characterization.
References
A Researcher's Guide to Orthogonal Protection of Diaminopropionic Acid: Boc vs. Z vs. Alloc
In the intricate world of peptide synthesis and the development of complex pharmaceuticals, the precise control of reactive functional groups is paramount. For non-proteinogenic amino acids like 2,3-diaminopropionic acid (DAP), which possesses two primary amine functionalities, a robust orthogonal protection strategy is essential. This guide provides a comprehensive comparison of three commonly employed amine protecting groups—tert-butyloxycarbonyl (Boc), benzyloxycarbonyl (Z or Cbz), and allyloxycarbonyl (Alloc)—for the orthogonal protection of DAP. This analysis, supported by experimental data from the literature, is tailored for researchers, scientists, and drug development professionals to facilitate the selection of the most suitable protecting group strategy for their synthetic endeavors.
The Principle of Orthogonal Protection
Orthogonal protection refers to the use of multiple protecting groups in a single molecule that can be removed under distinct chemical conditions, leaving the other protecting groups intact. This strategy is fundamental in multi-step synthesis, allowing for the selective modification of specific functional groups without affecting others. In the context of DAP, orthogonal protection of the α- and β-amino groups enables the stepwise elaboration of the molecule, which is crucial for the synthesis of branched peptides, peptidomimetics, and other complex structures.
The selection of a protecting group is dictated by its stability under various reaction conditions and the ease and selectivity of its removal. Boc is a well-established acid-labile protecting group, the Z group is characteristically removed by catalytic hydrogenolysis, and the Alloc group is cleaved under palladium-catalyzed conditions. This inherent difference in their deprotection chemistry forms the basis of their orthogonality.
Comparative Analysis of Protecting Groups for Diaminopropionic Acid
The choice between Boc, Z, and Alloc for the protection of DAP's amino groups depends on the overall synthetic strategy, including the desired final product and the compatibility with other functional groups present in the molecule. The following sections provide a detailed comparison of these three protecting groups, including their deprotection conditions, yields, and potential side reactions.
Data Presentation: Deprotection Conditions and Performance
| Protecting Group | Structure on Amine | Deprotection Reagent(s) | Typical Solvent(s) | Typical Reaction Time | Typical Yield | Key Features |
| Boc (tert-Butoxycarbonyl) | R-NH-CO-O-tBu | Trifluoroacetic Acid (TFA) | Dichloromethane (DCM) | 30 min - 2 h | >90% | Acid-labile; stable to base and hydrogenolysis.[1] |
| Z (Benzyloxycarbonyl) | R-NH-CO-O-CH₂-Ph | H₂, Palladium on Carbon (Pd/C) | Methanol (MeOH), Ethanol (EtOH), Ethyl Acetate (EtOAc) | 1 - 4 h | >90% | Removed by hydrogenolysis; stable to acidic and basic conditions. |
| Alloc (Allyloxycarbonyl) | R-NH-CO-O-CH₂-CH=CH₂ | Pd(PPh₃)₄, Scavenger (e.g., Phenylsilane, Dimethylamine borane) | Dichloromethane (DCM), N,N-Dimethylformamide (DMF) | 20 min - 1 h | >90% | Cleaved by palladium catalysis; stable to acid and base.[2] |
Experimental Protocols
Detailed methodologies for the selective deprotection of Boc, Z, and Alloc groups on a diaminopropionic acid derivative are crucial for reproducible research. The following protocols are based on established procedures in the literature.
Protocol 1: Boc Deprotection using Trifluoroacetic Acid (TFA)
Materials:
-
Boc-protected diaminopropionic acid derivative
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Standard laboratory glassware
Procedure:
-
Dissolve the Boc-protected DAP derivative in anhydrous DCM.
-
Cool the solution to 0 °C in an ice-water bath.
-
Add TFA dropwise to the solution (typically 25-50% v/v).[3]
-
Remove the ice bath and allow the reaction to stir at room temperature. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). Reaction times typically range from 30 minutes to 2 hours.
-
Once the deprotection is complete, concentrate the reaction mixture under reduced pressure to remove excess TFA and DCM.
-
Carefully neutralize the residue by adding a saturated aqueous solution of NaHCO₃ until gas evolution ceases.
-
Extract the aqueous layer with an organic solvent (e.g., DCM or ethyl acetate).
-
Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate to yield the deprotected amine.
Protocol 2: Z Deprotection by Catalytic Hydrogenolysis
Materials:
-
Z-protected diaminopropionic acid derivative
-
Palladium on carbon (Pd/C, 5-10 wt. %)
-
Methanol (MeOH) or Ethanol (EtOH)
-
Hydrogen gas (H₂) source (balloon or hydrogenation apparatus)
-
Celite® or other filtration aid
Procedure:
-
Dissolve the Z-protected DAP derivative in a suitable solvent such as MeOH or EtOH.
-
Carefully add the Pd/C catalyst to the solution.
-
Stir the mixture under a hydrogen atmosphere (e.g., a balloon filled with H₂) at room temperature.
-
Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 1 to 4 hours.
-
Upon completion, filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst.
-
Wash the filter cake with the reaction solvent.
-
Concentrate the filtrate under reduced pressure to obtain the deprotected amine.
Protocol 3: Alloc Deprotection using Palladium(0) Catalysis
Materials:
-
Alloc-protected diaminopropionic acid derivative
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Scavenger: Phenylsilane (PhSiH₃) or Dimethylamine borane (B79455) (Me₂NH·BH₃)
-
Dichloromethane (DCM) or N,N-Dimethylformamide (DMF), anhydrous
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Dissolve the Alloc-protected DAP derivative in anhydrous DCM or DMF in a flask under an inert atmosphere.
-
In a separate flask, prepare the deprotection solution by dissolving Pd(PPh₃)₄ (0.1-0.25 equivalents relative to the substrate) in the same solvent under an inert atmosphere.
-
Add the scavenger to the palladium solution. Use either Phenylsilane (approximately 20 equivalents) or Dimethylamine borane (approximately 40 equivalents).[2]
-
Add the deprotection solution to the solution of the Alloc-protected DAP derivative.
-
Gently agitate the reaction mixture under the inert atmosphere at room temperature. Monitor the reaction progress by TLC or LC-MS. The deprotection is often complete within 20 to 40 minutes.[2]
-
Upon completion, the reaction mixture can be concentrated and purified by chromatography to remove the catalyst and scavenger byproducts.
Mandatory Visualizations
The following diagrams illustrate the orthogonal protection strategy and a general experimental workflow for the selective deprotection of a diaminopropionic acid derivative.
Caption: Orthogonal protection and selective deprotection of diaminopropionic acid.
Caption: General experimental workflow for selective deprotection of DAP.
Conclusion
The choice between Boc, Z, and Alloc as orthogonal protecting groups for diaminopropionic acid is a critical decision in the design of a synthetic route. The Boc group offers the convenience of acid-labile removal, which is a standard procedure in many synthetic laboratories. The Z group provides robustness towards acidic and basic conditions, with its cleavage by catalytic hydrogenolysis being a mild and efficient method, provided the substrate is compatible. The Alloc group presents a powerful alternative, with its removal under palladium catalysis offering excellent orthogonality to both acid- and base-labile protecting groups, making it particularly valuable in complex syntheses.
Ultimately, the optimal protecting group strategy will depend on the specific requirements of the target molecule, the presence of other functional groups, and the overall synthetic plan. A thorough understanding of the characteristics and deprotection conditions of each group, as outlined in this guide, will empower researchers to make informed decisions and achieve their synthetic goals with greater efficiency and success.
References
A Comparative Guide to the Biological Activity of L-2,3-Diaminopropionic Acid and Its Synthetic Analogs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the biological activities of the non-proteinogenic amino acid L-2,3-diaminopropionic acid (L-DAPA) and its diverse synthetic analogs. The content is based on experimental data from peer-reviewed scientific literature, offering an objective overview to inform research and development in antimicrobial agents, enzyme inhibitors, and gene delivery vectors.
L-2,3-Diaminopropionic Acid (L-DAPA): A Versatile Precursor with Intrinsic Biological Effects
L-2,3-diaminopropionic acid is a naturally occurring amino acid found in various plants and bacteria.[1] It serves as a crucial precursor in the biosynthesis of numerous biologically active compounds, including antibiotics, siderophores for iron acquisition, and certain neurotoxins.[1][2][3] For instance, in the bacterium Staphylococcus aureus, L-DAPA is an essential building block for the siderophore staphyloferrin B.[1] In some legumes of the Lathyrus genus, it is a precursor to the neurotoxin β-N-oxalyl-L-α,β-diaminopropionic acid (β-ODAP).[1]
Beyond its role as a biosynthetic precursor, L-DAPA itself exhibits biological activity. In the bacterium Salmonella enterica, the accumulation of L-DAPA has been shown to be toxic, leading to growth inhibition.[4] This toxicity is attributed to the disruption of several metabolic pathways, including the biosynthesis of proline, coenzyme A, and the amino acid isoleucine.[4]
Experimental Protocol: L-DAPA-Induced Growth Inhibition in Salmonella enterica
The inhibitory effect of L-DAPA on bacterial growth can be assessed by monitoring the growth of Salmonella enterica in a minimal medium supplemented with varying concentrations of L-DAPA. The optical density at 600 nm (OD600) is measured over time to determine the growth rate. To investigate the mechanism of toxicity, the growth inhibition assay can be repeated with supplementation of specific metabolites, such as proline, pantothenate (a precursor to coenzyme A), or isoleucine, to observe any rescue of the growth phenotype.
dot
Caption: Workflow for assessing L-DAPA toxicity in S. enterica.
dot
Caption: Metabolic pathways in S. enterica inhibited by L-DAPA.
Synthetic Analogs of L-DAPA: A Gateway to Novel Therapeutic Agents
The chemical scaffold of L-DAPA has been extensively modified to generate a wide array of synthetic analogs with tailored biological activities. These analogs have shown promise as enzyme inhibitors, antimicrobial agents, and tools for biotechnology.
N-Acylated L-DAPA Analogs as Enzyme Inhibitors
A prominent class of L-DAPA analogs are those with N-acylation at the β-amino group. These modifications have yielded potent inhibitors of various enzymes, most notably glucosamine-6-phosphate synthase (GlcN-6-P synthase), a key enzyme in the biosynthesis of the fungal and bacterial cell wall.
| Analog | Target Enzyme | Biological Activity | Quantitative Data | Reference |
| N3-(4-methoxyfumaroyl)-L-2,3-diaminopropanoic acid (FMDP) | GlcN-6-P synthase | Antifungal | IC50 (GFAT-alpha): 4 µM, IC50 (GFAT-beta): 2.3 µM | [5] |
| N3-(bromoacetyl)-L-2,3-diaminopropanoic acid | GlcN-6-P synthase | Antifungal | IC50 (GFAT-alpha): 0.38 µM, IC50 (GFAT-beta): 0.27 µM | [5] |
| N3-oxoacyl derivatives | GlcN-6-P synthase | Antifungal | - | [6] |
| N-acetylated carnosine analogs | Carnosinase | Enzyme inhibition, Antioxidant | Competitive inhibition | [7] |
| Electrophilic amide analogs | L-asparagine synthetase | Potential anticancer | Up to 93% inhibition at 1 mM | [7] |
The inhibitory activity of L-DAPA analogs against GlcN-6-P synthase can be determined by measuring the formation of glucosamine-6-phosphate from fructose-6-phosphate (B1210287) and glutamine. A common method involves a coupled enzyme assay where the product, glucosamine-6-phosphate, is N-acetylated and then converted to N-acetylglucosamine-6-phosphate, which can be measured spectrophotometrically. Alternatively, modern mass spectrometry techniques, such as MALDI-TOF MS, can be employed for a direct and sensitive quantification of the substrate and product, allowing for the determination of kinetic parameters like IC50, Ki, and Kinact values.[8]
dot
Caption: General workflow for GlcN-6-P synthase inhibition assay.
C3-Substituted L-DAPA Analogs for Directed Biosynthesis
Modification at the C3 position of L-DAPA has been explored to generate precursors for the biosynthesis of novel monobactam antibiotics. These analogs can be fed to mutant bacterial strains that are deficient in the natural precursor, leading to the production of "unnatural" natural products with potentially improved properties.
The suitability of C3-substituted L-DAPA analogs as precursors for monobactam biosynthesis can be evaluated using an in vitro system with the purified non-ribosomal peptide synthetase (NRPS) involved in the natural pathway (e.g., SulM for sulfazecin). The assay measures the adenylation and subsequent thioesterification of the analog to the NRPS, typically by using a radiolabeled substrate or by mass spectrometry to detect the modified enzyme.
L-DAPA-Containing Peptidomimetics and Polymers
The unique diamino structure of L-DAPA makes it an attractive building block for peptidomimetics and polymers with novel functionalities.
| Analog Class | Application | Biological Activity | Reference |
| N-acetylated carnosine analogs | Antioxidant, Enzyme Inhibition | Hydroxyl radical scavenging, Carnosinase inhibition | [7] |
| DAPEGs (Polymers of N-substituted L-DAPA) | Gene Delivery | Cell permeability, DNA binding, Gene transfection | [2][8][9] |
The efficiency of DAPEG polymers as gene delivery agents is assessed by their ability to transfect mammalian cells with a reporter plasmid (e.g., encoding Green Fluorescent Protein - GFP, or luciferase). The general steps are:
-
Polyplex Formation: The cationic DAPEG polymer is mixed with the anionic plasmid DNA to form condensed nanoparticles called polyplexes.
-
Transfection: The polyplexes are added to cultured mammalian cells and incubated to allow for cellular uptake.
-
Reporter Gene Expression Analysis: After a suitable incubation period (e.g., 24-48 hours), the expression of the reporter gene is quantified. For GFP, this is typically done by fluorescence microscopy or flow cytometry. For luciferase, a luminometer is used to measure the light produced upon addition of the substrate. Transfection efficiency is often expressed as the percentage of cells expressing the reporter gene or as the relative light units per milligram of total protein.
dot
Caption: General workflow for assessing DAPEG-mediated gene transfection.
Conclusion
L-2,3-diaminopropionic acid and its synthetic analogs represent a rich source of chemical diversity with significant potential for the development of new therapeutic agents and biotechnological tools. While L-DAPA itself exhibits interesting biological effects, its synthetic derivatives have demonstrated a broad range of activities, from potent and specific enzyme inhibition to efficient gene delivery. The experimental protocols outlined in this guide provide a foundation for the continued investigation and comparison of these promising compounds. Future research will likely focus on optimizing the therapeutic indices of these analogs and exploring their potential in more complex biological systems, including in vivo models of disease. The lack of detailed information on the engagement of complex signaling pathways by L-DAPA and its current analogs suggests that their primary mechanisms of action are through direct molecular interactions, a feature that can be advantageous for targeted drug design.
References
- 1. Allosteric inhibition of carnosinase (CN1) by inducing a conformational shift - PMC [pmc.ncbi.nlm.nih.gov]
- 2. irep.ntu.ac.uk [irep.ntu.ac.uk]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Nucleophile responsive charge-reversing polycations for pDNA transfection - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. Cationic Polymer Transfection | Thermo Fisher Scientific - JP [thermofisher.com]
- 7. ozbiosciences.com [ozbiosciences.com]
- 8. Evaluation of synthase and hemisynthase activities of glucosamine-6-phosphate synthase by matrix-assisted laser desorption/ionization time-of-flight mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Synthesis of functionalized 2,3-diaminopropionates and their potential for directed monobactam biosynthesis - Chemical Science (RSC Publishing) DOI:10.1039/D2SC06893A [pubs.rsc.org]
A Comparative Guide to the Synthesis of Orthogally Protected Diaminopropionic Acid (Dap)
For Researchers, Scientists, and Drug Development Professionals
The synthesis of orthogonally protected diaminopropionic acid (Dap) is a critical step in the development of novel peptides and peptidomimetics. The ability to selectively deprotect the α- and β-amino groups allows for precise chemical modifications, such as peptide branching, cyclization, and the introduction of reporter groups. This guide provides a comparative analysis of three prominent synthetic protocols for obtaining orthogonally protected Dap, offering insights into their respective methodologies, performance, and the strategic selection of protecting groups.
Comparison of Synthesis Protocols
The choice of a synthetic route for orthogonally protected Dap is often dictated by factors such as the desired protecting group combination, scale of synthesis, and the availability of starting materials. Below is a summary of the key quantitative data for three validated protocols.
| Parameter | Curtius Rearrangement | Reductive Amination from Serine | From Fmoc-Gln-OH (adapted for Dap) |
| Starting Material | N(α)-Boc-Asp(OBn)-OH | Nα-Fmoc-O-tert-butyl-d-serine | Fmoc-Gln-OH |
| Key Reaction | Curtius Rearrangement | Reductive Amination & Oxidation | Hofmann-type Rearrangement |
| Typical Protecting Groups | α-Boc, β-Cbz | α-Fmoc, β-Boc/Tosyl | α-Fmoc, β-Boc |
| Overall Yield | Reported as "efficient" | 68-73% (for methyl ester) | Suitable for large-scale production |
| Intermediate Yields | Not specified in abstracts | 82-92% (diaminopropanol) | Not specified in abstracts |
| Purity | High purity implied | High purity, minimal chromatography | High purity implied for large scale |
| Scalability | Less expensive and time-consuming | Scalable, minimizes chromatography | Designed for large-scale production |
| Chirality Control | Retention of stereochemistry | Preserves chirality of starting serine | Dependent on starting material |
Experimental Protocols
Detailed methodologies for the key experiments are provided below. These protocols are based on established literature and offer a step-by-step guide for the synthesis of orthogonally protected Dap derivatives.
Protocol 1: Synthesis of N(α)-Boc-N(β)-Cbz-Dap via Curtius Rearrangement
This protocol is valued for its efficiency and cost-effectiveness in producing Dap with orthogonal Boc and Cbz protecting groups. The key transformation involves a Curtius rearrangement of an acyl azide (B81097) derived from a protected aspartic acid derivative.[1]
Experimental Workflow:
Curtius Rearrangement Workflow for N(α)-Boc-N(β)-Cbz-Dap Synthesis.
Methodology:
-
Acyl Azide Formation: To a solution of N(α)-Boc-Asp(OBn)-OH in an inert solvent (e.g., THF, toluene), add diphenylphosphoryl azide (DPPA) and a base (e.g., triethylamine) at 0 °C. Allow the reaction to warm to room temperature and stir until the starting material is consumed.
-
Curtius Rearrangement and Isocyanate Trapping: Heat the reaction mixture to induce the Curtius rearrangement, forming the corresponding isocyanate. In the presence of benzyl alcohol (added in the same pot), the isocyanate is trapped to form the Cbz-protected β-amino group.
-
Work-up and Purification: After the reaction is complete, quench the reaction and perform an aqueous work-up. The crude product is then purified by column chromatography to yield the desired N(α)-Boc-N(β)-Cbz-Dap.
Protocol 2: Synthesis of Fmoc-Dap(Boc)-OH via Reductive Amination of a Serine Derivative
This strategy offers excellent control over stereochemistry by starting from a chiral pool amino acid, serine. The method involves the formation of an aldehyde, followed by reductive amination and subsequent oxidation to the carboxylic acid. This approach is advantageous as it minimizes the need for extensive chromatographic purifications.[2][3]
Experimental Workflow:
Reductive Amination Workflow for Fmoc-Dap(Boc)-OH Synthesis.
Methodology:
-
Aldehyde Synthesis: The starting material, Nα-Fmoc-O-tert-butyl-d-serine, is converted to the corresponding aldehyde. This can be achieved through various methods, such as Swern or Dess-Martin periodinane oxidation.
-
Reductive Amination: The aldehyde is then subjected to reductive amination. This is typically performed in a one-pot procedure by reacting the aldehyde with a source of the β-amino group (e.g., ammonia (B1221849) or a primary amine) in the presence of a reducing agent like sodium cyanoborohydride or sodium triacetoxyborohydride. For the synthesis of Fmoc-Dap(Boc)-OH, a Boc-protected amine source would be used.
-
Oxidation: The resulting primary alcohol is oxidized to the carboxylic acid. Common oxidizing agents for this transformation include Jones reagent or TEMPO-catalyzed oxidation.
-
Purification: The final product is purified, often through crystallization or minimal column chromatography, to yield the orthogonally protected Fmoc-Dap(Boc)-OH.
Protocol 3: Synthesis of Fmoc-Dap(Boc)-OH from Fmoc-Gln-OH
This method provides a route to orthogonally protected diaminobutanoic acid (Dab) which can be conceptually adapted for the synthesis of diaminopropionic acid (Dap). It is presented as a method suitable for large-scale production. The key step involves a Hofmann-type rearrangement of the glutamine side chain amide.
Experimental Workflow:
Adapted Workflow for Fmoc-Dap(Boc)-OH Synthesis from Fmoc-Gln-OH.
Methodology:
-
Rearrangement: Fmoc-Gln-OH is treated with a reagent such as iodobenzene diacetate in a mixed solvent system (e.g., acetonitrile, ethyl acetate, and water). This induces a Hofmann-type rearrangement of the amide side chain to an amine.
-
Boc Protection: The newly formed β-amino group is then protected with a Boc group by reacting the intermediate with di-tert-butyl dicarbonate (B1257347) ((Boc)2O) under basic conditions.
-
Work-up and Purification: The reaction mixture is worked up to isolate the crude product, which is then purified to yield Fmoc-Dap(Boc)-OH.
Concluding Remarks
The synthesis of orthogonally protected Dap is a well-established field with several reliable methods. The Curtius rearrangement offers an efficient route to Boc/Cbz protected Dap. The reductive amination of serine derivatives provides excellent stereochemical control and is suitable for producing Fmoc/Boc protected Dap with minimal purification challenges. Finally, the adaptation of the Hofmann-type rearrangement from glutamine derivatives presents a potentially scalable route. The selection of the most appropriate protocol will depend on the specific requirements of the research or drug development project, including the desired protecting group scheme, required scale, and economic considerations. Researchers are encouraged to carefully evaluate these factors to select the optimal synthetic strategy.
References
- 1. The Curtius Rearrangement: Mechanistic Insight and Recent Applications in Natural Product Syntheses - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 2,3-Diaminopropanols Obtained from d-Serine as Intermediates in the Synthesis of Protected 2,3-l-Diaminopropanoic Acid (l-Dap) Methyl Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
The Gauntlet of Bulk: A Researcher's Guide to Coupling Reagents for Hindered Amino Acids
For researchers, scientists, and drug development professionals, the synthesis of peptides containing sterically hindered amino acids represents a significant synthetic hurdle. The bulky nature of these residues can dramatically slow down reaction times, leading to incomplete couplings and an increased risk of racemization, ultimately compromising the yield and purity of the target peptide. The judicious selection of a coupling reagent is therefore a critical parameter for success. This guide provides a comprehensive comparison of commonly employed coupling reagents, supported by experimental data, to empower researchers in navigating these challenging synthetic landscapes.
The fundamental goal of peptide synthesis is the formation of an amide bond between two amino acids. This is achieved by activating the carboxylic acid group of one amino acid to facilitate a nucleophilic attack by the amino group of the next. Coupling reagents are the catalysts for this vital activation step. However, the presence of bulky side chains or N-methylation creates steric hindrance around the reaction centers, impeding the approach of the reactants and promoting undesirable side reactions like racemization.[1]
Performance Under Pressure: A Comparative Analysis
To facilitate an informed selection process, the following table summarizes the performance of various coupling reagents in the context of hindered amino acid couplings. The data, synthesized from multiple studies, highlights key performance indicators such as yield and the degree of racemization.
| Coupling Reagent | Class | Typical Yield with Hindered Amino Acids | Racemization Potential | Key Considerations |
| HATU | Aminium/Uronium Salt | Very High | Low | Highly efficient, particularly for challenging couplings.[1][2] Should not be used in large excess to prevent potential guanidinylation of the N-terminus.[1][3] |
| HBTU | Aminium/Uronium Salt | High | Low | A reliable and cost-effective choice for routine couplings, though generally slower than HATU.[1][2] |
| COMU | Aminium/Uronium Salt | High to Very High | Low | A third-generation reagent with high coupling efficiency, comparable to HATU.[4] It is considered safer than benzotriazole-based reagents as it is non-explosive and has reduced allergenic potential.[4][5] |
| PyBOP | Phosphonium (B103445) Salt | High | Low | Effective for hindered couplings, with the advantage that its byproducts are generally less hazardous than those of some other phosphonium reagents.[3] |
| PyAOP | Phosphonium Salt | High | Low | A highly effective reagent, especially for coupling N-methylated amino acids.[3] |
| DIC/HOAt | Carbodiimide (B86325)/Additive | Moderate to High | Low to Moderate | The addition of HOAt is crucial for suppressing racemization.[6] Reaction times are typically longer compared to onium salts.[1] |
| DIC/HOBt | Carbodiimide/Additive | Moderate | Moderate | A classic combination, but HOBt is less effective at suppressing racemization than HOAt.[6] |
| BOP-Cl | Phosphonium-type | High | Low | Particularly effective for coupling N-methylated amino acids.[5] Caution is advised due to the potential formation of the carcinogenic byproduct hexamethylphosphoramide (B148902) (HMPA).[5][7] |
Note: "Aib" refers to α-aminoisobutyric acid, a classic example of a sterically hindered amino acid. "RT" denotes room temperature. This table is a synthesis of data from multiple sources, and reaction conditions may vary.
Mechanisms and Methodologies: A Deeper Dive
The efficacy of a coupling reagent is intrinsically linked to its mechanism of action. Broadly, these reagents can be categorized into three main classes: carbodiimides, phosphonium salts, and aminium/uronium salts.
Carbodiimides (e.g., DIC): These reagents activate the carboxylic acid to form a highly reactive O-acylisourea intermediate. However, this intermediate is highly susceptible to racemization through the formation of a 5(4H)-oxazolone. To mitigate this, additives such as 1-hydroxybenzotriazole (B26582) (HOBt) or the more effective 1-hydroxy-7-azabenzotriazole (B21763) (HOAt) are essential.[1][6]
Phosphonium Salts (e.g., PyBOP, PyAOP): These reagents are generally more reactive than carbodiimides and are well-suited for coupling hindered amino acids.[1] They react with the carboxyl group to form an active ester that is less prone to racemization. A significant advantage is that they do not react with the free amino group of the peptide, thus avoiding the side reaction of guanidinylation.[1]
Uronium/Aminium Salts (e.g., HBTU, HATU, COMU): This class of reagents is highly efficient and widely used in modern peptide synthesis. They generate highly reactive active esters. HATU, which incorporates a HOAt moiety, is particularly effective for hindered couplings, exhibiting faster reaction rates and reduced epimerization.[1] A potential drawback is the risk of guanidinylation of the N-terminal amino group if used in excess.[1][3][8] COMU is a newer generation reagent that incorporates the safer OxymaPure additive, maintaining high coupling efficiency with a better safety profile.[1][5]
Experimental Protocols: A Practical Guide
The following are generalized experimental protocols for peptide coupling reactions. It is crucial to optimize these conditions for specific amino acids and peptide sequences.
Protocol 1: Solid-Phase Peptide Synthesis (SPPS) Coupling with Aminium/Uronium Salts (e.g., HATU, COMU)
-
Resin Preparation: Swell the resin-bound peptide with the deprotected N-terminal amine in a suitable solvent such as N,N-dimethylformamide (DMF).
-
Activation Mixture: In a separate vessel, dissolve the N-protected amino acid (3 equivalents relative to the resin loading) in DMF. Add the coupling reagent (e.g., HATU, 2.9 equivalents) and a tertiary amine base (e.g., N,N-diisopropylethylamine, DIPEA, 6 equivalents).[1]
-
Coupling: Add the activation mixture to the resin and agitate at room temperature. Reaction times can vary from 30 minutes to several hours, depending on the degree of steric hindrance.[1]
-
Monitoring and Washing: Monitor the completion of the coupling reaction using a qualitative method such as the ninhydrin (B49086) test. Once complete, thoroughly wash the resin with DMF.
Protocol 2: Solid-Phase Peptide Synthesis (SPPS) Coupling with Carbodiimides (e.g., DIC/HOAt)
-
Resin and Amino Acid Preparation: Swell the resin as described in Protocol 1. In a separate vessel, dissolve the N-protected amino acid (3 equivalents) and the additive (e.g., HOAt, 3 equivalents) in DMF.
-
Coupling: Add the carbodiimide (e.g., DIC, 3 equivalents) to the resin, followed by the pre-dissolved amino acid and additive solution. Agitate at room temperature. Reaction times are typically longer than with onium salts.[1]
-
Monitoring and Washing: Follow the same monitoring and washing procedures as in Protocol 1.
Visualizing the Workflow
To further clarify the experimental process and the underlying chemical transformations, the following diagrams illustrate the general workflow for peptide coupling and the mechanism of racemization.
Caption: A simplified workflow for peptide coupling on a solid support.
Caption: The primary pathway for racemization during peptide coupling.[6]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. peptide.com [peptide.com]
- 4. bachem.com [bachem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. globalresearchonline.net [globalresearchonline.net]
- 8. What is the connection between TBTU and HBTU?_Chemicalbook [chemicalbook.com]
Stability of Side-Chain Protecting Groups for 2,3-Diaminopropionic Acid (Dap): A Comparative Guide
For researchers, scientists, and drug development professionals, the strategic selection of protecting groups for the side chain of 2,3-diaminopropionic acid (Dap) is a critical factor in the successful synthesis of complex peptides and peptidomimetics. The unique properties of Dap, with its reactive β-amino group, necessitate careful consideration of protecting group stability and orthogonality to ensure high yields and purity. This guide provides an objective comparison of the stability of common Dap side-chain protecting groups, supported by a summary of their cleavage conditions and a detailed experimental protocol for their evaluation.
The choice of a protecting group is fundamentally linked to the overall peptide synthesis strategy, most commonly the Boc/Bzl or Fmoc/tBu approaches.[1][2] An ideal protecting group for the Dap side chain should be stable under the conditions required for the removal of the α-amino protecting group, yet be readily cleavable under specific conditions that do not affect other protecting groups or the peptide backbone.[3][4] This principle of "orthogonal protection" is essential for the synthesis of peptides with modified side chains or for the on-resin cyclization involving the Dap residue.[3]
Comparative Stability of Common Dap Side-Chain Protecting Groups
The following table summarizes the stability of frequently used protecting groups for the side chain of Dap under various chemical conditions. The stability is indicated qualitatively, with specific cleavage reagents noted.
| Protecting Group | Structure | Stable Under | Labile Under (Cleavage Conditions) | Orthogonality Notes |
| Boc (tert-Butoxycarbonyl) | Basic conditions (e.g., piperidine), Hydrogenolysis | Strong acidic conditions (e.g., TFA, HF).[2][5] | Orthogonal to Fmoc and Cbz. Commonly used in Fmoc-based solid-phase peptide synthesis (SPPS).[6] | |
| Fmoc (9-Fluorenylmethyloxycarbonyl) | Acidic conditions, Hydrogenolysis | Basic conditions (e.g., 20-50% piperidine (B6355638) in DMF).[5] | Orthogonal to Boc and Cbz. Can be used for side-chain protection if the α-amino group is protected by an acid-labile group like Boc.[6] | |
| Cbz (Carboxybenzyl) | Acidic and basic conditions (generally) | Catalytic hydrogenolysis (e.g., H₂/Pd). | Orthogonal to Boc and Fmoc. Useful in solution-phase synthesis. | |
| Dde (1-(4,4-Dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl) | Acidic (TFA) and basic (piperidine) conditions | 2% Hydrazine in DMF.[5] | Orthogonal to both Fmoc and Boc strategies, allowing for selective deprotection on-resin.[7] | |
| Mtt (4-Methyltrityl) | Basic conditions (piperidine), mild acid | Mild acidic conditions (e.g., 1-5% TFA in DCM), often with scavengers like triisopropylsilane (B1312306) (TIS).[7] | Orthogonal to Fmoc and Boc (under strong acid). Allows for selective deprotection on-resin under milder acidic conditions than Boc removal.[7] |
Experimental Protocol: Evaluating Protecting Group Stability
This protocol outlines a general procedure for determining the stability of a Dap side-chain protecting group to a specific cleavage reagent using High-Performance Liquid Chromatography (HPLC) analysis.
Objective: To quantify the rate of cleavage of a side-chain protecting group from a Dap-containing model peptide under specific deprotection conditions.
Materials:
-
N-terminally protected dipeptide, e.g., Fmoc-Ala-Dap(PG)-OH, where PG is the protecting group to be evaluated.
-
Deprotection reagent (e.g., 20% piperidine in DMF for Fmoc stability, 95% TFA with scavengers for Boc stability).
-
Quenching solution (e.g., acetic acid for basic reactions, a volatile base for acidic reactions).
-
HPLC system with a C18 column.[8]
-
Mobile phases for HPLC (e.g., A: 0.1% TFA in water, B: 0.1% TFA in acetonitrile).
-
Reference standards: the starting protected peptide and the fully deprotected peptide.
Procedure:
-
Reaction Setup:
-
Dissolve a known concentration of the model peptide in a suitable solvent.
-
Initiate the cleavage reaction by adding the deprotection reagent at a defined temperature (e.g., room temperature).
-
-
Time-Course Sampling:
-
At specific time points (e.g., 0, 5, 15, 30, 60, 120 minutes), withdraw an aliquot of the reaction mixture.
-
Immediately quench the reaction by adding the aliquot to a quenching solution to stop the deprotection process.
-
-
Sample Preparation for HPLC:
-
Dilute the quenched samples with the initial mobile phase to a suitable concentration for HPLC analysis.
-
-
HPLC Analysis:
-
Inject the samples onto the HPLC system.
-
Elute the components using a linear gradient of mobile phase B.
-
Monitor the elution profile at a suitable wavelength (e.g., 220 nm for the peptide bond and 265 nm or 301 nm if the protecting group has a chromophore like Fmoc).
-
-
Data Analysis:
-
Identify the peaks corresponding to the starting material (protected peptide) and the product (deprotected peptide) by comparing their retention times with the reference standards.
-
Integrate the peak areas for both the starting material and the product at each time point.
-
Calculate the percentage of the protected peptide remaining at each time point relative to the total peak area of the peptide species.
-
Plot the percentage of the remaining protected peptide against time to determine the stability of the protecting group under the tested conditions.
-
Visualizing the Experimental Workflow
The following diagram illustrates the key steps in the experimental evaluation of protecting group stability.
References
- 1. researchgate.net [researchgate.net]
- 2. chemrxiv.org [chemrxiv.org]
- 3. A short diastereoselective synthesis of orthogonally protected diaminosuccinic acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. peptide.com [peptide.com]
- 6. chemia.ug.edu.pl [chemia.ug.edu.pl]
- 7. researchgate.net [researchgate.net]
- 8. hplc.eu [hplc.eu]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
